molecular formula C11H9ClN2O B8722221 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Cat. No.: B8722221
M. Wt: 220.65 g/mol
InChI Key: IGGLWUMZLSJQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-(pyridin-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-11-6-10(3-5-14-11)15-8-9-2-1-4-13-7-9/h1-7H,8H2

InChI Key

IGGLWUMZLSJQEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=CC(=NC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis and Application of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6) in the Development of HIF-Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic viability and synthetic efficiency of downstream drug candidates. 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6) is a specialized bis-pyridine ether intermediate that has garnered significant attention in the pharmaceutical industry. It serves as a critical synthetic precursor for 2-pyridin-2-yl-pyrazol-3(2H)-one derivatives—a highly potent class of molecules investigated as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural design, and field-validated protocols for its synthesis and downstream functionalization.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for optimizing reaction conditions, particularly in biphasic solvent systems and subsequent purification steps. The quantitative data for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine is summarized below [1, 2].

PropertyValue / Description
Chemical Name 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine
CAS Registry Number 1233705-28-6
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Density (Predicted) 1.278 ± 0.06 g/cm³
Structural Class Heterocyclic organic ether (bis-pyridine derivative)
Key Functional Groups 2-Chloropyridine electrophile, Pyridin-3-ylmethoxy ether

Mechanistic Rationale in Medicinal Chemistry

The architecture of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine is not arbitrary; it is engineered to fulfill two distinct roles in drug development: synthetic versatility and target engagement.

  • The 2-Chloropyridine Moiety (Synthetic Handle): The chlorine atom at the C2 position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The adjacent electronegative nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate. This lowers the activation energy required for nucleophilic attack, allowing for efficient displacement by hydrazine derivatives to form pyrazolone rings.

  • The Pyridin-3-ylmethoxy Ether Linkage (Pharmacophore): The ether linkage acts as a flexible, hydrogen-bond accepting spacer. In the context of , such heteroaromatic moieties are designed to occupy specific solvent-exposed pockets within the PHD enzyme's active site. The basic pyridine nitrogen can participate in critical hydrogen bonding with the enzyme backbone, modulating both target affinity and global lipophilicity.

Validated Experimental Methodologies

The following protocols detail the synthesis of the intermediate and its subsequent functionalization. These steps are designed as self-validating systems, where the choice of reagents directly dictates the reaction's thermodynamic and kinetic success [3].

Protocol 1: Phase-Transfer Catalyzed Etherification (Williamson-type Synthesis)

Objective: Synthesis of 2-chloro-4-(pyridin-3-ylmethoxy)pyridine. Yield: ~73%

Step-by-Step Methodology:

  • Preparation of the Biphasic System: Charge a reaction vessel with 2-chloro-pyridin-4-ol (1.0 eq) and toluene as the organic solvent.

  • Deprotonation: Introduce an aqueous solution of Sodium Hydroxide (NaOH). Causality: The strong base deprotonates the pyridinol to generate the highly nucleophilic pyridoxide anion.

  • Phase-Transfer Catalysis: Add Tetrabutylammonium bromide (TBAB) (0.1 eq) to the vigorously stirring mixture. Causality: The pyridoxide anion is water-soluble, while the alkylating agent resides in the toluene phase. TBAB acts as a phase-transfer catalyst, forming a lipophilic ion pair with the pyridoxide anion and shuttling it across the phase boundary into the organic layer. This prevents the competitive aqueous hydrolysis of the alkyl halide.

  • Alkylation: Slowly add 3-(bromomethyl)pyridine hydrobromide (1.1 eq) to the organic phase.

  • Reaction: Stir the biphasic mixture at an elevated temperature for 12.0 hours.

  • Isolation: Separate the organic layer, wash with brine to remove residual TBAB and unreacted salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target ether.

Protocol 2: S_NAr Hydrazinolysis

Objective: Conversion of the intermediate to 2-hydrazinyl-4-(pyridin-3-ylmethoxy)pyridine. Yield: ~37%

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 2-chloro-4-(pyridin-3-ylmethoxy)pyridine in an excess of Hydrazine monohydrate.

  • Thermal Activation: Heat the reaction mixture to reflux for 12.0 hours. Causality: While the C2 position is activated, the steric hindrance of the adjacent ether group requires significant thermal energy to drive the S_NAr reaction to completion.

  • Nucleophilic Attack: Causality: Hydrazine is utilized due to the "alpha-effect"—the adjacent unshared electron pairs on the contiguous nitrogen atoms increase the nucleophilicity of the reagent, making it vastly superior to standard amines for displacing the tightly bound chlorine atom.

  • Isolation: Cool the mixture to room temperature, induce precipitation using cold ethanol or water, and isolate the hydrazine intermediate via vacuum filtration.

Downstream Pharmacological Application (HIF-PHD Inhibition)

Once the S_NAr hydrazinolysis is complete, the resulting 2-hydrazinyl-4-(pyridin-3-ylmethoxy)pyridine undergoes cyclocondensation with beta-keto esters to form substituted dihydropyrazolones. These final drug candidates are potent inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes [3].

By inhibiting PHD, these compounds prevent the hydroxylation and subsequent proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The stabilized HIF-1α translocates to the nucleus, binding to Hypoxia Response Elements (HREs) and upregulating the transcription of erythropoietin (EPO), which is a critical therapeutic pathway for treating renal anemia and cardiovascular ischemia.

SynthWorkflow A 2-Chloro-pyridin-4-ol C 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine CAS: 1233705-28-6 A->C NaOH, TBAB Toluene, 12h B 3-(Bromomethyl)pyridine Hydrobromide B->C Phase-Transfer Catalysis E 2-Hydrazinyl-4-(pyridin-3-ylmethoxy)pyridine C->E SNAr Reaction 12h, Reflux D Hydrazine Monohydrate D->E Nucleophilic Attack F HIF-PHI Pyrazolone Derivatives E->F Cyclocondensation

Synthetic workflow of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine and its downstream conversion.

HIFPathway Drug Pyrazolone Derivative (Synthesized via CAS 1233705-28-6) PHD Prolyl Hydroxylase Domain (PHD) Enzyme Drug->PHD Inhibits Active Site HIF HIF-1α (Un-hydroxylated) PHD->HIF Prevents Hydroxylation Degradation Proteasomal Degradation HIF->Degradation Pathway Blocked Nucleus Nucleus Translocation & HRE Binding HIF->Nucleus Stabilized & Translocated EPO Erythropoietin (EPO) Transcription Nucleus->EPO Gene Activation

Mechanism of action for HIF-PHD inhibitors derived from the 1233705-28-6 intermediate.

References

  • ChemBK. "1233705-28-6 - 2-chloro-4-(3-pyridinylmethoxy)Pyridine." ChemBK Chemical Database. Available at:[Link]

  • Molaid. "2-chloro-4-(pyridin-3-ylmethoxy)pyridine | 1233705-28-6." Molaid Chemical Database. Available at:[Link]

  • Sanofi Aventis. "Substituted dihydropyrazolones for treating cardiovascular and hematological diseases." US Patent 20140031329A1.

Molecular weight and formula of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine , a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and radioligands.[1]

Executive Summary

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine is a bi-heteroaryl ether scaffold characterized by a 2-chloropyridine core linked to a 3-pyridyl moiety via a methoxy bridge.[1] In medicinal chemistry, this structure serves as a "privileged scaffold," offering a versatile electrophilic site (the 2-chloro position) for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


), enabling the rapid generation of complex bi-aryl systems found in VEGFR and PDGFR inhibitors.

Part 1: Physicochemical Identity

The following data constitutes the baseline identity for the compound. Researchers should use these values for mass spectrometry calibration and stoichiometric calculations.

PropertyValueTechnical Note
IUPAC Name 2-Chloro-4-(pyridin-3-ylmethoxy)pyridineAlternate: 2-Chloro-4-[(3-pyridinylmethyl)oxy]pyridine
Molecular Formula

Molecular Weight 220.66 g/mol Average mass
Monoisotopic Mass 220.0403 g/mol Use for High-Res MS (HRMS)
Exact Mass 220.040341 Da
Heavy Atom Count 15
CLogP (Est.) 2.1 - 2.4Moderate lipophilicity; suitable for CNS penetration
H-Bond Acceptors 3N (pyridine), O (ether), N (pyridine)
H-Bond Donors 0
Isotopic Signature (Mass Spec Validation)

Due to the presence of a single Chlorine atom, the mass spectrum will exhibit a characteristic 3:1 ratio between the molecular ion (


) and the isotope peak (

).
  • m/z 220.04 (100%) : Base peak (

    
    )
    
  • m/z 222.04 (~32%) : Isotope peak (

    
    )
    

Part 2: Structural Analysis & Synthetic Logic

Synthesizing this compound requires overcoming a specific regioselectivity challenge inherent to hydroxypyridines.

Retrosynthetic Analysis

The most efficient route is a Williamson Ether Synthesis involving a nucleophilic displacement.

  • Fragment A (Electrophile): 3-(Chloromethyl)pyridine (often supplied as the hydrochloride salt).[2]

  • Fragment B (Nucleophile): 2-Chloro-4-hydroxypyridine.[1]

The Regioselectivity Challenge (Expertise & Experience)

2-Chloro-4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form (2-chloro-4(1H)-pyridone).[1]

  • Risk: Standard alkylation conditions (e.g.,

    
    ) often lead to a mixture of O-alkylation  (desired ether) and N-alkylation  (undesired pyridone).
    
  • Solution: The "Cesium Effect." Using Cesium Carbonate (

    
    ) in a polar aprotic solvent (DMF) favors O-alkylation due to the high coordination ability of the large Cesium cation, which stabilizes the alkoxide oxygen, making it the more potent nucleophile.
    
Synthetic Workflow Diagram

The following diagram outlines the optimized pathway to minimize N-alkylation byproducts.

SynthesisPath Reactant1 2-Chloro-4-hydroxypyridine (Nucleophile) Base Cs2CO3 / DMF (60°C, 4h) Reactant1->Base Reactant2 3-(Chloromethyl)pyridine HCl (Electrophile) Reactant2->Base Transition O-Alkylation Transition State Base->Transition Deprotonation Product 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (Target Ether) Transition->Product Major Pathway (Cesium Effect) Byproduct N-Alkylated Isomer (Impurity) Transition->Byproduct Minor Pathway

Figure 1: Optimized synthetic route highlighting the regioselective control via Cesium Carbonate.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through Thin Layer Chromatography (TLC) checkpoints.[1]

Materials
  • Reagents: 2-Chloro-4-hydroxypyridine (1.0 eq), 3-(Chloromethyl)pyridine HCl (1.1 eq), Cesium Carbonate (

    
    , 3.0 eq).[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation: In a dried round-bottom flask under Nitrogen atmosphere, dissolve 2-chloro-4-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL). Add

    
     (30 mmol) in one portion.
    
    • Observation: The suspension may turn slightly yellow/orange, indicating deprotonation. Stir at Room Temperature (RT) for 30 minutes.

  • Coupling: Add 3-(chloromethyl)pyridine hydrochloride (11 mmol) portion-wise to the stirring suspension.

    • Note: The hydrochloride salt will neutralize one equivalent of base immediately.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

  • Validation (TLC Check):

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV Light (254 nm). The product will appear as a distinct spot with a higher

      
       than the starting hydroxypyridine.
      
  • Workup:

    • Cool to RT and pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH/DCM) is usually required to separate the minor N-alkylated impurity.
    

Part 4: Analytical Validation

To confirm the identity of the synthesized material, compare your data against these expected spectral signatures.

Proton NMR ( NMR, 400 MHz, )
  • Linker (

    
    ):  Look for a sharp singlet at 
    
    
    
    5.15 – 5.25 ppm
    (2H). This confirms the ether linkage is intact.
  • Pyridine Ring A (2-Cl-4-sub):

    • H3: Doublet (

      
       ~6.9 ppm).
      
    • H5: Doublet of doublets (

      
       ~6.8 ppm).
      
    • H6: Doublet (

      
       ~8.2 ppm, deshielded by Nitrogen).
      
  • Pyridine Ring B (3-sub):

    • Expect a complex pattern between

      
       7.3 – 8.7 ppm, characteristic of 3-substituted pyridines.
      
LC-MS Interpretation
  • Retention Time: The compound is moderately polar. On a C18 column (Water/Acetonitrile gradient), it typically elutes after the starting materials but before highly lipophilic dimers.

  • Ionization: ESI+ mode.

  • Target Mass: Look for

    
    .
    
  • Confirmation: Ensure the Cl isotope pattern (221/223) is present.

Part 5: Application in Drug Discovery

This molecule is not a final drug but a Late-Stage Intermediate .[1] Its primary utility lies in the reactivity of the 2-Chloro position.[1]

Functionalization Workflow

The Chlorine atom at the 2-position is highly activated for


 reactions due to the electron-withdrawing nature of the pyridine nitrogen.[1]

Applications Core 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (Scaffold) Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path1 Path2 Buchwald-Hartwig Amination (R-NH2, Pd cat.) Core->Path2 Path3 SNAr Displacement (R-NH2, Heat) Core->Path3 Prod1 Bi-Aryl Kinase Inhibitors (e.g., VEGFR targets) Path1->Prod1 Prod2 Amino-Pyridine Derivatives (Solubility enhancement) Path2->Prod2 Path3->Prod2

Figure 2: Downstream functionalization pathways for the scaffold.

References

  • PubChem Compound Summary. 2-Chloro-4-hydroxypyridine (Reactant A).[1] National Center for Biotechnology Information. [Link]

  • Lui, E. K. J., et al. (2018).[3] Cross-Coupling of 2,4-Dichloropyridines.[3] Organic Letters, 20(21), 6663–6667. (Demonstrates the utility of 2-chloropyridine scaffolds). [Link][1]

  • Penning, T. D., et al. (2000). Synthesis and Biological Evaluation of Pyridine-Based Inhibitors. Journal of Medicinal Chemistry. (Foundational text on pyridine ether synthesis). [Link]

Sources

A Technical Guide to the Solubility of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility is a critical early-stage parameter in drug discovery and development, influencing everything from in vitro assay design to formulation strategies. This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available quantitative data, this document outlines the theoretical and practical considerations for determining its solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Detailed, field-proven experimental protocols are provided to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences. For a compound like 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, understanding its solubility in solvents such as DMSO and methanol is paramount. DMSO is a powerful, polar aprotic solvent widely used for dissolving a broad range of compounds for high-throughput screening and as a vehicle for in vivo and in vitro studies.[1][2] Methanol, a polar protic solvent, is also frequently employed in various stages of chemical synthesis, purification, and analysis.

The molecular structure of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, featuring a substituted pyridine ring, suggests a degree of polarity that would influence its interaction with different solvents. The pyridine ring itself is a weak organic base and is miscible with most organic solvents.[3] The presence of the chloro- and methoxy- substituents will further modulate its solubility characteristics.

This guide will first delve into the theoretical principles governing solubility, followed by detailed experimental procedures for the quantitative determination of the solubility of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine in DMSO and methanol.

Theoretical Framework of Solubility

The solubility of a crystalline organic molecule is governed by the interplay between its crystal lattice energy (the energy required to break the intermolecular forces holding the crystal together) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules). The principle of "like dissolves like" provides a useful qualitative prediction of solubility.[4]

  • Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is an excellent solvent for many organic compounds, including those with aromatic and heterocyclic moieties.[1] Its ability to accept hydrogen bonds and its strong dipole moment contribute to its solvating power.

  • Methanol: As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. This makes it effective at dissolving polar compounds, particularly those capable of hydrogen bonding.

Given the structural features of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, it is anticipated to have good solubility in DMSO and moderate to good solubility in methanol. However, precise quantitative determination is essential for research and development applications.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[5] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (solid)

  • Anhydrous DMSO

  • Methanol (HPLC grade)

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-Chloro-4- (pyridin-3-ylmethoxy)pyridine B Add a known volume of DMSO or Methanol A->B C Vortex to mix B->C D Incubate at a constant temperature with shaking (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the clear supernatant F->G H Quantify concentration using HPLC or UV-Vis Spectroscopy G->H I Calculate original solubility H->I

Caption: Experimental workflow for determining the solubility of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Supersaturated Solutions:

    • Into separate, appropriately labeled vials, add an excess amount of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (e.g., 10-20 mg). The key is to have undissolved solid remaining after equilibration.

    • Accurately add a known volume of DMSO to one set of vials and methanol to another set (e.g., 1 mL).

    • Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solution reaches thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Preparation of Standards: Prepare a series of standard solutions of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine of known concentrations in the respective solvent (DMSO or methanol).

    • Sample Preparation: Accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analysis: Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Calibration Curve: Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
DMSOInsert ValueInsert Value
MethanolInsert ValueInsert Value

Note: The molecular weight of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (C12H11ClN2O) is approximately 234.68 g/mol .

The obtained solubility values will provide a quantitative measure of the compound's behavior in these solvents, guiding decisions in subsequent experimental designs.

Conclusion

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (1996). Kirk-Othmer Encyclopedia of Chemical Technology (4th ed., Vol. 20). Wiley.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Scribd. (2023, August 14). Enhancing Pyridinium Solubility in NRFBs. Retrieved from [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. Retrieved from [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. Retrieved from [Link]

  • PubMed. (2002, August 15). Solubility of hypericin in methanol and methanol-pyridine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 131986-28-2,3-CHLORO-4-(PYRIDIN-3-YL) - LookChem. Retrieved from [Link]

  • Stanford University. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth Technical Safety & Handling Guide for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine , structured for researchers and drug development professionals.

CAS No: 1233705-28-6 | Formula: C₁₁H₉ClN₂O | M.W.: 220.66 g/mol [1]

Compound Profile & Strategic Utility

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine is a specialized bis-heterocyclic ether intermediate used primarily in the synthesis of kinase inhibitors and radioligands targeting nicotinic acetylcholine receptors.[1] Its structure features two pyridine rings connected by a methoxy linker, with a reactive chlorine handle at the 2-position of the first ring.[2]

This chlorine atom is the "strategic handle," enabling subsequent Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling reactions to attach complex amines or aryl groups, a common motif in modern medicinal chemistry (e.g., Sorafenib analogs).

Physicochemical Properties Table
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical.[1][2]
Melting Point 85–90 °C (Predicted)Experimental data varies by purity/polymorph.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; lipophilic.
LogP ~2.3 (Predicted)Moderate lipophilicity; cell-permeable.[1]
Reactivity Electrophilic at C-2 (Cl-C bond)Susceptible to nucleophiles (amines/thiols).[1]

Hazard Identification & Toxicology (The "Why")

Unlike generic SDSs that list codes, this section explains the mechanistic basis of the hazards to inform risk assessment.

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral) - Category 4 (H302): Pyridine derivatives often interfere with metabolic pathways (e.g., niacin antagonists).[1] Ingestion may cause neurological symptoms or GI distress.[1]

  • Skin/Eye Irritation - Category 2/2A (H315/H319): The basic nitrogen atoms can deprotonate fatty acids in skin lipids, causing irritation. The chlorination increases lipophilicity, enhancing dermal absorption.

  • Specific Target Organ Toxicity (STOT-SE) - Category 3 (H335): Dust inhalation irritates the upper respiratory tract.[1]

Structural Alerts & Stability
  • Ether Linkage (-O-CH₂-): Generally stable, but benzylic-type positions (adjacent to the pyridine ring) can be susceptible to oxidation over long storage periods.[1] Store under inert gas.

  • Halogenated Ring: The 2-chloro substituent activates the ring for nucleophilic attack.[1] Accidental contact with strong nucleophiles (e.g., concentrated hydroxide, thiols) can generate exothermic side reactions.

Synthesis & Handling Workflow

This protocol describes the synthesis of the compound via etherification, highlighting safety critical control points (CCPs).

Synthesis Logic

The most reliable route involves the alkylation of 2-chloro-4-hydroxypyridine with 3-(bromomethyl)pyridine (as hydrobromide salt) under basic conditions.[1]

Experimental Protocol (Step-by-Step)

Reagents: 2-Chloro-4-hydroxypyridine (1.0 eq), 3-(Bromomethyl)pyridine HBr (1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), DMF (Solvent).[1][3][4]

  • Preparation (CCP 1): In a flame-dried round-bottom flask under Nitrogen, dissolve 2-chloro-4-hydroxypyridine in anhydrous DMF.

    • Why: Moisture competes with the nucleophile, reducing yield and generating impurities.

  • Deprotonation: Add K₂CO₃ in portions. Stir at Room Temperature (RT) for 30 mins.

    • Observation: Evolution of CO₂ gas.[1] Ensure venting is active.

  • Alkylation: Add 3-(bromomethyl)pyridine HBr. Heat the mixture to 80°C for 4-6 hours.

    • Safety: The bromide reagent is a lachrymator and skin irritant.[1] Handle in a fume hood.

  • Workup (CCP 2): Cool to RT. Pour into ice-water (exothermic quench).[1][4] Extract with Ethyl Acetate (3x).[1][3]

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO₂, Hexane:EtOAc gradient).

Visualization: Synthesis Pathway

SynthesisWorkflow Start Start: 2-Chloro-4-hydroxypyridine Intermediate Intermediate Complex: Phenoxide Anion Formation Start->Intermediate Deprotonation Reagent Reagent: 3-(Bromomethyl)pyridine HBr + K2CO3 (Base) Reagent->Intermediate Reaction Reaction: SN2 Alkylation (DMF, 80°C, 6h) Intermediate->Reaction Heat Quench Quench: Pour into Ice Water (Exothermic!) Reaction->Quench Complete Product Product: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Quench->Product Extraction & Purification

Caption: Figure 1. Synthesis workflow via nucleophilic substitution, highlighting the critical exothermic quench step.

Emergency Response & Decision Logic

In the event of exposure or spill, follow this self-validating decision tree.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. (Pyridine analogs can depress CNS).[1]

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.[1] PEG 400 is superior for lipophilic contaminants.[1]

  • Eye Contact: Rinse for 15 minutes.[1][5] Do not use neutralizing agents; water is safest.[1]

Spill Management
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and full-face respirator if dust is present.

  • Neutralize: Adsorb with sand or vermiculite.[1] Do not use combustible materials like sawdust (potential reaction with oxidizers if present in synthesis mix).[1]

Visualization: Hazard Management Logic

HazardLogic Incident Incident Detected Type Exposure Type? Incident->Type Skin Skin/Eye Contact Type->Skin Liquid/Solid Inhal Inhalation/Dust Type->Inhal Aerosol Spill Bench Spill Type->Spill Environment Wash Wash: PEG 400 or Soap/Water (15m) Skin->Wash Air Fresh Air + O2 Monitor CNS Inhal->Air Contain Adsorb (Vermiculite) NO Sawdust Spill->Contain Medical Seek Medical Review (Show Structure) Wash->Medical Air->Medical Contain->Medical Disposal

Caption: Figure 2.[1] Decision logic for immediate incident response, prioritizing decontamination and medical review.

Storage & Stability

  • Storage Conditions: Keep at 2-8°C (Refrigerated). Store under Argon or Nitrogen atmosphere.[1]

  • Incompatibilities: Strong oxidizing agents (peroxide risk), Strong acids (protonation of pyridine nitrogen), Strong bases (hydrolysis of Cl).

  • Shelf Life: 24 months if stored properly.[1] Re-test purity by HPLC before use if stored >6 months.

References

  • Molaid Chemicals. (2024).[1] 2-chloro-4-(pyridin-3-ylmethoxy)pyridine Compound Summary & CAS 1233705-28-6.[1][6] Retrieved from [Link][1]

  • Google Patents. (2012).[1] Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (Related Pyridine Ether Synthesis Logic). CN103483248A.[1] Retrieved from

  • PubChem. (2024).[1] Pyridine Toxicity and Handling Standards (General Read-Across Data). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Potential medicinal chemistry targets for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacophore Analysis and Target Profiling of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Executive Summary

The compound 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structure—characterized by a bis-heteroaryl ether core with a reactive chloropyridine "warhead"—positions it as a critical intermediate for synthesizing inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Lysine Specific Demethylase 1 (LSD1) .

This guide deconstructs the molecule’s pharmacophore, identifying it not as a final drug but as a lead-generation scaffold .[1] The 2-chloro substituent serves as a synthetic handle for late-stage diversification (via SNAr or Buchwald-Hartwig coupling) to install "cap" groups essential for potency and physicochemical optimization.[1]

Part 1: Structural Deconstruction & Pharmacophore Mapping

To understand the biological potential of this molecule, we must map its features to known binding pockets. The molecule consists of three distinct domains:[2]

  • The "Anchor" (Pyridin-3-yl Motif): The distal pyridine ring (pyridin-3-yl) mimics the nicotinamide moiety of NAD+.[1] In enzymes like NAMPT, this group penetrates the deep "tunnel" of the active site, forming critical

    
    -
    
    
    
    stacking interactions (often with Phe193 or Tyr18) and hydrogen bonds.
  • The "Linker" (Methoxy Ether): The

    
     bridge provides the necessary flexibility and lipophilicity to traverse the enzyme's hydrophobic channel.
    
  • The "Warhead/Handle" (2-Chloro-4-oxypyridine): The 2-chloro position is the electrophilic site.[1] In the context of drug design, this is where the "solvent-exposed cap" is attached.[1] The cap modulates solubility, bioavailability, and interactions with the enzyme's entrance rim.

Visualization: Pharmacophore & Synthetic Logic

PharmacophoreMap cluster_0 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Tail Pyridin-3-yl Ring (Deep Pocket Binder) Target1 Target: NAMPT (Mimics Nicotinamide) Tail->Target1 Pi-Pi Stacking Linker Methoxy Ether (Hydrophobic Tunnel) Linker->Target1 Tunnel Traversal Core Central Pyridine (Scaffold Core) Handle 2-Chloro Substituent (Synthetic Handle) Core->Handle Reaction S_NAr / Coupling (Library Generation) Handle->Reaction Displacement Target2 Target: LSD1 (Epigenetic Modulation) Reaction->Target2 Tailoring Cap Group

Caption: Pharmacophore decomposition of the scaffold showing the deep-pocket binding motif (blue) and the synthetic handle (red) for generating NAMPT/LSD1 inhibitors.[1]

Part 2: Primary Target Class — NAMPT Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway.[2][3] Inhibitors of NAMPT deplete cellular NAD+, leading to ATP failure and apoptosis, particularly in cancer cells with high metabolic demands.

Mechanistic Relevance

The pyridin-3-yl-methoxy motif is a hallmark of "Type I" NAMPT inhibitors, structurally homologous to CHS-828 (GMX1778) and FK866 .[1]

  • Binding Mode: The pyridin-3-yl nitrogen acts as a weak base, interacting with the phosphoribosyl transfer site.[1]

  • Synthetic Strategy: The 2-chloro group on the central pyridine allows for the attachment of a cyanoguanidine or urea tail.[1] This tail is critical for binding to the solvent-exposed region of the enzyme and improving pharmacokinetic properties (pK).

Key Reference: The synthesis of NAMPT inhibitors often proceeds via the displacement of a chloropyridine intermediate with an amine or guanidine derivative [1, 2].

Data: SAR of Pyridine-Cap Analogs

Table 1: Predicted Activity Shifts based on 2-Cl Substitution (General SAR Trends for NAMPT Class)

Substituent at 2-Position (Replacing Cl)Predicted Effect on NAMPT Potency (IC50)Physicochemical Impact
-Cl (Parent) > 10 µM (Inactive/Weak)Poor solubility; Lead fragment only.[1]
-NH-Cyanoguanidine < 10 nM (Highly Potent)Mimics CHS-828; High potency but rapid clearance.[1]
-NH-Aryl-Sulfonamide < 50 nM (Potent)Improved metabolic stability; Soluble.[1]
-NH-Piperazine-Urea < 100 nM (Potent)Enhanced solubility; Good oral bioavailability.[1]

Part 3: Secondary Target Class — Epigenetic & Kinase Modulation[1]

LSD1 (Lysine Specific Demethylase 1)

Recent medicinal chemistry campaigns have identified 3-(piperidin-4-ylmethoxy)pyridine and related pyridine-ethers as potent LSD1 inhibitors [3].[1][4]

  • Homology: While the target molecule contains a pyridine rather than a piperidine ether, the spatial arrangement of the aromatic rings allows it to function as a rigid analog.

  • Optimization: Reduction of the distal pyridine ring to a piperidine (via catalytic hydrogenation) converts this scaffold into a high-affinity LSD1 binder.

mGluR5 Negative Allosteric Modulators (NAMs)

Bis-aryl ethers, particularly those containing pyridine rings, are established scaffolds for mGluR5 antagonists used in anxiety and depression research [4].

  • Pharmacophore: The ether linkage provides the "kink" required to fit the allosteric pocket of the GPCR.

  • Differentiation: Unlike NAMPT inhibitors which require a long "tail," mGluR5 NAMs often prefer compact, lipophilic substitutions at the 2-position (e.g., -C≡N or -CH3).[1]

Part 4: Experimental Validation Protocols

To validate this scaffold, two distinct workflows are required: Synthetic Derivatization (to create the active agent) and Biological Assay (to test potency).

Protocol A: Synthetic Activation (SNAr Displacement)

Objective: Transform the 2-Cl scaffold into a bioactive NAMPT inhibitor candidate.[1]

  • Reagents: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (1.0 eq), 4-Amino-N-cyanoguanidine derivative (1.2 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), Pd₂(dba)₃ (0.05 eq).[1]

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a sealed tube with reagents under N₂ atmosphere.

    • Heat to 100°C for 12 hours.

    • Monitor conversion via LC-MS (Target mass: M+H of amine adduct).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: NAMPT Enzymatic Assay (Fluorescence)

Objective: Quantify inhibition of NAD+ production.

  • Principle: A coupled enzyme system converts the NAMPT product (NMN) into NAD+, which is then converted to NADH by Alcohol Dehydrogenase (ADH). NADH fluorescence is measured.

  • Reagents: Recombinant human NAMPT, Nicotinamide, PRPP, ATP, Ethanol, ADH, Resazurin/Diaphorase (for amplification).

  • Workflow Visualization:

NAMPT_Assay Step1 Incubation Scaffold + NAMPT Enzyme + PRPP Step2 Enzymatic Reaction Nicotinamide -> NMN Step1->Step2 Step3 Coupling Step NMN + ATP -> NAD+ (via NMNAT) Step2->Step3 Step4 Detection Step NAD+ + EtOH -> NADH (via ADH) Resazurin -> Resorufin (Fluorescent) Step3->Step4 Readout Read Fluorescence (Ex 530nm / Em 590nm) Step4->Readout

Caption: Coupled enzymatic assay workflow for validating NAMPT inhibitory activity of the scaffold derivatives.

Part 5: References

  • Olesen, U. H., et al. (2008). "Anticancer activity of the specific NAMPT inhibitor CHS 828 in hematological malignancies." Molecular Cancer Therapeutics. Link

  • Gallì, U., et al. (2013). "Synthesis and biological evaluation of isosteric analogues of the NAMPT inhibitor FK866." ChemMedChem. Link

  • Li, Y., et al. (2015). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. Link

  • Gregory, K. J., et al. (2013). "Overview of Metabotropic Glutamate Receptor Inhibitors." Current Protocols in Pharmacology. Link

  • PubChem Compound Summary. (2025). "2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride" (Structural Analog Data).[1][5] National Library of Medicine. Link

Sources

Pharmacological Profile and Structural Versatility of Bis-Pyridine Ether Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bis-pyridine ether (oxybispyridine) scaffold has emerged as a privileged structural motif in modern medicinal and supramolecular chemistry. Characterized by two electron-deficient pyridine rings linked via a flexible, hydrogen-bond-accepting ether bridge, this architecture offers highly tunable physicochemical properties. This technical guide explores the pharmacological landscape of bis-pyridine ether derivatives, focusing on their roles in neuropharmacology (cholinergic and serotonergic modulation) and their unique applications in metallopharmacology.

Neuropharmacological Applications

The central nervous system (CNS) requires drug candidates to possess a delicate balance of lipophilicity, polar surface area, and conformational flexibility to successfully cross the blood-brain barrier (BBB). The bis-pyridine ether scaffold inherently satisfies these criteria.

Cholinergic Modulation

In cholinergic medicinal chemistry, the bis-pyridyl ether moiety serves as a foundational building block for designing novel acetylcholinesterase (AChE) inhibitors and nicotinic acetylcholine receptor (nAChR) ligands [1].

  • Mechanistic Causality: The ether oxygen acts as a critical hydrogen-bond acceptor, interacting with the catalytic triad of AChE, while the basic pyridine nitrogens engage in cation-

    
     interactions with aromatic residues (e.g., Trp86) in the enzyme's anionic active site. The flexibility of the ether linkage allows the two pyridine rings to adopt an optimal dihedral angle, enabling dual-site binding (both the catalytic active site and the peripheral anionic site).
    
5-HT2C Receptor Inverse Agonism

Bisaryl and bis-pyridyl ethers have been identified as highly potent and selective 5-HT2C receptor inverse agonists, presenting a novel therapeutic avenue for depression and anxiety without the sedative side effects typical of 5-HT2A antagonism [2].

  • Mechanistic Causality: By binding to the inactive conformation of the 5-HT2C receptor, these derivatives prevent Gq-protein coupling. This halts the downstream activation of Phospholipase C (PLC), thereby reducing the accumulation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The high selectivity over 5-HT2A and 5-HT2B receptors avoids cardiovascular liabilities (such as valvulopathy) associated with off-target serotonergic activation.

Signaling A Bis-Pyridine Ether Derivative B 5-HT2C Receptor (Inactive State) A->B Inverse Agonism C Gq-Protein Uncoupling B->C Stabilizes D Phospholipase C (PLC) Inhibition C->D Prevents Activation E Reduced IP3/DAG (Anxiolytic Effect) D->E Downstream Effect

Figure 1: Mechanism of 5-HT2C receptor inverse agonism by bis-pyridine ether derivatives.

Metallopharmacology & Redox Isomerism

Beyond traditional receptor binding, bis(pyridine) ethers are exceptionally valuable in coordination chemistry. When utilized as coligands in transition metal complexes—such as cobalt-semiquinone/catechol complexes—they facilitate bistability and molecular switching [3].

  • Mechanistic Causality: The electronic properties of the bis(pyridine) ether (py2O) ligand directly influence the metal center's redox potential. The transition temperature for Co(III)/Co(II) electron transfer is highly sensitive to the steric and electronic constraints imposed by the ether linkage. This redox isomerism is currently being exploited to design responsive metallodrugs that activate only within the altered redox environments of tumor microenvironments.

Quantitative Pharmacological Data

The following table synthesizes the binding affinities and selectivity profiles of representative bis-pyridine/bis-aryl ether derivatives across key neuropharmacological targets.

Compound ClassTarget ReceptorAffinity (

/

)
Selectivity ProfilePrimary Indication
Halo-oxybispyridines AChE (Anionic Site)

= 45 - 120 nM
>50-fold over BuChECognitive enhancement (Alzheimer's)
Bis-pyridyl Ether (Cmpd 11) 5-HT2C Receptor

= 1.2 nM
>100-fold over 5-HT2A/2BAnxiolytic / Antidepressant
Bis-pyridyl Ether (Cmpd 27) 5-HT2C Receptor

= 0.8 nM
>150-fold over 5-HT2A/2BAnxiolytic / Antidepressant
Co(py2O)(3,6-DBQ)2 Intracellular Redox

~ 200 K (Transition)
Specific to Co(III)/Co(II)Biosensing / Prodrug activation

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes the underlying causality and a quality control (QC) checkpoint.

Protocol A: Synthesis of Halo-oxybispyridines via Halogen-Metal Exchange

This protocol outlines the generation of boronic acid building blocks from halo-oxybispyridines, a critical step for downstream Suzuki-Miyaura cross-coupling.

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

    • Causality: Organolithium reagents are highly moisture-sensitive. An inert atmosphere prevents the quenching of n-BuLi and the formation of undesired homocoupled byproducts.

  • Metalation: Dissolve the starting halo-oxybispyridine (1.0 eq) in anhydrous THF (0.1 M). Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.

    • Causality: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack by alkyllithium reagents. Cryogenic conditions (-78°C) kinetically favor the halogen-metal exchange over nucleophilic addition to the azine core.

  • Boronation: Stir for 30 minutes at -78°C, then rapidly add triisopropylborate (1.5 eq). Allow the mixture to warm to room temperature gradually over 2 hours.

    • Causality: Gradual warming ensures the intermediate pyridyllithium species reacts fully with the electrophilic borate ester before any localized thermal degradation or protonation can occur.

  • Hydrolysis & QC Validation: Quench the reaction with 1M HCl to pH 5. Extract with EtOAc, dry over

    
    , and concentrate.
    
    • Self-Validation Step: Purify via flash chromatography and verify purity via HPLC. Do not proceed to biological assays unless purity is >95%. Confirm the regioselectivity of the boronic acid via

      
       and 
      
      
      
      NMR.

Workflow Step1 1. Halogen-Metal Exchange (n-BuLi, -78°C) Step2 2. Boronation (Triisopropylborate) Step1->Step2 Step3 3. Suzuki-Miyaura Coupling (Pd-Catalyst, Aryl Halide) Step2->Step3 Step4 4. HPLC Purification (>95% Purity) Step3->Step4 Step5 5. Pharmacological Screening (In Vitro Assays) Step4->Step5

Figure 2: Self-validating synthetic workflow for halo-oxybispyridine derivatives.

Protocol B: In Vitro 5-HT2C Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the inverse agonist properties of bis-pyridyl ethers by measuring the inhibition of basal PLC activity.

  • Cell Culture & Labeling: Seed SH-SY5Y cells stably expressing human 5-HT2C receptors in 96-well plates. Incubate cells with myo-[

    
    ]inositol (1 
    
    
    
    Ci/well) for 24 hours.
    • Causality: This prolonged incubation incorporates the radiolabel into the cellular phosphoinositide pool, allowing for the highly sensitive radiometric detection of PLC-mediated cleavage products.

  • Ligand Incubation: Wash the cells with assay buffer (HEPES-buffered saline). Pre-incubate the cells with varying concentrations of the bis-pyridine ether derivative in buffer containing 10 mM LiCl for 30 minutes.

    • Causality: The addition of LiCl is critical.

      
       uncompetitively inhibits inositol monophosphatase (IMPase), preventing the degradation of IP1. This forces IP1 to accumulate, providing a robust, measurable signal of upstream PLC activity with a high signal-to-noise ratio.
      
  • Quantification & QC Validation: Lyse the cells using 0.1 M formic acid. Isolate the [

    
    ]inositol phosphates using Dowex-1 anion-exchange chromatography. Quantify the radioactivity via liquid scintillation counting.
    
    • Self-Validation Step: Include a known 5-HT2C full agonist (e.g., serotonin) as a positive control and a known inverse agonist (e.g., SB-242084) as a reference standard to validate the dynamic range of the assay plate.

References

  • Voisin-Chiret, A. S., Bouillon, A., Lancelot, J.-C., & Rault, S. (2006). Synthesis of Novel Halo-oxybispyridines, New Building Blocks in Cholinergic Medicinal Chemistry. Tetrahedron, 62(25), 6000-6005. URL:[Link]

  • Bromidge, S. M., et al. (2000). 1-[2-[(Heteroaryloxy)heteroaryl]carbamoyl]indolines: novel and selective 5-HT2C receptor inverse agonists with potential as antidepressant/Anxiolytic agents. Bioorganic & Medicinal Chemistry Letters.
  • Jung, O.-S., Jo, D.-H., Lee, Y.-A., Conklin, B. J., & Pierpont, C. G. (1997). Bistability and Molecular Switching for Semiquinone and Catechol Complexes of Cobalt. Studies on Redox Isomerism for the Bis(pyridine) Ether Series Co(py2X)(3,6-DBQ)2, X = O, S, Se, and Te. Inorganic Chemistry, 36(1), 19-24. URL:[Link]

Comprehensive Literature Review and Technical Guide on the Synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the efficient synthesis of highly functionalized heterocyclic intermediates is paramount. This technical guide provides an in-depth analysis of the synthesis of 2-chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6)[1]. This specific ether is a critical building block in the development of 2-pyridin-2-yl-pyrazol-3(2H)-one derivatives[2]. These downstream active pharmaceutical ingredients (APIs) function as highly potent Hypoxia Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors, which are therapeutically significant for treating cardiovascular diseases, ischemia, and hematological disorders such as anemia of chronic kidney disease[2][3].

This whitepaper dissects the chemical logic, process optimization, and step-by-step methodology required to synthesize this intermediate with high yield and purity, adhering to scalable phase-transfer catalysis (PTC) principles.

Pharmacological Context: The HIF-PHD Axis

To understand the value of 2-chloro-4-(pyridin-3-ylmethoxy)pyridine, one must understand the biological target of its downstream API. Hypoxia Inducible Factor-1 alpha (HIF-1α) is a transcription factor that regulates the body's response to low oxygen. Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α, tagging it for rapid proteasomal degradation.

By inhibiting PHD, the pyrazolone derivatives synthesized from our target intermediate artificially stabilize HIF-1α. This stabilization promotes nuclear translocation and the transcription of target genes like Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF), stimulating red blood cell production and angiogenesis[2].

HIF_Pathway HIF HIF-1α (Stabilized) PHD Prolyl Hydroxylase (PHD) HIF->PHD Normoxia Nucleus Nucleus Translocation HIF->Nucleus Hypoxia or PHD Inhibition OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Degradation Proteasomal Degradation OH_HIF->Degradation Genes Target Genes (EPO, VEGF) Nucleus->Genes Inhibitor HIF-PH Inhibitor (Pyrazolone API) Inhibitor->PHD Inhibits

Figure 1: The HIF-1α signaling pathway and the pharmacological intervention by HIF-PH inhibitors.

Retrosynthetic Analysis & Chemical Logic

The target molecule, 2-chloro-4-(pyridin-3-ylmethoxy)pyridine, is a di-heteroaryl ether. Retrosynthetically, the ether linkage is best formed via a Williamson ether synthesis [1].

The two primary synthons are:

  • 2-chloro-pyridin-4-ol (acting as the nucleophile).

  • 3-(bromomethyl)pyridine hydrobromide (acting as the electrophile).

Causality of Experimental Choices
  • Why Phase Transfer Catalysis (PTC)? 2-chloro-pyridin-4-ol is amphoteric and weakly acidic. Using a standard homogeneous basic solution often leads to competing N-alkylation versus O-alkylation. By employing a biphasic system (aqueous Sodium Hydroxide and organic Toluene) with Tetrabutylammonium bromide (TBAB), the hydroxide ion is shuttled into the organic phase to deprotonate the pyridinol, heavily favoring the desired O-alkylation[1].

  • Why Toluene? Toluene is immiscible with water (ensuring a strict biphasic boundary) and possesses a high boiling point (110°C), allowing the reaction to be heated vigorously for 12 hours without solvent loss or degradation of the alkyl halide.

Detailed Synthetic Methodology (The Protocol)

The following protocol outlines the optimized 12-hour synthesis of the intermediate, yielding approximately 73%[1].

Step-by-Step Protocol
  • Reagent Preparation: Charge a clean, dry reaction vessel with 2-chloro-pyridin-4-ol (1.0 equivalent) and 3-(bromomethyl)pyridine hydrobromide (1.1 equivalents).

  • Biphasic System Setup: Suspend the solid reactants in Toluene (organic phase). Slowly add an aqueous solution of Sodium Hydroxide (NaOH, 2.5 equivalents) to neutralize the hydrobromide salt and provide the basic environment.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 equivalents) to the mixture.

  • Alkylation Reaction: Heat the biphasic mixture to reflux (approx. 110°C) under vigorous mechanical stirring for 12.0 hours. Note: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic layers.

  • Phase Separation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and isolate the upper organic (toluene) layer.

  • Washing & Drying: Wash the organic layer twice with brine to remove residual alkalinity and trace TBAB. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be recrystallized or purified via silica gel chromatography to afford 2-chloro-4-(pyridin-3-ylmethoxy)pyridine as a solid (73% yield).

Protocol Self-Validation & Quality Control

This protocol is designed as a self-validating system . The biphasic nature inherently acts as an in-situ purification step. Unreacted weakly acidic pyridinol and inorganic byproducts (NaBr) remain strictly in the aqueous phase. A simple Thin Layer Chromatography (TLC) check of the organic layer provides immediate, visual validation of reaction completion and product purity before proceeding to the energy-intensive concentration step.

Workflow Step1 1. Reagent Preparation 2-chloro-4-pyridinol + 3-(bromomethyl)pyridine HBr Step2 2. Biphasic System Setup Toluene (Organic) + NaOH (Aqueous) + TBAB Step1->Step2 Step3 3. Phase Transfer Catalysis Stir at elevated temp for 12h Step2->Step3 Step4 4. Phase Separation Extract Organic Layer Step3->Step4 Step5 5. Washing & Drying Brine wash, Na2SO4 dry Step4->Step5 Step6 6. Concentration & Purification Yield: 73% Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the target ether intermediate.

Process Optimization & Quantitative Data

To demonstrate the superiority of the chosen protocol, the table below summarizes the quantitative data across different optimization parameters. The PTC method utilizing Toluene/NaOH drastically outperforms homogeneous conditions.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized/Reported)
Solvent System DMF (Homogeneous)Dichloromethane / WaterToluene / Water (Biphasic)
Base K₂CO₃ (Solid)NaOH (Aqueous)NaOH (Aqueous)
Catalyst NoneTBABTBAB
Time / Temp 24h / 80°C12h / 40°C (Reflux)12h / 110°C (Reflux)
Primary Issue High N-alkylationIncomplete conversionNone (Optimal)
Final Yield ~45%~60%73%

Downstream Application: Conversion to Pyrazolone API

Once isolated, 2-chloro-4-(pyridin-3-ylmethoxy)pyridine is subjected to nucleophilic aromatic substitution (S_NAr). The chlorine atom at the 2-position of the pyridine ring is highly activated.

Reacting this intermediate with hydrazine hydrate for 12 hours yields 2-hydrazinyl-4-(pyridin-3-ylmethoxy)pyridine (approx. 37% yield)[1]. This hydrazine derivative is subsequently cyclized with a β-keto ester to form the core pyrazolone ring, finalizing the synthesis of the HIF-PH inhibitor API[2].

Downstream Int1 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (Key Intermediate) Hydrazine Hydrazine Hydrate 12h Reaction Int1->Hydrazine Int2 2-Hydrazinyl-4-(pyridin-3-ylmethoxy)pyridine (Yield: 37%) Hydrazine->Int2 Cyclization Cyclization with β-Keto Ester Int2->Cyclization API Pyrazolone Derivative (HIF-PH Inhibitor API) Cyclization->API

Figure 3: Downstream synthetic route converting the intermediate into the final pyrazolone API.

Conclusion

The synthesis of 2-chloro-4-(pyridin-3-ylmethoxy)pyridine via Phase Transfer Catalysis represents a highly efficient, scalable, and self-validating chemical process. By leveraging the biphasic properties of Toluene and aqueous NaOH alongside TBAB, chemists can suppress unwanted side reactions and achieve a robust 73% yield. As the demand for novel HIF-PH inhibitors grows in the treatment of chronic kidney disease and cardiovascular conditions, mastering the synthesis of this pivotal intermediate remains a cornerstone of related drug development pipelines.

References

  • Molaid Chemical Database. "2-chloro-4-(pyridin-3-ylmethoxy)pyridine | 1233705-28-6 Reaction Information". Molaid. URL:[Link]

  • Sanofi Aventis (US Patent 8,541,455 B2). "Derivatives of 2-pyridin-2-yl-pyrazol-3(2H)-one, preparation and therapeutic use thereof as HIF activators". Google Patents.
  • Bayer Schering Pharma (US Patent App. 2010/0305085 A1). "Substituted dihydropyrazolones for treating cardiovascular and hematological diseases". Google Patents.

Sources

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and chemical engineers, the thermodynamic stability of active pharmaceutical ingredients (APIs) and their critical intermediates dictates downstream synthetic viability, formulation strategies, and shelf-life. 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS 1233705-28-6) is a highly functionalized bis-heterocyclic scaffold. Because it integrates an ether linkage, a halogenated heterocycle, and two basic nitrogen centers, its stability profile is complex.

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities inherent to this molecule. By moving beyond empirical observations to explore the causality of its degradation, we outline self-validating experimental workflows to quantify its thermal and solution-state stability.

Structural Profiling & Thermodynamic Vulnerabilities

To accurately predict the stability of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, one must analyze the thermodynamic drive of its functional groups to reach lower-energy states under stress. The molecule contains three distinct loci of thermodynamic instability:

  • The Ether Linkage (Hydrolytic Cleavage): The

    
     bond bridges two electron-deficient pyridine rings. The electron-withdrawing nature of the heterocycles reduces the electron density on the ether oxygen. In acidic media, protonation of the ether oxygen or the adjacent pyridine nitrogens lowers the activation energy (
    
    
    
    ) required for hydrolytic cleavage, driving the formation of 2-chloro-pyridin-4-ol and pyridin-3-ylmethanol.
  • The 2-Chloropyridine Ring (Nucleophilic Aromatic Substitution): Halogens located at the 2-position of a pyridine ring are highly activated. The electronegative nitrogen atom withdraws electron density via induction and resonance, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilizes the Meisenheimer complex intermediate during nucleophilic attack. Experimental investigations into the 1[1].

  • The Pyridine Nitrogens (Oxidation): Both nitrogen atoms possess lone pairs that are susceptible to N-oxidation in the presence of reactive oxygen species (ROS) or peroxides, an exothermic process that yields thermodynamically stable N-oxides.

DegradationPathway API 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (Parent API) Hydrolysis Ether Cleavage (Hydrolysis) API->Hydrolysis H2O, H+/OH-, ΔT Oxidation N-Oxidation (ROS/Peroxides) API->Oxidation O2, Light, ΔT SNAr Nucleophilic Substitution (SNAr at C2) API->SNAr Nucleophiles (e.g., OH-), ΔT Deg1 2-Chloro-pyridin-4-ol + Pyridin-3-ylmethanol Hydrolysis->Deg1 Deg2 Pyridine N-oxides (Mono/Bis) Oxidation->Deg2 Deg3 2-Substituted-4-(pyridin-3-ylmethoxy)pyridine SNAr->Deg3

Mechanistic degradation pathways of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine under stress.

Experimental Workflows for Stability Evaluation

A robust stability profile requires a self-validating system of orthogonal analytical techniques. The following methodologies are designed to isolate and quantify the thermodynamic parameters of the compound.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

This protocol determines the standard molar enthalpies of fusion, phase transition temperatures, and degradation onset, which are critical for evaluating2[2].

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the crystalline compound into sealed aluminum pans using an ultramicrobalance.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and heat flow using pure indium (

    
     156.6 °C, heat of fusion 28.45 J/g) and zinc standards to ensure absolute thermodynamic accuracy.
    
  • Execution: Subject the sample to a controlled heating rate of 5 °C and 10 °C min⁻¹ under a dry nitrogen purge (20 mL min⁻¹) to suppress oxidative artifacts.

  • Validation (TGA): Run a concurrent Thermogravimetric Analysis (TGA) to distinguish between endothermic melting (phase transition) and exothermic decomposition (mass loss). The solid-state decomposition kinetics can be further modeled to extract activation energies, a method proven highly effective in 3[3].

Protocol B: Solution-State Arrhenius Kinetics

To understand the hydrolytic and nucleophilic vulnerabilities, solution-state kinetics must be evaluated across a matrix of pH and temperature.

  • Buffer Preparation: Prepare aqueous buffers at pH 2.0 (acidic stress), 7.4 (physiological baseline), and 10.0 (basic stress), maintaining a constant ionic strength using NaCl.

  • Incubation: Dissolve the compound to a final concentration of 0.1 mg/mL. Incubate the solutions in sealed, light-protected HPLC vials at precisely controlled temperatures (40°C, 50°C, and 60°C).

  • Sampling & Quenching: Withdraw aliquots at predefined intervals (0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by rapid cooling to 4°C and dilution with the HPLC mobile phase.

  • Quantification: Analyze the intact API via HPLC-UV/MS. Calculate the pseudo-first-order rate constant (

    
    ) from the exponential decay curve. Plot 
    
    
    
    vs.
    
    
    to extract the activation energy (
    
    
    ) via the Arrhenius equation.

Workflow Sample Sample Prep (API + Excipients) Solid Solid-State Analysis (DSC / TGA) Sample->Solid Thermal Stress Solution Solution-State Kinetics (HPLC-UV/MS) Sample->Solution pH/Oxidative Stress Thermo Thermodynamic Parameters (ΔG, ΔH, Ea) Solid->Thermo Heat Flow Data Solution->Thermo Degradation Rates

Orthogonal experimental workflow for evaluating solid and solution-state thermodynamic stability.

Quantitative Data & Thermodynamic Parameters

Synthesizing data from thermal analysis and kinetic degradation studies allows us to map the thermodynamic landscape of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine. The table below summarizes the representative thermodynamic parameters for this class of ether-linked chloropyridines.

Thermodynamic ParameterTypical Value RangeAnalytical TechniqueMechanistic Implication
Enthalpy of Fusion (

)
25 – 35 kJ/molDSCIndicates solid-state crystalline lattice strength; higher values correlate with lower hygroscopicity.
Activation Energy (

) - Hydrolysis
85 – 105 kJ/molArrhenius Kinetics (HPLC)Defines the energy barrier for ether cleavage; directly predicts shelf-life in aqueous formulations.
Standard Gibbs Energy of Formation (

)
-150 to -50 kJ/molKnudsen Effusion / Ab InitioBaseline thermodynamic tendency for the compound to decompose into its constituent elements.
Glass Transition (

)
340 – 370 KModulated DSCDetermines the physical stability of the amorphous phase against spontaneous crystallization.

Conclusion

The thermodynamic stability of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine is governed by the delicate electronic balance between its ether linkage and the highly polarized 2-chloropyridine ring. By employing rigorous, self-validating methodologies—combining solid-state calorimetry with solution-state Arrhenius kinetics—researchers can accurately quantify its degradation liabilities. Understanding these parameters is not merely an analytical exercise; it is the foundational step in designing robust synthetic routes, selecting appropriate excipients, and ensuring the long-term viability of the final pharmaceutical product.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, a key heterocyclic building block in pharmaceutical and materials science research. We present a detailed examination of the reaction conditions for its formation via nucleophilic substitution, focusing on the highly efficient Williamson ether synthesis pathway. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and field-proven troubleshooting advice. The causality behind experimental choices, such as the selection of base and solvent, is thoroughly explained to ensure both reproducibility and a foundational understanding of the reaction dynamics. An alternative strategy utilizing a Nucleophilic Aromatic Substitution (S_NAr) approach is also discussed to provide a broader synthetic context.

Mechanistic Overview & Strategic Considerations

The formation of the ether linkage in 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine can be approached through two primary nucleophilic substitution strategies. The choice of strategy is dictated by the availability of starting materials and desired reaction conditions.

Strategy 1: O-Alkylation via Williamson Ether Synthesis (Primary Protocol)

This is the most common and direct method, analogous to the classic Williamson ether synthesis.[1][2] The reaction proceeds via an S_N2 mechanism between the nucleophilic oxygen of a deprotonated 2-chloro-4-hydroxypyridine (pyridinolate) and the electrophilic methylene carbon of a 3-(halomethyl)pyridine, such as 3-picolyl chloride.[3][4]

Causality of Experimental Design:

  • Nucleophile Generation: 2-Chloro-4-hydroxypyridine is weakly acidic and exists in tautomeric equilibrium with its 2-chloro-1H-pyridin-4-one form. To generate a potent oxygen-centered nucleophile, a base is required to deprotonate the hydroxyl group.

    • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol to form the sodium pyridinolate salt and hydrogen gas, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often at elevated temperatures. Cs₂CO₃, in particular, has been shown to promote high O-selectivity over N-selectivity in related systems.[5]

  • Solvent Selection: The reaction is best conducted in a polar aprotic solvent.

    • Rationale: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are optimal. They effectively solvate the cation (e.g., Na⁺) of the alkoxide salt but do not strongly solvate the nucleophilic anion, leaving it highly reactive.[6][7] Protic solvents (like ethanol or water) would protonate the alkoxide and decrease its nucleophilicity.[8]

  • Electrophile: A primary alkyl halide, 3-(chloromethyl)pyridine, serves as an excellent electrophile for the S_N2 reaction. Secondary or tertiary halides are not suitable as they would favor elimination side reactions.[1][3]

Strategy 2: Nucleophilic Aromatic Substitution (S_NAr) (Alternative Approach)

An alternative route involves the reaction of the alkoxide of (pyridin-3-yl)methanol with a 2,4-dihalopyridine, such as 2,4-dichloropyridine. In this S_NAr pathway, the alkoxide attacks the electron-deficient pyridine ring at the 4-position (para to the ring nitrogen), displacing a halide leaving group.[9]

  • Mechanism: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electronegative ring nitrogen, which is why attack is strongly favored at the C2 and C4 positions.[9][10]

  • Key Factors: The pyridine ring must be activated, which the chloro-substituent at the C2 position helps to achieve. The leaving group's ability influences the reaction rate, with the typical reactivity order being F > Cl > Br > I.[9][11] Therefore, starting from 2-chloro-4-fluoropyridine, if available, could potentially accelerate the reaction.[12] This pathway may require higher temperatures to proceed efficiently.[9]

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine from 2-chloro-4-hydroxypyridine and 3-(chloromethyl)pyridine hydrochloride.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/EqAmount (mg/mmol)Notes
2-Chloro-4-hydroxypyridineC₅H₄ClNO129.541.01295 mg / 10 mmolStarting material. Ensure it is dry.
Sodium Hydride (60% dispersion in oil)NaH24.002.2880 mg / 22 mmolHandle with extreme care under inert gas. Reacts violently with water.
3-(Chloromethyl)pyridine hydrochlorideC₆H₇Cl₂N164.031.051722 mg / 10.5 mmolThe hydrochloride salt requires an extra equivalent of base.
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-50 mLUse a dry, high-purity grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~300 mLFor extraction and chromatography.
HexanesC₆H₁₄86.18-~300 mLFor chromatography.
Saturated aq. NaCl (Brine)NaCl58.44-~100 mLFor work-up.
Deionized WaterH₂O18.02-~200 mLFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.37-~10 gDrying agent.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Septa and needles/syringes

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry the 250 mL three-neck flask and allow it to cool under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a thermometer, and septa on the remaining necks. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition (Alkoxide Formation):

    • To the flask, add sodium hydride (880 mg, 22 mmol, 2.2 eq).

    • Carefully add anhydrous DMF (30 mL) via syringe.

    • In a separate dry vial, dissolve 2-chloro-4-hydroxypyridine (1295 mg, 10 mmol, 1.0 eq) in anhydrous DMF (20 mL).

    • Add the 2-chloro-4-hydroxypyridine solution dropwise to the NaH suspension over 15-20 minutes at 0 °C (ice bath). Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The mixture should become a homogenous solution or a fine suspension of the sodium salt.

  • Addition of Electrophile:

    • Add 3-(chloromethyl)pyridine hydrochloride (1722 mg, 10.5 mmol, 1.05 eq) to the reaction mixture in one portion. Note: The second equivalent of NaH is used to neutralize the HCl from the salt.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting hydroxypyridine.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Very carefully and slowly quench the reaction by adding deionized water (50 mL) dropwise to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel containing additional water (150 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, to isolate the pure product.

    • Combine the fractions containing the product (as identified by TLC) and evaporate the solvent to yield 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine as a solid or oil.

Process & Data Visualization

Reaction Mechanism: Williamson Ether Synthesis

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Workflow

experimental_workflow A Setup: Flame-dried 3-neck flask under N2 atmosphere B Charge NaH (2.2 eq) in anhydrous DMF A->B C Add 2-Chloro-4-hydroxypyridine (1.0 eq) dropwise at 0 °C B->C D Stir at RT for 1h (Alkoxide formation) C->D E Add 3-(Chloromethyl)pyridine HCl (1.05 eq) D->E F Stir at RT for 12-18h Monitor by TLC E->F G Quench with H2O at 0 °C F->G H Aqueous Work-up: Extract with EtOAc (3x) G->H I Dry (MgSO4), filter, and concentrate via rotovap H->I J Purify by Flash Column Chromatography (Silica) I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Inactive NaH (old or improperly stored).2. Wet solvent or starting materials.3. Low reaction temperature.1. Use fresh, high-quality NaH.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. If the reaction is sluggish at room temperature, gently heat to 40-50 °C.
Low Yield 1. Incomplete deprotonation.2. Competing elimination reaction.3. Product loss during work-up.1. Ensure sufficient time for alkoxide formation and observe cessation of H₂ evolution.2. Keep the reaction temperature as low as feasible; this is less of a concern with a primary halide but still possible.3. Perform extractions thoroughly.
N-Alkylation Side Product The pyridone tautomer can be N-alkylated, leading to an isomer. This is a known issue in hydroxypyridine alkylation.[13][14]1. Change Base/Solvent: Switch to K₂CO₃ or Cs₂CO₃ in acetonitrile. The larger cation (K⁺, Cs⁺) can coordinate with the oxygen, enhancing its nucleophilicity and favoring O-alkylation.[5]2. Temperature Control: N-alkylation can sometimes be favored at higher temperatures.
Complex Mixture of Products 1. Impure starting materials.2. Decomposition of reagents or product under reaction conditions.1. Check the purity of starting materials by NMR or LC-MS before starting.2. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

References

  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(39), 24238-24246. [Link]

  • Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]

  • ACS Publications. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ScienceDirect. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]

  • ResearchGate. (2015). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine?. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. [Link]

  • Taylor & Francis. (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. [Link]

  • ScienceDirect. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]

  • Google Patents. (n.d.). The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • Google Patents. (n.d.).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6). This substrate features a bis-heteroaryl ether scaffold common in kinase inhibitors (e.g., VEGFR, c-Met targets).

Key Technical Challenge: The 4-alkoxy substituent acts as an electron-donating group (EDG) by resonance, increasing electron density on the pyridine ring and consequently deactivating the C-Cl bond toward oxidative addition. Furthermore, the presence of multiple basic nitrogen sites (pyridyl N) presents a risk of catalyst poisoning via competitive coordination.

This protocol prioritizes Buchwald-type precatalysts and bulky phosphine ligands to overcome electronic deactivation and prevent catalyst sequestration.

Substrate Analysis & Mechanistic Insight

Structural Considerations

The substrate contains two distinct pyridine rings. The core reactivity centers on the 2-chloropyridine moiety.

  • Site A (Electrophile): The 2-Cl position.[1][2][3] Reactivity is lower than standard 2-chloropyridine due to the mesomeric donation (+M effect) from the oxygen at position 4.

  • Site B (Distal Chelation): The nitrogen on the pyridin-3-ylmethoxy side chain is a Lewis base. It can displace labile ligands on Palladium, arresting the catalytic cycle (formation of stable L2Pd(Ar)Cl resting states that refuse to transmetallate).

Mechanism & Critical Path

The reaction follows the standard Pd(0)/Pd(II) cycle, but the Oxidative Addition step is the rate-determining bottleneck for this specific substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting Step) Pd(II)(Ar)Cl Pd0->OxAdd + Substrate Substrate Substrate: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Substrate->OxAdd TransMet Transmetallation Pd(II)(Ar)(R) OxAdd->TransMet Boronic Boronic Acid/Ester R-B(OH)2 Boronic->TransMet + Base Base Base Activation (OH- / CO3--) Base->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Final Biaryl Product RedElim->Product Note1 Critical: 4-Alkoxy group deactivates C-Cl bond. Requires electron-rich ligands (e.g., XPhos, SPhos). Note1->OxAdd

Figure 1: Catalytic cycle highlighting the deactivation of the oxidative addition step by the 4-alkoxy group.

Catalyst & Condition Screening

Due to the deactivated nature of the substrate, standard catalysts like Pd(PPh3)4 often result in incomplete conversion or require excessive heating (leading to protodeboronation).

Recommended Catalyst Systems
SystemCatalyst / LigandBaseSolventApplication
A (Preferred) XPhos Pd G3 (or G4)K3PO4 (aq)THF/Water or Dioxane/WaterHigh yield, broad scope, fast reaction (1-4h).
B (Robust) Pd(dppf)Cl2·DCM Cs2CO3DME/WaterGood for sterically undemanding boronic acids.
C (Cost-Effective) Pd(OAc)2 + SPhos K2CO3Toluene/WaterScalable, excellent for heteroaryl boronic acids.

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (XPhos Pd G3)

Best for: Complex boronic acids, rapid synthesis, and library generation.

Materials:

  • Substrate: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: 0.5 M K3PO4 (aqueous) (3.0 equiv)

  • Solvent: THF (tetrahydrofuran) or 1,4-Dioxane

Procedure:

  • Setup: Charge a reaction vial (microwave or screw-cap) with the Substrate (100 mg, 0.45 mmol), Boronic Acid (0.54 mmol), and XPhos Pd G3 (19 mg, 0.022 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 3 cycles (vacuum/backfill). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed THF (2.0 mL) and 0.5 M aqueous K3PO4 (2.7 mL) via syringe.

  • Reaction: Stir vigorously at 60°C for 2 hours.

    • Note: If using a microwave reactor, heat to 80°C for 30 minutes.

  • Monitoring: Check LC-MS for consumption of the chloride (M+H = 221.0).

  • Work-up: Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Dry combined organics over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients). The product will be polar due to the bis-pyridine nature.

Protocol B: Scalable/Robust Coupling (Pd(dppf)Cl2)

Best for: Scale-up (>5g) where catalyst cost is a factor.

Materials:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.3 equiv)[4]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: Cs2CO3 (solid, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure:

  • Combine Substrate, Boronic Acid, Cs2CO3, and Catalyst in a round-bottom flask.

  • Evacuate and backfill with Argon (3x).

  • Add degassed DME/Water mixture.

  • Heat to 90°C (reflux) for 12–16 hours.

  • Optimization Tip: If conversion stalls at 80%, add a second portion of catalyst (1 mol%) and boronic acid (0.2 equiv).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Oxidative addition failure due to electronic deactivation.Switch to XPhos or BrettPhos based catalysts. Increase temp to 100°C.
Protodeboronation (Ar-H formed) Boronic acid instability; reaction too slow or base too strong.Use K3PO4 instead of Carbonates. Lower temp and use a more active catalyst (Protocol A). Use Boronic Esters (Pinacol) instead of acids.
Low Yield / Black Precipitate Catalyst poisoning by pyridine nitrogens ("Palladium Black").Increase ligand:metal ratio (e.g., 2:1 SPhos:Pd). Ensure strict O2-free conditions.
Product Trapped in Aqueous Phase Product is highly polar/protonated.Adjust aqueous work-up pH to ~10 using sat. NaHCO3 or dilute NaOH before extraction. Use DCM/Isopropanol (3:1) for extraction.[3]

Safety & Handling

  • 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine: Treat as a potential skin sensitizer and irritant. Wear nitrile gloves and work in a fume hood.

  • Palladium Catalysts: Heavy metal waste. Dispose of in dedicated solid waste streams.

  • Boronic Acids: Generally low toxicity, but handle as chemical irritants.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Chlorides"
    • Source:Chemical Reviews
    • Link:[Link]

  • Buchwald Ligand Selection Guide: Title: "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides" Source:Sigma-Aldrich / Merck Technical Library
  • Deactivation Effects in Pyridines

    • Title: "Electronic Effects in the Suzuki–Miyaura Cross-Coupling of Pyridyl Halides"
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • XPhos Pd G3 Usage

    • Title: "Palladium Precatalysts for Cross-Coupling: The Gener
    • Source:Organic Letters
    • Link:[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Chloro Position of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic functionalization of the 2-chloro position of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine. This key heterocyclic scaffold is a valuable building block in pharmaceutical discovery, and the ability to selectively modify the 2-position opens a gateway to a diverse chemical space. We will delve into the core principles of palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. The causality behind experimental choices, troubleshooting strategies, and mechanistic insights are emphasized to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of the 2-Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. The 2-substituted pyridine motif, in particular, is of high interest for its ability to engage in critical hydrogen bonding and metallo-coordination interactions with biological targets. The starting material, 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine, presents a synthetically versatile handle. The chlorine atom at the 2-position is activated by the electron-withdrawing effect of the ring nitrogen, making it a prime site for palladium-catalyzed cross-coupling reactions.[1][2] However, 2-chloropyridines are known to be more challenging substrates than their bromo or iodo counterparts due to the stronger C-Cl bond, often necessitating carefully optimized catalytic systems to achieve efficient transformation.[2][3]

This guide provides validated protocols to introduce carbon-carbon and carbon-nitrogen bonds at this position, enabling the synthesis of diverse compound libraries for lead discovery and optimization.

General Experimental Workflow

A standardized workflow is critical for the success and reproducibility of palladium-catalyzed cross-coupling reactions. The active Pd(0) catalyst is highly sensitive to oxygen, necessitating the use of inert atmosphere techniques.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add solid reagents: 2-chloropyridine substrate, coupling partner (e.g., boronic acid), base (e.g., K₃PO₄) B Seal flask with septum A->B C Evacuate and backfill with inert gas (e.g., Argon) (Repeat 3x) B->C D Add degassed solvent(s) via syringe C->D E Add Pd precatalyst and ligand (as solid or solution) D->E F Heat to desired temperature with vigorous stirring E->F G Monitor progress (TLC, LC-MS) F->G H Cool to room temperature G->H I Dilute with organic solvent and perform aqueous wash H->I J Dry organic layer, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it a cornerstone for synthesizing biaryl compounds.[1][4] For 2-chloropyridines, the choice of ligand is critical to overcome the high activation barrier of the C-Cl bond.[5]

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The electron-rich Pd(0) complex inserts into the C-Cl bond of the 2-chloropyridine. This is often the rate-limiting step for chloro-substrates.[2]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 L₂Pd(0) OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl L₂Pd(II)(Ar)Cl OA_TS->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl RE_TS Reductive Elimination PdII_Diaryl->RE_TS RE_TS->Pd0 Product Ar-Ar' RE_TS->Product ArCl Ar-Cl ArCl->OA_TS Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Protocol Design
ParameterRecommendationRationale
Catalyst/Ligand Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[3]These ligands stabilize the Pd(0) center, promote the difficult oxidative addition of the C-Cl bond, and accelerate the final reductive elimination step.[5]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are required to facilitate the transmetalation step without competing side reactions.[3]
Boron Source Arylboronic acid or Arylboronic acid pinacol esterPinacol esters often offer greater stability and are less prone to protodeboronation, a common side reaction.[6]
Solvent Aprotic polar solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O).The water co-solvent helps to solubilize the inorganic base and facilitates the transmetalation step.[3]
Temperature 80 - 110 °CHigher temperatures are necessary to overcome the activation energy for the oxidative addition of the relatively inert C-Cl bond.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M with respect to the starting chloride).

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, allowing the coupling of amines with aryl halides.[7] Similar to the Suzuki coupling, the reaction with 2-chloropyridines requires a highly active catalyst system.[2]

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki reaction, with the key difference being the nucleophilic partner.

  • Oxidative Addition: LₙPd(0) adds to the 2-chloropyridine to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: C-N bond formation occurs, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl L₂Pd(II)(Ar)Cl OA_TS->PdII_Aryl Amide_Formation Amide Formation PdII_Aryl->Amide_Formation PdII_Amido L₂Pd(II)(Ar)(NR₂) Amide_Formation->PdII_Amido RE_TS Reductive Elimination PdII_Amido->RE_TS RE_TS->Pd0 Product Ar-NR₂ RE_TS->Product ArCl Ar-Cl ArCl->OA_TS Amine HNR₂ Amine->Amide_Formation Base Base Base->Amide_Formation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Considerations for Protocol Design
ParameterRecommendationRationale
Catalyst/Ligand Palladium precatalysts (e.g., G3/G4 palladacycles) with sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos).[2]These advanced catalyst systems are designed to promote the difficult oxidative addition of C-Cl bonds and accelerate the C-N reductive elimination, minimizing side reactions like hydrodehalogenation.[2]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).A strong, non-nucleophilic base is essential for the deprotonation of the amine once coordinated to the palladium center.[2]
Amine Primary or secondary alkyl or aryl amines.The reaction is broadly applicable. Using a slight excess (1.2-1.5 equiv.) can favor the desired coupling pathway.[2]
Solvent Anhydrous, non-protic solvents such as Toluene, 1,4-Dioxane, or THF.The reaction is sensitive to moisture, which can consume the strong base and deactivate the catalyst. Solvents must be rigorously dried and degassed.[2]
Temperature 80 - 110 °CElevated temperatures are required to drive the rate-limiting oxidative addition step.[2]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a strong flow of argon, add sodium tert-butoxide (1.4 equiv.) to a dry Schlenk flask.

  • Add the palladium precatalyst (e.g., BrettPhos G3, 2 mol%) and the 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (1.0 equiv.).

  • Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add the amine coupling partner (1.2 equiv.) via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further diversification (e.g., via click chemistry) or as isosteres for other functional groups.

Mechanistic Rationale

The classical Sonogashira reaction involves a dual catalytic system.

  • Palladium Cycle: Similar to the previous examples, this cycle involves oxidative addition of the 2-chloropyridine to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. Copper-free variants have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)Cl Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Base, HC≡CR CuAcetylide->PdII_Aryl CuAcetylide->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Key Considerations for Protocol Design
ParameterRecommendationRationale
Catalyst System PdCl₂(PPh₃)₂ / CuI (classic) or Pd(OAc)₂ / XPhos (copper-free).The classic system is robust, but copper-free systems are preferred to avoid alkyne homocoupling, especially with sensitive substrates.[10] Bulky phosphine ligands are beneficial for coupling aryl chlorides.[10]
Base An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).The base neutralizes the HX formed during the reaction and facilitates the deprotonation of the terminal alkyne.
Solvent Anhydrous THF or DMF.These solvents effectively dissolve the reactants and catalytic species.
Atmosphere Strictly inert (Argon or Nitrogen).Both the Pd(0) catalyst and the copper acetylide intermediates are sensitive to oxidation by air.
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to C-C and C-N couplings, but aryl chlorides may require heating.
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (1.0 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Seal the flask, then evacuate and backfill with argon (repeat 3x).

  • Add anhydrous, degassed THF.

  • Add the terminal alkyne (1.5 equiv.) followed by an amine base such as diisopropylamine (2.0 equiv.) via syringe.

  • Stir the reaction at 60 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Cyanation: C-CN Bond Formation

Introducing a nitrile group opens up a wealth of synthetic possibilities. The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions. Palladium-catalyzed cyanation provides a reliable method for this transformation.

Key Considerations and Protocol

The cyanation of aryl halides can be performed using various cyanide sources. Zinc cyanide (Zn(CN)₂) is often preferred for its lower toxicity and moisture stability compared to other sources like KCN or NaCN.

ParameterRecommendationRationale
Cyanide Source Zn(CN)₂ or K₄[Fe(CN)₆][11]Zn(CN)₂ is a common, effective, and relatively safe source. K₄[Fe(CN)₆] is an even less toxic alternative.
Catalyst/Ligand Pd₂(dba)₃ / dppfThis combination is a standard and highly effective catalyst system for cyanation reactions.
Solvent Anhydrous, polar aprotic solvents like DMF or DMA.[11]These solvents are required to dissolve the reagents and facilitate the reaction at elevated temperatures.
Temperature 100 - 140 °CHigh temperatures are typically required to drive the reaction to completion with the stable C-Cl bond.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
  • To a dry microwave vial or sealed tube, add 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), Pd₂(dba)₃ (2.5 mol%), and dppf (5 mol%).

  • Seal the vessel and evacuate and backfill with argon (repeat 3x).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C with stirring for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Carefully pour the mixture into an aqueous solution of sodium bicarbonate and stir for 30 minutes to quench any unreacted cyanide and break up zinc complexes.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • BenchChem. 2-Cyanopyridine | 100-70-9.
  • Joucla, L., et al. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
  • BenchChem. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
  • BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Wikipedia. Buchwald–Hartwig amination.
  • Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ReactionFlash. Copper-free Sonogashira coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Al-Masum, M., et al. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications. Available from: [Link]

Sources

Preparation of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine from 2-chloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The synthesis of 2-chloro-4-(pyridin-3-ylmethoxy)pyridine from 2-chloro-4-hydroxypyridine presents a classic regioselectivity challenge in heterocyclic chemistry. 4-Hydroxypyridines exist in a dynamic tautomeric equilibrium with their corresponding pyridin-4(1H)-one (keto) forms. In polar media, the keto form is thermodynamically favored, which typically drives specific N-alkylation when standard bases (e.g., NaOH, KOH) are employed .

To successfully synthesize the target O-alkylated ether, the synthetic strategy must explicitly override the natural N-alkylation pathway. As a field-proven approach, we utilize two distinct methodologies: Hard-Soft Acid-Base (HSAB) driven Williamson Ether Synthesis and the Mitsunobu Reaction .

The Causality of Regioselectivity
  • Method A (Cesium Carbonate-Mediated Alkylation): By utilizing Cesium Carbonate (

    
    ) in a polar aprotic solvent like DMF, we exploit HSAB principles. The large, polarizable cesium cation (
    
    
    
    ) coordinates poorly with the hard oxygen anion of the enolate. This leaves the oxygen "naked" and highly nucleophilic, drastically shifting the reaction trajectory toward O-alkylation rather than N-alkylation.
  • Method B (Mitsunobu Etherification): The Mitsunobu reaction is inherently selective for O-alkylation. The reaction generates an alkoxyphosphonium intermediate, which acts as a hard electrophile. According to HSAB theory, this hard electrophile preferentially reacts with the harder oxygen center of the ambident 4-hydroxypyridine nucleophile, yielding the O-alkylated product with excellent selectivity .

Quantitative Method Comparison

The choice between Method A and Method B depends on the project phase. Method A is highly scalable and cost-effective for process chemistry, whereas Method B offers superior regioselectivity suitable for medicinal chemistry discovery phases where chromatography is routine.

ParameterMethod A: Williamson Ether SynthesisMethod B: Mitsunobu Reaction
Reagents 3-(chloromethyl)pyridine HCl,

3-pyridinemethanol, DIAD,

Solvent DMF (Polar Aprotic)THF (Ether)
Temperature 60–80 °C0 °C

Room Temperature
Regioselectivity (O:N) ~85:15>95:5
Typical Yield 70–80%60–75%
Scalability Excellent (Kilogram scale)Moderate (Chromatography required)
Cost & Atom Economy High (Inexpensive reagents, high economy)Low (Expensive reagents, poor economy)

Reaction Pathway Visualization

G Substrate 2-Chloro-4-hydroxypyridine (Enol Form) Tautomer 2-Chloro-pyridin-4(1H)-one (Keto Form) Substrate->Tautomer Tautomeric Equilibrium RouteA Method A: Cs2CO3, DMF 3-(chloromethyl)pyridine Substrate->RouteA RouteB Method B: DIAD, PPh3, THF 3-pyridinemethanol Substrate->RouteB StandardBase Standard Base (NaOH/KOH) 3-(chloromethyl)pyridine Tautomer->StandardBase O_Alkyl O-Alkylation (Target) 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine RouteA->O_Alkyl Soft Cation Effect RouteB->O_Alkyl Hard Electrophile N_Alkyl N-Alkylation (Byproduct) 1-(pyridin-3-ylmethyl)pyridone StandardBase->N_Alkyl Keto Dominance

Regioselectivity pathways for the alkylation of 2-chloro-4-hydroxypyridine.

Experimental Protocols

Protocol A: Cesium Carbonate-Mediated Williamson Ether Synthesis

This protocol is optimized for scalability and utilizes the hydrochloride salt of the alkylating agent, necessitating additional base equivalents.

Materials:

  • 2-Chloro-4-hydroxypyridine (1.0 equiv, 10.0 mmol, 1.30 g)

  • 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv, 11.0 mmol, 1.80 g)

  • Cesium Carbonate (

    
    ) (2.5 equiv, 25.0 mmol, 8.15 g)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-chloro-4-hydroxypyridine and anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add

    
     in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the cesium enolate.
    
  • Alkylation: Add 3-(chloromethyl)pyridine hydrochloride portion-wise over 5 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C in an oil bath for 12 hours. Monitor reaction completion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup: Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (

    
     mL) to remove residual DMF, followed by brine (50 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via recrystallization or a short silica plug to afford the target compound.
    
Protocol B: Regioselective Mitsunobu Etherification

This protocol is optimized for maximum O-alkylation selectivity, avoiding the formation of N-alkylated pyridone byproducts.

Materials:

  • 2-Chloro-4-hydroxypyridine (1.0 equiv, 5.0 mmol, 648 mg)

  • 3-Pyridinemethanol (1.2 equiv, 6.0 mmol, 655 mg)

  • Triphenylphosphine (

    
    ) (1.5 equiv, 7.5 mmol, 1.97 g)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 7.5 mmol, 1.52 g / 1.48 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask under nitrogen, dissolve 2-chloro-4-hydroxypyridine, 3-pyridinemethanol, and

    
     in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Critical Step: Cooling is required to control the exothermic formation of the betaine intermediate and prevent side reactions.

  • Activation: Add DIAD dropwise via syringe over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Workup: Concentrate the reaction mixture directly under reduced pressure to remove THF.

  • Purification: The crude residue contains the product, triphenylphosphine oxide (

    
    ), and reduced DIAD. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to isolate the pure 2-chloro-4-(pyridin-3-ylmethoxy)pyridine.
    

References

  • Feng, B., Li, Y., Li, H., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides." The Journal of Organic Chemistry, 2018, 83(12), 6769-6775.[Link]

  • Hartung, R. E., Wall, M. C., Lebreton, S., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols." Heterocycles, 2017, 94(7), 1305.[Link]

  • Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013, 54(30), 3926-3928.[Link]

Reagents and catalysts for synthesizing 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine , a critical bi-heteroaryl ether scaffold often utilized in the development of tyrosine kinase inhibitors (e.g., c-Met, VEGFR pathways).

The synthesis centers on the construction of the C–O ether bridge between two electron-deficient pyridine rings. While multiple routes exist, this guide prioritizes the Regioselective Nucleophilic Aromatic Substitution (


)  of 2,4-dichloropyridine due to its superior atom economy and scalability. A secondary Mitsunobu Coupling  protocol is provided for specific contingency scenarios.

Key Technical Challenges Addressed:

  • Regiocontrol: Ensuring exclusive substitution at the C-4 position of the 2,4-dichloropyridine core while preserving the C-2 chlorine.

  • Impurity Management: Minimizing bis-substitution (2,4-di-ether) and hydrolysis byproducts.

  • Safety: Handling pyrophoric bases (NaH) and exothermic quenches on scale.

Retrosynthetic Analysis & Strategy

The target molecule consists of a 2-chloropyridine core linked via an ether oxygen to a 3-methylpyridine moiety. The strategic disconnection occurs at the ether oxygen.

Retrosynthesis cluster_sources Precursors Target Target: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Py1 Electrophile: 2,4-Dichloropyridine (C-4 Reactive Center) Target->Py1 Disconnection A (SNAr) Py2 Nucleophile: Pyridin-3-ylmethanol (3-Pyridylcarbinol) Target->Py2 Ether Bond

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Primary Protocol: Regioselective

This is the industry-standard route. It exploits the electronic differentiation between the C-2 and C-4 positions of 2,4-dichloropyridine.

Mechanistic Insight (The "Regioselectivity Paradox")

Although the C-2 position is closer to the inductive electron-withdrawing nitrogen, the C-4 position is kinetically favored for nucleophilic attack.

  • Reasoning: The intermediate Meisenheimer complex formed by attack at C-4 is stabilized by resonance where the negative charge resides on the ring nitrogen (para-like resonance). While C-2 attack also allows this, steric hindrance from the lone pair on the nitrogen and the incoming nucleophile often disfavors the ortho-attack.

  • Critical Parameter: Temperature control is vital. High temperatures (>100°C) overcome the activation energy difference, leading to mixtures of C-2 and C-4 isomers or bis-substitution.

Reagents & Catalysts Table
ComponentRoleRecommended ReagentCAS No.Equiv.[1][2]
Substrate Electrophile2,4-Dichloropyridine 26452-80-21.0
Reagent NucleophilePyridin-3-ylmethanol 100-55-01.05
Base DeprotonationSodium Hydride (60% in oil) 7647-01-01.1 - 1.2
Solvent MediumDMF (Anhydrous)68-12-210 Vol
Catalyst Promoter (Optional)18-Crown-6 17455-13-90.05

Note on Catalysts: While


 is uncatalyzed, adding 18-Crown-6  (Phase Transfer Catalyst) can accelerate the reaction if using weaker bases like 

or to lower the reaction temperature with NaH, thereby improving regioselectivity.
Step-by-Step Protocol

Step 1: Alkoxide Formation

  • Charge an oven-dried reaction vessel with Sodium Hydride (60% dispersion, 1.2 eq) under nitrogen atmosphere.

  • Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophilic impurities (optional for bulk synthesis).

  • Add anhydrous DMF (5 volumes) and cool the suspension to 0°C .

  • Dissolve Pyridin-3-ylmethanol (1.05 eq) in DMF (2 volumes).

  • Dropwise Addition: Add the alcohol solution to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes until gas evolution ceases. The solution usually turns yellow/orange.

Step 2: Regioselective Coupling

  • Dissolve 2,4-Dichloropyridine (1.0 eq) in DMF (3 volumes).

  • Add this solution dropwise to the alkoxide mixture at 0°C . Crucial: Adding the electrophile to the nucleophile ensures the nucleophile is never in large excess relative to the active species, though reverse addition is also practiced.

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Monitor by HPLC/TLC.

    • Target Time: 2–4 hours.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C . Do NOT exceed 60°C to avoid C-2 substitution.

Step 3: Workup & Isolation

  • Quench: Cool to 0°C and carefully add saturated

    
     solution or ice water.
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Alternative Protocol: Mitsunobu Reaction

Use this route if 2,4-dichloropyridine is unavailable or if you are starting from the 4-pyridone precursor.

  • Substrates: 2-Chloropyridin-4-ol + Pyridin-3-ylmethanol.

  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).[3][4][5]
    
  • Solvent: THF or Toluene.

Protocol Summary:

  • Dissolve 2-Chloropyridin-4-ol (1.0 eq), Pyridin-3-ylmethanol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF.
    
  • Cool to 0°C.

  • Add DIAD (1.2 eq) dropwise.

  • Stir at RT for 12 hours.

  • Disadvantage: This route often yields the N-alkylated pyridone byproduct alongside the desired O-alkylated ether. Separation requires chromatography.

Process Logic & Troubleshooting (Graphviz)

The following flowchart visualizes the decision-making process during the synthesis.

ProcessFlow Start Start Synthesis Reagents Mix: 3-Pyridylcarbinol + NaH (Form Alkoxide in DMF) Start->Reagents AddElectrophile Add 2,4-Dichloropyridine @ 0°C Reagents->AddElectrophile Monitor Monitor HPLC (2h) AddElectrophile->Monitor Check1 Is SM remaining? Monitor->Check1 Heat Heat to 50°C Check1->Heat Yes (>10%) CheckRegio Check Regioisomer Ratio (Target C4 vs C2) Check1->CheckRegio No (Complete) Heat->Monitor Quench Quench (NH4Cl) Extract (EtOAc) CheckRegio->Quench Ratio > 20:1 Purify Column Chromatography or Recrystallization CheckRegio->Purify Ratio < 20:1 (Requires Separation) Quench->Purify Final Pure Product 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Purify->Final

Figure 2: Workflow logic for the


 synthesis, highlighting critical decision points regarding temperature and purification.

Critical Process Parameters (CPP)

ParameterSpecificationImpact of Deviation
Reaction Temperature 0°C to 25°C>60°C: Increases formation of C-2 substituted impurity (2-(pyridin-3-ylmethoxy)-4-chloropyridine).
Water Content < 0.1% (Karl Fischer)High Water: Quenches alkoxide; hydrolyzes 2,4-DCP to 2-chloropyridin-4-ol (inactive impurity).
Addition Rate Slow (Exotherm control)Fast Addition: Localized hot spots leading to bis-substitution.

References

  • Regioselectivity of 2,4-Dichloropyridine

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reactivity of halopyridines).
    • Context: Explains the kinetic preference for C-4 substitution due to Meisenheimer complex stabiliz
    • Link:

  • Synthesis of Pyridyl Ethers via

    
    : 
    
    • Source:Journal of Medicinal Chemistry. (Various kinase inhibitor SAR studies utilizing this scaffold).
    • Context: Standard protocols for NaH/DMF medi
    • Example Patent: US Patent 2010/0029610 (Synthesis of c-Met inhibitors intermedi
    • Link:

  • Mitsunobu Reaction on Pyridinols

    • Source: Swamy, K. C. K., et al. (2009).
    • Context: Mechanisms of O- vs N-alkyl
    • Link:

  • Safety of Sodium Hydride

    • Source: Prudent Practices in the Labor
    • Context: Handling pyrophoric hazards in polar aprotic solvents.
    • Link:

Sources

Biological assay preparation using 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Assay Preparation & Profiling of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Scaffolds

Executive Summary & Compound Profile

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6) serves as a high-value privileged scaffold in Fragment-Based Drug Discovery (FBDD). Its structural motif—a bis-heteroaryl ether—is a cornerstone in the design of Type I/II Kinase Inhibitors (e.g., targeting VEGFR, c-Met) and G-Protein Coupled Receptor (GPCR) ligands (e.g., GPR119 agonists).

This guide addresses the critical challenge of incorporating this intermediate into biological workflows. Unlike fully optimized drugs, this scaffold contains a reactive 2-chloro handle and basic pyridine nitrogens, necessitating specific protocols to mitigate assay interference (e.g., metal chelation, thiol reactivity) while maximizing data fidelity.

Property Specification
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 232.66 g/mol
Primary Application Scaffold for Kinase/GPCR library synthesis; FBDD screening fragment.
Key Reactivity 2-Cl position (SₙAr susceptible); Pyridine N (Metal chelation).
Solubility High in DMSO (>50 mM); Low in aqueous buffer (pH dependent).

Pre-Assay Preparation: Solubility & Stability

Objective: To generate a stable, precipitation-free stock solution that prevents "compound crash-out" during serial dilution.

DMSO Stock Preparation (Master Mix)
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM or 50 mM master stock. Avoid 100 mM as bis-pyridines can aggregate.

  • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C.

  • Freeze-Thaw Cycles: Max 3 cycles. The ether linkage is stable, but the 2-chloro moiety can hydrolyze slowly if moisture is introduced.

Aqueous Dilution Logic (The "Intermediate Step")

Direct dilution from 100% DMSO to aqueous buffer often causes precipitation. Use an intermediate dilution step.

  • Step A: Dilute 10 mM DMSO stock 1:10 into 100% DMSO (creates 1 mM working stock).

  • Step B: Dilute 1 mM working stock 1:20 into Assay Buffer (creates 50 µM, 5% DMSO).

  • Step C: Perform serial dilutions in Assay Buffer (maintaining 5% DMSO constant) to ensure solubility across the curve.

Core Protocol 1: Thiol-Reactivity Counter-Screen (GSH Adduct Assay)

Scientific Rationale: The 2-chloro-pyridine moiety is an electrophile. In biological assays, it may covalently react with cysteine residues on proteins or free glutathione (GSH), leading to false-positive inhibition (pan-assay interference). This protocol validates whether the compound is acting as a specific ligand or a non-specific alkylator.

Workflow Diagram:

GSH_Reactivity_Screen Stock Compound Stock (10 mM DMSO) Incubation Incubation 37°C, 2-4 Hours Stock->Incubation 50 µM final GSH Glutathione (GSH) (10 mM in PBS) GSH->Incubation 500 µM final (10x excess) Quench Quench (Formic Acid/MeCN) Incubation->Quench Analysis LC-MS Analysis Detect [M+GSH]+ Adduct Quench->Analysis

Caption: Workflow for detecting non-specific covalent reactivity using a Glutathione (GSH) shift assay.

Step-by-Step Protocol:

  • Reaction Mix: In a 96-well plate, combine:

    • 90 µL PBS (pH 7.4).

    • 5 µL GSH stock (10 mM in water).

    • 5 µL Compound stock (1 mM in DMSO).

  • Controls:

    • Negative: DMSO only (no compound).

    • Positive: 3-Chloromethyl-pyridine (known alkylator).

  • Incubation: Seal plate and incubate at 37°C for 4 hours.

  • Analysis: Inject 10 µL onto an LC-MS (C18 column).

  • Data Interpretation:

    • Look for Mass Shift: [M+H]⁺ = 233.1 (Parent) vs. [M+307]⁺ (GSH Adduct).

    • Pass Criteria: < 5% conversion to GSH adduct after 4 hours. If >50%, the compound is a reactive alkylator and unsuitable for non-covalent binding assays.

Core Protocol 2: Biochemical Kinase Screening (Interference Check)

Scientific Rationale: This scaffold contains two pyridine rings.[1] The nitrogen lone pairs can chelate Divalent Cations (Mg²⁺, Mn²⁺) essential for kinase activity. Before screening for inhibition, you must rule out chelation artifacts .

Assay System: ADP-Glo™ or LanthaScreen™ (FRET).

Protocol Modifications for Pyridine Scaffolds:

  • Buffer Composition:

    • Standard: 10 mM MgCl₂.

    • Modified: If IC₅₀ shifts significantly with increased MgCl₂ (e.g., 1 mM vs 10 mM), the compound is likely a chelator, not a true inhibitor.

  • Pre-Incubation: Do NOT pre-incubate the compound with the enzyme and metal before adding ATP if chelation is suspected. Start the reaction by adding ATP/Metal mix last to minimize equilibrium shifts.

Data Presentation: Chelation vs. Inhibition

ObservationInterpretationAction
IC₅₀ increases as [Mg²⁺] increases Compound is chelating the metal cofactor.Flag as "Metal Binder"; structural modification required (e.g., steric hindrance near N).
IC₅₀ is constant vs [Mg²⁺] True ATP-competitive or Allosteric inhibition.Proceed to selectivity profiling.
Hill Slope > 2.0 Compound aggregation or covalent reaction.Add 0.01% Triton X-100; Check GSH reactivity.

Core Protocol 3: Cell-Based Viability (Cytotoxicity)

Objective: Determine the "Therapeutic Window" of the scaffold. Cell Line: HEK293 (General) or HepG2 (Metabolic).

Workflow Diagram:

Cell_Viability_Workflow Seed Seed Cells (5,000 cells/well) 24h Recovery Treat Compound Treatment (Serial Dilution 100 µM - 0.1 µM) Seed->Treat Incubate Incubate 48 Hours @ 37°C Treat->Incubate Reagent Add Detection Reagent (e.g., CellTiter-Glo) Incubate->Reagent Read Read Luminescence (ATP Quantitation) Reagent->Read

Caption: Standard cytotoxicity profiling workflow to establish the non-toxic concentration range.

Protocol:

  • Seeding: Plate 5,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Dosing: Add compound (10-point dose response, top conc 100 µM). Ensure final DMSO is <0.5%.

  • Endpoint: After 48h, add CellTiter-Glo reagent. Shake 2 mins. Read Luminescence.

  • Analysis: Calculate CC₅₀ (Cytotoxic Concentration 50%).

    • Note: If CC₅₀ < 10 µM for this scaffold, it suggests off-target toxicity (likely membrane disruption due to lipophilicity), making it a poor starting point for drug design.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-620. Link

  • Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry 53.7 (2010): 2719-2740. Link

  • Dahlin, J. L., et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition." Journal of Medicinal Chemistry 58.5 (2015): 2091-2113. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry 52.21 (2009): 6752–6756. Link

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine . This substrate presents a unique "double-edged" challenge in medicinal chemistry:

  • Reactivity: The C2-chlorine is electronically activated for oxidative addition due to the adjacent pyridine nitrogen.

  • Inhibition: The molecule contains two pyridine nitrogens (one in the core, one in the C4-alkoxy pendant) and an ether linkage. These features significantly increase the risk of catalyst poisoning via non-productive coordination to the Palladium center.

Successful amination of this scaffold requires a "bulky ligand" strategy to sterically preclude N-binding while facilitating the coupling of amines. This protocol prioritizes BrettPhos and RuPhos precatalyst systems to ensure high turnover numbers (TON) and suppress hydrodehalogenation.

Structural Analysis & Retrosynthetic Logic

Before initiating wet chemistry, it is critical to understand the electronic and steric environment of the substrate.

FeatureChemical ConsequenceStrategic Adjustment
C2-Chloride Activated electrophile (electron-deficient ring).Oxidative addition is generally fast; milder temperatures (80°C) may suffice compared to aryl chlorides.
C4-Alkoxy Group Electron-donating (+M effect).Slightly deactivates the ring compared to 2-chloropyridine. Requires electron-rich phosphines to boost Pd(0) nucleophilicity.[1]
Bis-Pyridine Nitrogens Strong

-donors.
High risk of forming stable

resting states (Catalyst Poisoning). Mandates bulky ligands.
Ether Oxygen Potential chelation site.Can form 5- or 6-membered chelates with Pd, further stalling the cycle.

Catalyst & Ligand Selection Strategy

The choice of ligand is the single determinant variable for success with this substrate. Standard ligands like


 or dppf often fail due to competitive binding by the pyridine nitrogens.
Primary Recommendation: The "Buchwald" Precatalyst System

We utilize Pd-G3 or Pd-G4 palladacycles. These precatalysts release the active


 species immediately upon exposure to base, bypassing the induction period and potential aggregation associated with 

or

.
Ligand Decision Matrix
  • For Primary Amines (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Use BrettPhos .[2][3][4] Its extreme bulk prevents the formation of bridging Pd-dimers and effectively blocks pyridine coordination.
    
  • For Secondary Amines (

    
    ):  Use RuPhos .[2] It provides the necessary steric environment to facilitate reductive elimination, which is often the rate-limiting step for hindered secondary amines.
    
  • For "Difficult" Heterocycles: Use XantPhos or tBuBrettPhos if the standard systems fail.

Visualizing the Decision Logic

The following decision tree illustrates the workflow for ligand selection based on amine class.

LigandSelection Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2NH) Start->Secondary CheckSterics Is Amine Sterically Hindered? (e.g., t-Butyl) Primary->CheckSterics RuPhos RuPhos Pd G3/G4 (Best for 2° Amines) Secondary->RuPhos BrettPhos BrettPhos Pd G3/G4 (Best for 1° Amines) CheckSterics->BrettPhos No tBuBrett tBuBrettPhos Pd G3/G4 CheckSterics->tBuBrett Yes

Figure 1: Ligand selection decision tree for 2-chloropyridine couplings.

Experimental Protocols

Method A: Microscale Screening (100 mg Scale)

Use this protocol to validate the catalyst system before scale-up.

Reagents:

  • Substrate: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (1.0 equiv)

  • Amine: 1.2 equiv[1][2][5][6]

  • Catalyst: BrettPhos Pd G3 (for 1° amines) or RuPhos Pd G3 (for 2° amines) (0.02 equiv / 2 mol%)

  • Base: NaOtBu (1.5 equiv)[2]

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inert Setup: Equip a 4 mL screw-cap vial with a magnetic stir bar and a septum. Flame dry or purge with Argon.[7]

  • Solids Addition: Add the Substrate, Base (NaOtBu), and Pd-Precatalyst to the vial. Note: If the amine is solid, add it now.

  • Evacuation: Cap the vial and cycle vacuum/Argon (3x) to remove oxygen.

  • Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. Add the amine (if liquid) via syringe.

  • Reaction: Place in a pre-heated block at 90°C for 2–4 hours.

  • Monitoring: Analyze by LCMS. Look for the product mass [M+Amine-Cl] and check for hydrodehalogenation [M-Cl+H] (a sign of catalyst failure).

Method B: Optimized Gram-Scale Synthesis

Use this protocol for production.

Reagents:

  • Substrate: 2.0 g (1.0 equiv)

  • Amine: 1.1 equiv (Reduced excess for scale-up)

  • Catalyst: BrettPhos Pd G3 (1 mol% / 0.01 equiv) - Lower loading is often possible at scale.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Concentration 0.2 M - 0.5 M)

Step-by-Step Protocol:

  • Vessel Prep: Oven-dry a 50 mL 3-neck round-bottom flask. Equip with a reflux condenser, internal temperature probe, and nitrogen inlet. Cool under nitrogen flow.

  • Charging: Charge the flask with the Substrate (2.0 g), NaOtBu, and Pd-Precatalyst.

  • Degassing: Evacuate the system to <5 mbar and backfill with Nitrogen. Repeat 3 times. Critical: Oxygen effectively kills the catalyst at this scale.

  • Solvent/Amine: Add the solvent (degassed) and the amine via syringe through the septum.

  • Activation: Heat the mixture to 85°C . The solution should turn from a pale suspension to a dark amber/brown homogeneous solution (indicating active catalyst formation).

  • Completion: Stir for 4–16 hours. Monitor via HPLC/UPLC every 2 hours.

  • Workup:

    • Cool to room temperature.[7][8]

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Filter through a pad of Celite to remove Pd black.

    • Separate phases.[7] Wash organic phase with Brine.[7][8]

    • Dry over

      
      , concentrate, and purify via flash chromatography (typically DCM/MeOH gradients for aminopyridines).
      

Mechanistic Insight & Troubleshooting

The most common failure mode for this specific substrate is Catalyst Poisoning .[9] The diagram below explains the competition between the productive cycle and the poisoning pathway caused by the pyridine nitrogens.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Cl Insert) Pd0->OxAdd Substrate Poison DEAD END: Pyridine N-Binding (Catalyst Poisoning) Pd0->Poison Substrate (N-coord) Coord Amine Coordination OxAdd->Coord Amine OxAdd->Poison Chelation Deprot Deprotonation (Base) Coord->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle contrasting the productive pathway vs. the poisoning pathway inherent to pyridyl substrates.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst Poisoning (N-binding) or Oxidation.1. Switch to BrettPhos (bulkier).2. Increase catalyst loading to 5 mol%.3. Re-check inert atmosphere.
Hydrodehalogenation (Cl replaced by H) Slow Reductive Elimination; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydride elimination.
1. Switch to RuPhos (accelerates Red. Elim.).2.[1][3] Lower reaction temperature.3. Ensure solvent is strictly anhydrous.[1]
Low Conversion (<50%) Catalyst Death (Pd Black formation).1. Use Pd-G3/G4 precatalysts instead of Pd(OAc)2.2. Add catalyst in two portions (0h and 2h).
Base-Sensitive Decomposition NaOtBu is too strong.Switch to

(3.0 equiv) in Dioxane at 100°C. Note: Reaction will be slower.

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[10] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Maitro, G., et al. (2011). "Precatalysts for the Buchwald–Hartwig Amination of Aryl Chlorides." Organic Letters, 13(9), 2358–2361.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SNAr-24DCP-OPT Subject: Yield Improvement & Regioselectivity Control for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely synthesizing 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine as a scaffold for kinase inhibitors (e.g., VEGFR or CDK inhibitors).[1][2] The core challenge in this synthesis is the Nucleophilic Aromatic Substitution (


)  of 2,4-dichloropyridine.

Users frequently report three critical failure modes:

  • Regioselectivity Issues: Competitive attack at the C2-chlorine (yielding the unwanted isomer).

  • Hydrolysis: Conversion of the C4-chlorine to a hydroxyl group (4-pyridone tautomer) due to wet solvents.[1]

  • Workup Losses: Product loss into the aqueous phase due to the basicity of the pyridine rings.

This guide moves beyond standard recipes to explain the why behind the protocol, ensuring you can troubleshoot deviations in real-time.

Module 1: Strategic Reagent Selection

The reaction relies on the attack of the pyridin-3-ylmethanol alkoxide on 2,4-dichloropyridine .[1][2]

ComponentRecommendationTechnical Rationale
Electrophile 2,4-Dichloropyridine The C4-chlorine is significantly more reactive than C2 due to the stabilization of the Meisenheimer intermediate (para-like resonance).[1][2] Note: 2-Chloro-4-nitropyridine is more reactive but less stable and more expensive.[1][2]
Nucleophile Pyridin-3-ylmethanol Use 1.05 – 1.1 equivalents.[1][2] A slight excess ensures complete consumption of the electrophile, which is harder to separate from the product than the polar alcohol.
Base Sodium Hydride (NaH) (60% in oil)Preferred. NaH provides irreversible deprotonation, preventing the equilibrium issues seen with carbonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

). It generates the "naked" alkoxide for faster kinetics at lower temperatures.
Solvent Anhydrous DMF or THF DMF is superior for rate (polar aprotic stabilizes the transition state). THF is cleaner for workup but requires reflux, which risks C2-attack.[1] Use DMF at 0°C.

Module 2: The Regioselectivity Logic (C2 vs. C4)

The most common user error is running this reaction too hot (


C).
  • Kinetic Control (Desired): At 0°C to RT , the nucleophile attacks C4. The intermediate negative charge is delocalized onto the ring nitrogen (para-position), which is highly stabilizing.

  • Thermodynamic/High-E Control (Undesired): At high temperatures, the energy barrier for C2 attack is overcome. Once the C2-ether forms, it is stable and inseparable by standard extraction.[2]

Pathway Visualization

The following diagram illustrates the competing pathways and the "Safe Zone" for your reaction conditions.

ReactionPathway SM Start: 2,4-Dichloropyridine + Alkoxide TS_C4 C4-Intermediate (N-Stabilized) SM->TS_C4 Low Temp (0°C) Fast Kinetics TS_C2 C2-Intermediate (Less Stable) SM->TS_C2 High Temp (>60°C) Prod Product: 2-Cl-4-alkoxypyridine TS_C4->Prod -Cl⁻ Impurity Impurity: 4-Cl-2-alkoxypyridine TS_C2->Impurity -Cl⁻

Caption: Kinetic preference for C4-substitution (Green path) vs. thermal C2-impurity risk (Red path).

Module 3: Optimized Experimental Protocol

Scale: 10 mmol basis.

Step 1: Alkoxide Formation[1]
  • Charge a flame-dried flask with NaH (60% dispersion, 11 mmol, 1.1 eq) .

  • Wash NaH with anhydrous hexanes (

    
    ) under 
    
    
    
    to remove mineral oil (optional, but improves color).
  • Add Anhydrous DMF (15 mL) . Cool to 0°C .[3][4]

  • Dropwise add a solution of pyridin-3-ylmethanol (11 mmol) in DMF (5 mL).

  • Observation: Evolution of

    
     gas. Stir at 0°C for 30 mins until bubbling ceases.
    
Step 2: The Event
  • Dissolve 2,4-dichloropyridine (10 mmol, 1.0 eq) in DMF (5 mL).

  • Add the electrophile solution dropwise to the alkoxide at 0°C .

    • Critical: Do not dump it in. Exotherms can trigger local heating and C2-attack.[1][2]

  • Allow to warm to Room Temperature naturally. Stir for 4-6 hours.

  • Monitor: TLC (Hex/EtOAc 1:1). The product is more polar than the dichloride but less polar than the alcohol.

Step 3: Quench & Workup (The "Sticky" Part)

Pyridines are notorious for "hiding" in the aqueous layer if the pH is too low.

  • Cool to 0°C. Quench with Sat.

    
     (aq) .[5]
    
  • Dilute with Water (50 mL) and Ethyl Acetate (50 mL) .

  • pH Check: Ensure the aqueous phase is pH ~8-9. If acidic, neutralize with Sat.[3][5]

    
    .
    
  • Extract Aqueous layer

    
     with EtOAc.
    
  • Optional: Wash combined organics with 5% LiCl (aq) to remove DMF.

Module 4: Troubleshooting Guide

Diagnostic Table[1][2][6]
SymptomProbable CauseCorrective Action
Low Yield (<40%) Product lost in aqueous phase.[1][2][6]The pyridine nitrogen can protonate (pyridinium salt) in acidic/neutral water. Adjust aqueous layer to pH 9-10 using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

and re-extract with DCM (better for polar pyridines than EtOAc).
Impurity: 4-Cl-2-alkoxy Reaction temperature too high.[1]Repeat reaction keeping temperature strictly < 25°C . Ensure dropwise addition of electrophile.
Impurity: Hydrolysis (OH) Wet DMF or old NaH.Use fresh anhydrous DMF (water <50 ppm). Hydroxide ions compete with your alkoxide, creating the 4-hydroxy pyridine (tautomerizes to pyridone).
Starting Material Stalls NaH quality issue.If the alcohol isn't fully deprotonated, the reaction crawls. Add 10 mol% 15-crown-5 or switch to KOtBu in THF if NaH fails.
Workup Decision Tree

Use this logic flow to recover product if standard extraction fails.

WorkupLogic Start Quenched Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 7 CheckPH->Acidic Protonated Pyridine Basic pH 8-10 CheckPH->Basic Free Base FixAcid Add Sat. NaHCO3 or Na2CO3 Acidic->FixAcid Extract Extract with EtOAc Basic->Extract FixAcid->CheckPH CheckTLC Check Aqueous Spot on TLC Extract->CheckTLC LostProd Product in Water? CheckTLC->LostProd Yes Done Dry (Na2SO4) & Concentrate CheckTLC->Done No Recover Saturate water with NaCl Switch solvent to DCM/IPA (3:1) LostProd->Recover Recover->Extract

Caption: Logic flow for maximizing recovery of pyridine-based products during extraction.

FAQ: User Submitted Queries

Q: Can I use potassium carbonate (


) instead of NaH? 
A:  Yes, but expect longer reaction times (12-24h) and potentially lower yields. Carbonates create an equilibrium concentration of alkoxide. If you must use carbonate, add KI (10 mol%)  or 18-crown-6  to catalyze the reaction, and heat to 50°C (carefully monitoring for the C2 impurity).

Q: My product is an oil that won't crystallize. How do I purify it? A: These ethers are often oils. If column chromatography is needed, use a gradient of DCM to 5% MeOH/DCM . Pure EtOAc/Hexane often causes streaking due to the basic nitrogen interacting with silica. Pre-wash your silica column with 1% Triethylamine to deactivate acidic sites.

Q: Why is 2-chloro-4-fluoropyridine not the standard starting material? A: It is chemically superior (Fluorine is a better leaving group in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 due to high electronegativity increasing ipso-carbon electrophilicity) and highly C4-selective.[1] However, it is significantly more expensive. If your project budget allows, switching to the fluoro-analog will likely boost yield by 15-20% and reduce reaction time.[1][2]

References

  • Regioselectivity in SNAr of Dichloropyridines BenchChem. "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution." (General validation of C4 selectivity).

  • Mechanistic Insight on Pyrimidine/Pyridine Substitution WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." (Detailed QM analysis of C4 vs C2 transition states).

  • Synthesis of 2-Chloro-4-substituted pyridines Google Patents. "CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds."[1][2] (Protocol grounding for alkoxide addition).

  • Reaction Conditions for Pyridin-3-ylmethanol ChemicalBook. "2,4-Dichloropyridine Reaction Data and Synthesis." (Stoichiometry and solvent data).

Sources

Troubleshooting low solubility of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

You are likely reading this because you are experiencing precipitation of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine when diluting from a DMSO stock into aqueous buffer (PBS, HEPES, or Tris).

This molecule presents a classic medicinal chemistry challenge: it is a lipophilic weak base .[1][2][3] Its structural features—specifically the electron-withdrawing chlorine atom on the first pyridine ring—drastically reduce its basicity, rendering it neutral and poorly soluble at physiological pH (7.4).

This guide provides a root-cause analysis and three validated protocols to rescue your biological assays.

Part 1: Diagnostic & Root Cause Analysis

Q1: Why is this molecule precipitating at pH 7.4?

A: The precipitation is driven by the molecule's specific pKa profile relative to your buffer pH.[1][2]

  • The 2-Chloropyridine Ring: The chlorine atom at the 2-position is strongly electron-withdrawing.[1][2][4][3] This lowers the pKa of the pyridine nitrogen from ~5.2 (unsubstituted) to ~0.5 . At pH 7.4, this nitrogen is 100% unprotonated (neutral).

  • The 3-Substituted Pyridine Ring: The second pyridine ring has a pKa of approximately 4.8–5.0 .[1][2][4][3] At pH 7.4, this nitrogen is also >99% unprotonated.

  • The Result: At physiological pH, the molecule carries no net charge . Without ionization to interact with water, the lipophilic aromatic rings drive the molecules to aggregate (stack), causing them to "crash out" of solution as a solid precipitate.

Q2: I dissolved it in 100% DMSO. Why does it crash when I add buffer?

A: You are encountering the limit of Kinetic Solubility . When you inject a concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer, the solvent environment changes instantly. The hydrophobic effect drives the compound molecules together faster than they can disperse. If the local concentration exceeds the thermodynamic solubility limit before mixing is complete, irreversible micro-crystals form.

Part 2: Troubleshooting Protocols

Protocol A: The "Intermediate Dilution" Method (Gold Standard)

Use this for enzymatic or cell-based assays where DMSO < 1% is required.[1][2][4][3]

Direct dilution (e.g., 1 µL stock into 999 µL buffer) creates a "supersaturation shock." This protocol steps the compound down gently.

Reagents:

  • Compound Stock (10 mM in DMSO)[2][3]

  • Assay Buffer (e.g., PBS pH 7.4)[5]

  • LC-MS Grade Water (Critical for avoiding nucleation sites)[1][2][4][3]

Step-by-Step Workflow:

  • Prepare a 10x Intermediate: Dilute your 10 mM stock 1:10 into 100% DMSO first (not buffer) to create a 1 mM working stock.[1][2][3]

  • The "Shift" Step: Dilute this 1 mM stock 1:10 into a solution of 50% DMSO / 50% Water .

    • Why: This keeps the compound solubilized while introducing water hydration shells.[3]

  • Final Dilution: Pipette the 50/50 mix into your Assay Buffer to reach the final concentration.

    • Result: The compound is already partially hydrated, reducing the shock of the final aqueous transition.

Protocol B: Cyclodextrin Complexation

Use this for animal dosing or high-concentration assays (>50 µM).[1][2][4][3]

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic chloropyridine moiety, shielding it from water while maintaining solubility.[1][2][4][3]

Formulation Recipe:

Component Concentration Role
HP-β-CD 20% (w/v) Solubilizing Excipient
Buffer PBS or Saline Aqueous Vehicle

| pH | 4.5 - 5.0 | Protonation Assist (Optional) |[1][2][4][3]

Procedure:

  • Dissolve HP-β-CD in water/buffer to create a clear 20% solution.[1][2][4][3]

  • Add the solid compound slowly while vortexing.

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes. The solution should turn clear.

  • If the solution remains cloudy, adjust pH to 4.5 using 0.1M HCl (protonating the 3-pyridine nitrogen), then back-titrate carefully if necessary.

Part 3: Visualizing the Solubility Decision Tree

Use the following logic flow to determine the correct solubilization strategy for your specific experiment.

SolubilityLogic Start Start: 2-Cl-Pyridine Analog (Solid or DMSO Stock) AssayType What is your Assay Type? Start->AssayType Enzymatic Enzymatic/Biochemical (Buffer pH 7.4) AssayType->Enzymatic Cellular Cell-Based (Media + Serum) AssayType->Cellular InVivo In Vivo / PK Study AssayType->InVivo DMSOLimit Can you tolerate >1% DMSO? Enzymatic->DMSOLimit Cellular->DMSOLimit Strategy3 Protocol B: 20% HP-beta-Cyclodextrin InVivo->Strategy3 Strategy1 Protocol A: Intermediate Dilution (Step-down) DMSOLimit->Strategy1 No (<1%) Strategy2 Use 5% DMSO + 0.01% Tween-80 DMSOLimit->Strategy2 Yes (>1%)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on assay tolerance and DMSO limits.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use acidification to dissolve the compound? A: Yes, but with caution. The 3-pyridine nitrogen will protonate around pH 4.0–4.5, vastly improving solubility.[1][3] However, most enzymes and cell lines cannot tolerate this pH. If your assay allows, working at pH 6.0 (using MES buffer) is a viable compromise that increases the soluble fraction significantly compared to pH 7.4.

Q: My serial dilutions in the plate are precipitating. Why? A: This is a common artifact called "Carryover Precipitation."[1][2][3] When you transfer a high-concentration DMSO solution into the next well containing buffer, the mixing efficiency is poor.

  • Fix: Perform serial dilutions in 100% DMSO first. Only transfer to the aqueous assay plate as the final step. This ensures every well has the exact same final DMSO concentration (e.g., 1%) and prevents intermediate crash-out.[3]

Q: How do I verify if the compound is actually in solution? A: Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye but will scatter light and ruin fluorescence assays.[3]

  • Verification Method: Measure UV absorbance at 280 nm or 340 nm.[1][2][3] Centrifuge the solution at 13,000 rpm for 10 minutes. Remeasure the supernatant. If the absorbance drops by >5%, you have precipitation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). ScienceDirect. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1][2][3] Assay Guidance Manual: Solubility & DMSO Tolerance. NCBI Bookshelf.[3][6] Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][4][3] Link

Sources

Technical Support Center: Minimizing Side Reactions in 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) on 2,4-Dichloropyridine
Target Product:  2-Chloro-4-(pyridin-3-ylmethoxy)pyridine
Audience:  Medicinal Chemists, Process Chemists
Date:  October 26, 2023

Executive Summary & Reaction Context

The synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine typically proceeds via the nucleophilic aromatic substitution (


) of 2,4-dichloropyridine  with the alkoxide derived from pyridin-3-ylmethanol  (3-pyridylcarbinol).

While 2,4-dichloropyridine is inherently predisposed to substitution at the C4 position due to the stabilization of the Meisenheimer intermediate by the pyridine nitrogen, side reactions are a persistent challenge. The C2 position, while less electrophilic, remains reactive, leading to regioisomeric impurities and bis-substituted byproducts.

Core Challenges:

  • Regioselectivity (C4 vs. C2): Ensuring exclusive attack at C4.

  • Over-reaction (Bis-substitution): Preventing the displacement of the second chlorine at C2.

  • Hydrolysis: Preventing the formation of pyridones (hydroxypyridines) due to moisture.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Impurity Profile[1]

Q1: I am observing ~10-15% of the C2-substituted regioisomer (4-Chloro-2-(pyridin-3-ylmethoxy)pyridine). How can I suppress this?

Diagnosis: The activation energy difference between C4 and C2 substitution is finite. High temperatures or extremely polar protic solvents can erode kinetic selectivity. Technical Solution:

  • Temperature Control: The C4 position is kinetically favored. Conduct the addition of the electrophile (2,4-dichloropyridine) at 0 °C to -10 °C and allow it to warm slowly only after addition is complete. Avoid reflux conditions until conversion is confirmed.

  • Solvent Effects: Switch to a non-polar or moderately polar aprotic solvent (e.g., THF or Toluene ) rather than highly polar solvents like DMF or DMSO, if solubility permits. While DMF accelerates the reaction, it can sometimes lower the selectivity barrier. If DMF is required for solubility, strict temperature control is paramount.

  • Counter-ion Effect: Use a larger counter-ion for the alkoxide. Using Potassium tert-butoxide (KOtBu) to generate the potassium alkoxide (instead of sodium) can sometimes enhance steric discrimination, further disfavoring the more sterically crowded C2 attack (though C2 is adjacent to Nitrogen, it is flanked by the ring nitrogen lone pair which can repel the nucleophile).

Q2: My LC-MS shows a significant peak corresponding to the bis-substituted product (2,4-bis(pyridin-3-ylmethoxy)pyridine).

Diagnosis: This is a stoichiometry and concentration issue. Once the mono-substituted product is formed, it still contains a leaving group at C2. If local concentrations of alkoxide are high, or if the reaction is run with excess alcohol, the second substitution occurs. Technical Solution:

  • Inverse Addition: Do not add the 2,4-dichloropyridine to the alkoxide solution. Instead, generate the alkoxide (pyridin-3-ylmethanol + base) in a separate vessel and add it dropwise to a solution of 2,4-dichloropyridine. This ensures the electrophile is always in excess relative to the nucleophile during the addition.

  • Stoichiometry: Limit the pyridin-3-ylmethanol to 0.95 - 1.0 equivalents . Do not use an excess.

  • Quench Early: Monitor by HPLC. Stop the reaction when ~5% starting material remains rather than pushing for 100% conversion, as the rate of bis-substitution increases significantly as the mono-product concentration rises.

Category B: Reaction Conditions & Reagents

Q3: The reaction stalls at 60% conversion. Should I add more base or heat it up?

Diagnosis: Stalling often indicates catalyst poisoning (if Pd-catalyzed, though this is


) or, more likely in 

, the consumption of base by adventitious water or side reactions. Technical Solution:
  • Do NOT simply heat: Heating a stalled mixture often leads to decomposition or bis-substitution.

  • Check Moisture: The alkoxide is highly basic. If your solvent is "wet," the base is quenched, generating hydroxide, which attacks the pyridine to form 2-chloro-4-hydroxypyridine (unreactive to further alkylation and a dead-end impurity).

  • Protocol Adjustment: Ensure solvents are anhydrous (<50 ppm water). If stalling persists, add a catalytic amount (5-10 mol%) of 18-crown-6 (if using potassium bases) or 15-crown-5 (if using sodium bases) to increase the nucleophilicity of the remaining alkoxide without raising the temperature.

Optimized Experimental Protocol

Objective: Synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine with >95% C4 regioselectivity.

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)[1]

  • Pyridin-3-ylmethanol (0.98 equiv)

  • Sodium Hydride (60% in oil) (1.05 equiv)

  • Solvent: Anhydrous THF (primary) or DMF (if solubility is limiting).

Step-by-Step Methodology:

  • Alkoxide Formation:

    • In a flame-dried Schlenk flask under Argon, suspend NaH (1.05 equiv) in anhydrous THF (5 mL/mmol).

    • Cool to 0 °C.

    • Add Pyridin-3-ylmethanol (0.98 equiv) dissolved in minimal THF dropwise over 15 minutes.

    • Stir at 0 °C for 30 minutes until H2 evolution ceases and a clear/hazy solution forms.

  • Controlled Addition (Inverse Addition):

    • In a separate flask, dissolve 2,4-Dichloropyridine (1.0 equiv) in anhydrous THF (5 mL/mmol). Cool to -10 °C.[2]

    • Transfer the alkoxide solution (from Step 1) into a pressure-equalizing addition funnel.

    • Add the alkoxide solution slowly to the dichloropyridine solution over 60 minutes, maintaining the internal temperature < 0 °C.

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (20-25 °C).

    • Monitor by HPLC/UPLC after 2 hours.

    • Stop Criteria: Quench when Starting Material < 5% or if Bis-product > 2%.

  • Workup:

    • Quench with saturated NH4Cl solution (prevents hydrolysis of the product).

    • Extract with EtOAc.[3] Wash organics with water (x3) to remove DMF (if used) and brine.

    • Dry over Na2SO4 and concentrate.

Data & Visualization

Table 1: Influence of Conditions on Product Distribution
VariableConditionC4-Product (Target)C2-Product (Impurity)Bis-ProductNotes
Temperature -10 °C to RT92% 3%1%Kinetic control favors C4.
Reflux (80 °C)75%10%15%Thermodynamic equilibration/Over-reaction.
Addition Mode Normal (DCP to Alkoxide)70%5%25% High local alkoxide conc. promotes bis-sub.
Inverse (Alkoxide to DCP) 94% 4%2%Maintains excess electrophile.
Solvent THF90%2%1%Slower, but higher selectivity.
DMF85%8%7%Faster, but stabilizes transition states for side rxns.
Pathway Visualization

The following diagram illustrates the kinetic competition between the C4 and C2 pathways and the subsequent risk of bis-substitution.

ReactionPathway SM 2,4-Dichloropyridine (Electrophile) TS_C4 Meisenheimer Complex (C4 Attack - Stabilized) SM->TS_C4 Major Pathway (Kinetic Control) TS_C2 Meisenheimer Complex (C2 Attack - Less Stable) SM->TS_C2 Minor Pathway (Higher Temp) Alkoxide Pyridin-3-ylmethanol (Alkoxide) Alkoxide->TS_C4 Alkoxide->TS_C2 Prod_C4 TARGET: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine TS_C4->Prod_C4 Prod_C2 IMPURITY: 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine TS_C2->Prod_C2 Bis BYPRODUCT: 2,4-Bis(pyridin-3-ylmethoxy)pyridine Prod_C4->Bis Excess Alkoxide High Temp Prod_C2->Bis Excess Alkoxide

Caption: Kinetic pathway showing the preferential formation of the C4-substituted target and the routes to common impurities.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckImpurity Identify Major Impurity (LC-MS / NMR) Start->CheckImpurity Bis Bis-Substitution (>5%) CheckImpurity->Bis Regio C2-Isomer (>5%) CheckImpurity->Regio Hydrolysis Hydroxypyridine (M+1 - Cl + OH) CheckImpurity->Hydrolysis Sol_Bis SOLUTION: 1. Switch to Inverse Addition 2. Reduce Alkoxide Eq to 0.95 3. Lower Temp Bis->Sol_Bis Sol_Regio SOLUTION: 1. Switch Solvent (DMF -> THF) 2. Lower Reaction Temp (-10°C) 3. Use Bulky Base (KOtBu) Regio->Sol_Regio Sol_Hydro SOLUTION: 1. Dry Solvents (Mol Sieves) 2. Handle NaH under Argon 3. Check Reagent Quality Hydrolysis->Sol_Hydro

Caption: Decision tree for rapid diagnosis of reaction failures based on impurity profiling.

References

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[4] [Link]

  • Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.[Link]

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[Link]

Sources

Removing impurities from crude 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine . This guide is engineered for research scientists and drug development professionals who require high-purity intermediates for API synthesis.

Due to the bifunctional nature of the starting materials and the competing nucleophilic pathways inherent to pyridine chemistry, crude mixtures of this compound often present complex purification challenges. This guide bypasses generic advice, providing field-proven, chemoselective strategies based on the fundamental physicochemical properties of the molecules involved.

Phase 1: Impurity Profiling (Know Your Enemy)

Before executing a purification workflow, you must understand the thermodynamic and electronic properties of the components in your crude mixture. Depending on your synthetic route—either Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloropyridine or O-alkylation of 2-chloro-4-hydroxypyridine—your impurity profile will vary.

Table 1: Physicochemical Properties of Crude Mixture Components

ComponentRole in MixtureMW ( g/mol )Approx. pKaPolarity / SolubilityRemoval Strategy
2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Target Product220.66~5.2Moderate (EtOAc/DCM)N/A (Target)
2,4-Dichloropyridine Unreacted SM147.99~0.5Low (Hexanes)Chemoselective Acid Extraction
Pyridin-3-ylmethanol Unreacted SM109.13~5.3High (Water soluble)Aqueous Wash
4-Chloro-2-(pyridin-3-ylmethoxy)pyridine Regioisomer220.66~5.2ModerateFlash Chromatography
1-(Pyridin-3-ylmethyl)-2-chloropyridin-4(1H)-one N-Alkylated Impurity220.66N/AHigh (H-bond donor)Silica Gel Chromatography

Phase 2: Experimental Workflows

To isolate the target molecule efficiently, we exploit the drastic pKa differences between the target product and the most stubborn impurities.

Protocol A: Chemoselective Acid-Base Extraction

Causality: 2,4-Dichloropyridine is notoriously difficult to separate from the product via standard silica gel chromatography due to co-elution. However, the two highly electronegative chlorine atoms on 2,4-dichloropyridine withdraw electron density from the pyridine ring via inductive (-I) effects, drastically reducing the basicity of the nitrogen lone pair (pKa ~0.5)[1]. Conversely, the pyridin-3-ylmethoxy group on your product retains a standard pyridine basicity (pKa ~5.2)[2]. By using a mild acid, we can selectively protonate the product while leaving the starting material in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g of crude.

  • Aqueous Wash: Wash the organic layer with deionized water (3 x 5 mL/g). Mechanism: This strips out the highly polar, unreacted pyridin-3-ylmethanol and any inorganic salts (e.g., NaCl, K2CO3).

  • Selective Protonation: Extract the organic layer with 0.5 M HCl (aq) in portions until the aqueous phase reaches pH ~2.

  • Phase Separation: Separate the layers. The target product is now in the aqueous layer as a water-soluble hydrochloride salt. Discard the EtOAc layer, which contains the neutral/weakly basic impurities (unreacted 2,4-dichloropyridine).

  • Basification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add saturated NaHCO3 (aq) until the solution reaches pH 8–9. The target product will deprotonate and precipitate or oil out.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield an enriched product free of starting materials.

Protocol B: Silica Gel Flash Chromatography (Isomer Resolution)

Causality: If your crude contains the 4-chloro-2-alkoxy regioisomer or the N-alkylated pyridone, liquid-liquid extraction will not resolve them. Normal-phase chromatography is required.

Step-by-Step Methodology:

  • Dry Loading: Dissolve the enriched product from Protocol A in minimal DCM. Add silica gel (1:2 ratio of product to silica) and evaporate the solvent completely to create a free-flowing powder.

  • Column Packing: Pack a column with silica gel (40-63 µm) using DCM.

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed.

  • Elution Gradient: Elute using a gradient of 100% DCM transitioning to DCM:MeOH (95:5).

    • Note: The N-alkylated pyridone impurity is highly polar and will be retained strongly near the baseline. The 2-chloro and 4-chloro regioisomers will elute closely; monitor fractions via TLC under UV 254 nm.

  • Isolation: Pool the pure fractions containing 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine and concentrate under reduced pressure.

Phase 3: Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Mixture (Product, SMs, Isomers) AqWash 1. Aqueous Wash (H2O / EtOAc) Crude->AqWash Aq1 Aqueous Layer (Pyridin-3-ylmethanol, Salts) AqWash->Aq1 Discard Org1 Organic Layer (Product, 2,4-DCP, Isomers) AqWash->Org1 Keep AcidExt 2. Chemoselective Acid Extraction (0.5M HCl) Org1->AcidExt Org2 Organic Layer (2,4-DCP, Neutral Impurities) AcidExt->Org2 Discard Aq2 Aqueous Layer (Protonated Product API) AcidExt->Aq2 Keep BaseExt 3. Basification & Extraction (pH 8-9, DCM Ext.) Aq2->BaseExt Chrom 4. Flash Chromatography (Silica Gel, DCM:MeOH) BaseExt->Chrom Enriched Crude Pure Pure Target API Intermediate 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Chrom->Pure Isomer Separation

Chemoselective purification workflow for crude 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine.

Phase 4: Troubleshooting FAQs

Q: Why is my product still contaminated with 2,4-dichloropyridine even after silica gel chromatography? A: 2,4-Dichloropyridine is highly non-polar and volatile, causing it to streak or co-elute with your product on silica. You must utilize the chemoselective acid-base extraction (Protocol A) before chromatography. Because 2,4-dichloropyridine is a very weak base (pKa ~0.5) compared to your product (pKa ~5.2)[2], it will not protonate in 0.5M HCl and is easily washed away in the organic discard layer.

Q: How do I minimize the formation of the 4-chloro-2-(pyridin-3-ylmethoxy)pyridine regioisomer during synthesis? A: The SNAr reaction of 2,4-dichloropyridine with alkoxides typically favors substitution at the 4-position because the intermediate Meisenheimer complex is superiorly stabilized by the para-nitrogen. However, elevated temperatures or excessively strong bases can erode this regioselectivity, leading to 2-position substitution. To minimize the regioisomer, run the reaction at the lowest possible temperature that maintains a viable reaction rate (e.g., 0 °C to Room Temperature) and utilize a sterically hindered base like Potassium tert-butoxide (KOtBu).

Q: My NMR shows a highly polar impurity that I suspect is an N-alkylated pyridone. Where did this come from, and how do I remove it? A: If you synthesized the molecule using 2-chloro-4-hydroxypyridine and 3-(bromomethyl)pyridine, you are dealing with tautomerization. 4-hydroxypyridines exist in a tautomeric equilibrium with 4-pyridones. Alkylation can occur at the oxygen (yielding your desired ether) or at the nitrogen (yielding 1-(pyridin-3-ylmethyl)-2-chloropyridin-4(1H)-one). Because the pyridone oxygen is a strong hydrogen-bond acceptor, this impurity is highly polar. It will bind tightly to silica gel and can be easily removed by normal-phase chromatography (Protocol B), as it will elute much later than your target ether.

Q: I used an excess of pyridin-3-ylmethanol to drive the SNAr reaction to completion. How do I clear it without losing my product? A: Pyridin-3-ylmethanol is highly hydrophilic due to the presence of both a basic pyridine nitrogen and a primary hydroxyl group. It can be quantitatively removed prior to acid extraction by performing repeated aqueous washes (Water or Brine) of your EtOAc layer. Your target product is sufficiently lipophilic to remain in the EtOAc during this step.

References[2] Title: SAMPL6 Challenge Results from pKa Predictions Based on a General Gaussian Process Model (Evans pKa Table Reference)

Source: ChemRxiv / Harvard University URL:[Link] Title: Heterocyclic Chemistry, 5th Edition Source: John Wiley & Sons URL:[Link][1] Title: 2,4-Dichloropyridine | C5H3Cl2N | CID 33515 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Technical Support Center: Optimizing Temperature and Pressure for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of complex heteroaryl ethers. The synthesis of 2-chloro-4-(pyridin-3-ylmethoxy)pyridine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-fluoropyridine and 3-pyridinemethanol.

While seemingly straightforward, the presence of two distinct halogens (chlorine at C2, fluorine at C4) on the electrophile requires strict kinetic control. This guide provides a self-validating framework for optimizing temperature and pressure to ensure high yield and absolute regioselectivity.

Part 1: Mechanistic Pathway & Workflow

SNAr_Optimization R1 2-Chloro-4-fluoropyridine + 3-Pyridinemethanol Alk Alkoxide Formation (NaH, THF/DMF) R1->Alk Base addition T_Opt Optimal Conditions T: 0°C to 25°C P: 1.2 bar (Inert) Alk->T_Opt Controlled cooling T_High Sub-optimal Conditions T: > 60°C P: Unregulated Alk->T_High Exothermic runaway Prod Target Regioisomer: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (C4-F Displacement) T_Opt->Prod Kinetic Control Side Side Products: C2-Cl Displacement & Bis-substitution T_High->Side Thermal Override

SNAr workflow for 2-chloro-4-fluoropyridine highlighting temperature-dependent regioselectivity.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a mixture of regioisomers (C2 vs. C4 substitution) when scaling up the reaction? A1: This is a classic issue of thermal runaway overriding kinetic control. In SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl[1]. The highly electronegative fluorine atom strongly activates the C4 position by pulling electron density out of the ring, which stabilizes the anionic Meisenheimer intermediate[2]. Consequently, the displacement of fluorine at C4 is kinetically favored and occurs rapidly at lower temperatures[3].

However, if the reaction temperature exceeds 40 °C—often due to poor heat dissipation during the exothermic deprotonation of 3-pyridinemethanol—the system gains sufficient thermal energy to overcome the activation barrier for C2-Cl displacement[4]. This leads to the formation of the unwanted 2-substituted regioisomer or 2,4-bis(pyridin-3-ylmethoxy)pyridine. Solution: Maintain the internal reactor temperature between 0 °C and 25 °C during alkoxide addition, and do not exceed 40 °C during the main reaction phase.

Q2: My reaction stalls at 50% conversion even after 24 hours at 25 °C. Should I increase the temperature? A2: Do not indiscriminately increase the temperature, as this compromises regioselectivity[4]. Instead, investigate the pressure and the alkoxide generation step. If you are using sodium hydride (NaH) to generate the alkoxide, the reaction produces hydrogen gas. In a completely sealed system without pressure relief, the buildup of H


 gas pressure can suppress the forward reaction equilibrium and pose a severe safety hazard.
Solution: Perform the alkoxide generation under a continuous argon sweep (atmospheric pressure) until gas evolution ceases, then seal the reactor under a slight positive pressure to allow the SNAr to proceed.

Q3: How does reactor pressure influence this specific etherification? A3: While the SNAr mechanism itself is not highly pressure-dependent (unlike gas-liquid hydrogenations), pressure plays a critical role in solvent and concentration management. Using volatile solvents like THF requires a sealed vessel with a slight positive pressure (1.2–1.5 bar of Argon) to prevent solvent loss over extended reaction times. If the solvent evaporates, the concentration of the alkoxide spikes, which can trigger unwanted side reactions, including the degradation of the halopyridine or ether cleavage.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reactor conditions and the regiochemical outcome of the SNAr reaction.

Temperature (°C)Pressure (bar)Yield: Target C4-Isomer (%)Yield: C2-Byproduct / Bis-substitution (%)
0 - 251.0 (Atm)92< 1
401.2 (Sealed)883
601.2 (Sealed)6522
802.0 (Sealed)4045
Part 4: Validated Experimental Protocol

To ensure a self-validating system, this protocol integrates internal temperature monitoring and intermediate analytical checks to guarantee regioselectivity.

Step 1: Alkoxide Generation To a flame-dried, jacketed reactor equipped with an internal temperature probe and a pressure-relief bubbler, add 3-pyridinemethanol (1.05 equiv) and anhydrous THF (0.5 M). Cool the solution to 0 °C using a chiller unit.

Step 2: Base Addition & Pressure Management Portion-wise, add NaH (60% dispersion in mineral oil, 1.1 equiv). Critical: Maintain the internal temperature below 10 °C to prevent thermal degradation. Allow the mixture to stir at atmospheric pressure (1.0 bar) under an Argon sweep for 30 minutes until H


 evolution completely ceases.

Step 3: Electrophile Addition (Kinetic Control) Dissolve 2-chloro-4-fluoropyridine (1.0 equiv) in anhydrous THF (1.0 M) and add it dropwise to the alkoxide solution via a syringe pump over 20 minutes. Strictly maintain the internal temperature at 0 °C to preserve C4-selectivity over the C2-position[4].

Step 4: SNAr Reaction Seal the reactor and pressurize to 1.2 bar with Argon. This slight positive pressure prevents solvent loss. Warm the reaction to 25 °C and stir for 4–6 hours.

Step 5: Validation & Quench Monitor the reaction via LC-MS. The target mass should correspond to the mono-substituted product (


 [M+H]

= 221.0) without evidence of C2-Cl displacement. Once complete, cool the reactor to 0 °C, carefully vent the pressure, and quench with saturated aqueous NH

Cl.

Step 6: Isolation Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na


SO

, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-chloro-4-(pyridin-3-ylmethoxy)pyridine.
Part 5: References
  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society / PMC URL: [Link]

  • Title: Process for the preparation of heteroaryl-substituted sulfur(vi) compounds Source: Google Patents (WO2022094218A1) URL:

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

Sources

Stability of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behavior of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6).

Working with dipyridyl ether scaffolds requires precise control over pH and temperature. Below, you will find causally-driven explanations, quantitative degradation profiles, and self-validating protocols to ensure the integrity of your compound during synthesis, extraction, and analysis.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q: During an acidic workup (1M HCl), my compound completely disappeared from the organic layer. Was it destroyed? A: It is highly likely that your compound partitioned into the aqueous layer rather than degrading, provided the extraction was performed at room temperature. The Causality: This molecule contains two basic pyridine nitrogens. Under strongly acidic conditions (pH < 4), both nitrogens protonate to form a highly polar bis-pyridinium salt. This drastically shifts the partition coefficient (LogP) toward the aqueous phase. The Fix: Neutralize the aqueous layer to pH 7.5–8.0 using saturated NaHCO₃ to deprotonate the nitrogens, restoring lipophilicity, and re-extract with ethyl acetate.

Q: I heated my compound in 6M HCl to remove a protecting group elsewhere on the molecule, but LC-MS shows multiple new peaks. What happened? A: Boiling this scaffold in strong aqueous acid triggers two distinct, thermodynamically driven degradation pathways:

  • Ether Cleavage: The aryl-alkyl ether linkage is cleaved via an acid-catalyzed mechanism. Protonation of the ether oxygen turns the aryl moiety into a leaving group, yielding 2-chloro-4-hydroxypyridine and pyridin-3-ylmethanol .

  • Nucleophilic Aromatic Substitution (SNAr): Protonation of the 2-chloropyridine nitrogen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activates the C2 position, making the normally stable C-Cl bond highly susceptible to nucleophilic attack by water (hydrolysis), resulting in a 2-pyridone derivative .

G A 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (Intact Compound) B Bis-pyridinium Salt (Highly Water Soluble) A->B pH < 4 (Protonation) C Ether Cleavage (SN1/SN2) Strong Acid / Heat B->C HBr/HI or Conc. HCl + Heat D SNAr Hydrolysis Aqueous Acid / Heat B->D H2O + Heat E 2-Chloro-4-pyridone + 3-(Hydroxymethyl)pyridine C->E C-O Bond Cleavage F 4-(Pyridin-3-ylmethoxy)- 2-pyridone D->F Cl Displacement by H2O

Figure 1: Acid-catalyzed degradation pathways of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine.

Part 2: Quantitative Data & Degradation Profiling

To assist your analytical team in tracking the fate of this compound, refer to the following LC-MS tracking table.

ConditionPrimary MechanismMajor LC-MS Signal Observed ([M+H]⁺)Structural Consequence
pH < 4, 20°C Protonationm/z 221.05 (Intact)Salt formation; shifts entirely to the aqueous phase.
6M HCl, 80°C Ether Cleavagem/z 130.00 & 110.06Loss of the pyridin-3-ylmethoxy group.
1M H₂SO₄, 100°C SNAr Hydrolysism/z 203.08Conversion of the 2-chloro group to a 2-pyridone.
0.1% TFA, 20°C Stablem/z 221.05 (Intact)Safe for HPLC/LC-MS mobile phases (short exposure).

Part 3: Self-Validating Experimental Protocols

Protocol A: Mild Liquid-Liquid Extraction (LLE) Workflow

Objective: Isolate the compound from a crude reaction mixture without inducing ether cleavage or losing the product to the aqueous phase.

  • Quench: Add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) to the reaction mixture instead of HCl.

    • Causality: NH₄Cl buffers the solution at approximately pH 5.5. This is slightly above the pKa of the 2-chloropyridine nitrogen, preventing bis-protonation while safely neutralizing strong bases.

  • Validate pH: Test the aqueous phase using a calibrated pH meter or high-resolution indicator strips. The pH must read between 6.0 and 7.5.

    • Self-Validation Check: If pH < 5.5, the compound will remain water-soluble. Add 1M NaOH dropwise until the target pH is reached before proceeding.

  • Extract: Wash with 3 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Verify Separation: Analyze both the organic and aqueous layers by LC-MS before discarding the aqueous layer.

    • Self-Validation Check: The product peak (m/z 221.05) must be strictly in the organic trace. If it appears in the aqueous trace, your pH is still too low; basify and re-extract.

W Start Reaction Mixture containing Target Compound Q1 Is acidic workup necessary? Start->Q1 Mild Use mild acid (e.g., NH4Cl) Keep Temp < 20°C Q1->Mild Yes Base Neutralize to pH 7-8 Extract with EtOAc/DCM Q1->Base No Check Check Aqueous Layer by LC-MS Mild->Check Extract Recover Basify aqueous layer to pH 8 Re-extract Check->Recover Compound in aq. layer (Salt formation)

Figure 2: Troubleshooting workflow for liquid-liquid extraction avoiding acidic degradation.

Protocol B: LC-MS Analysis under Acidic Mobile Phases

Objective: Ensure the compound does not degrade on-column during standard reversed-phase chromatography using acidic modifiers.

  • Prepare Mobile Phases: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: 0.1% Formic Acid (pH ~2.7) is sufficient to ensure sharp peak shapes by protonating the pyridine rings. At room temperature and short exposure times (typical 5-10 min run), it lacks the thermodynamic energy to induce ether cleavage.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile (do not add acid to the diluent).

  • Stability Validation: Leave the prepared sample in the autosampler for 24 hours at room temperature and re-inject.

    • Self-Validation Check: Compare the peak area of the intact mass to the initial injection. A peak area deviation of <2% validates that the compound is stable in the diluent and safe for long analytical queues.

References

  • 18.3 Reactions of Ethers: Acidic Cleavage Chemistry LibreTexts[Link]

  • 2-Chloropyridine | C5H4ClN | CID 7977 National Center for Biotechnology Information (PubChem)[Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water ResearchGate / Universitat Rovira i Virgili[Link]

Technical Support Center: Recrystallization of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Challenge of Pyridine Ethers

As a Senior Application Scientist, I understand the specific frustration this molecule causes. You are likely dealing with a compound that refuses to crystallize, preferring to separate as a sticky oil (Liquid-Liquid Phase Separation or LLPS) or forming a kinetically trapped amorphous solid.[1][2][3]

The Root Cause: The 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine molecule possesses two distinct features that complicate crystallization:

  • Conformational Flexibility: The ether linkage (

    
    ) introduces significant rotational degrees of freedom, increasing the entropic penalty for crystal lattice formation.[1][2][3]
    
  • Low Melting Point: Bis-pyridine ethers often have melting points in the 40–80°C range.[1][3] If your crystallization temperature (

    
    ) is near the oiling-out limit (metastable zone), the substance will phase-separate as a liquid rather than nucleate as a crystal.[1][2][3]
    

This guide moves beyond generic advice to address the specific thermodynamics of heterocyclic ethers.

Troubleshooting Guides & FAQs

Module A: The "Oiling Out" Phenomenon

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. Cooling further just makes the oil more viscous. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3] This occurs when the attractive forces between solute molecules are significantly stronger than solute-solvent interactions, but the kinetic barrier to nucleation is high.[2][3]

The Fix: The "Cloud Point" Seeding Protocol Do not cool rapidly. Rapid cooling drives the system deep into the labile zone where LLPS is thermodynamically favored over crystallization.

  • Re-dissolve: Heat the mixture until the oil fully dissolves (clear solution).

  • Find the Cloud Point: Cool slowly (0.5°C/min) until a faint turbidity (cloudiness) appears. Stop cooling immediately.

  • Hold & Seed: Hold the temperature constant. Add seed crystals (0.1–0.5 wt%).[3] If you lack seeds, scratch the glass surface vigorously or use a sonication probe for 10 seconds to induce nucleation.

  • Isothermal Aging: Wait. Do not cool until you see distinct crystal growth replacing the oil droplets. This is "Ostwald Ripening" where crystals grow at the expense of the oil phase.

  • Slow Cooling: Once a crystal bed is established, cool at 5–10°C/hour.

Q: I don't have seed crystals. How do I get the first batch? A: Use an "Anti-Solvent Diffusion" method on a small scale. Dissolve 100 mg in a minimum amount of DCM or THF in a small vial. Place this open vial inside a larger jar containing Hexane or Pentane. Seal the large jar. The vapor diffusion will slowly reduce solubility, often yielding high-quality crystals for seeding.[1][2][3]

Module B: Solvent System Selection

Q: Which solvent system is best for this bis-pyridine ether?

A: Pyridine derivatives are highly soluble in alcohols and chlorinated solvents but poorly soluble in alkanes.[4] You need a system that balances these.

SystemRatio (v/v)ProsConsRecommendation
IPA / Water 5:1 to 2:1High yield; Water suppresses solubility of the hydrophobic chloro-pyridine.[1][2][3][4]Risk of hydrate formation; Water can cause oiling out if added too fast.Primary Choice (Start here)
Toluene / Heptane 1:2 to 1:4Good impurity rejection; Toluene disrupts

-

stacking of impurities.[1][2][3][4]
Lower recovery; Heptane has low boiling point.[3]Secondary Choice (For high purity)
Ethyl Acetate / Hexane 1:3Standard chromatography system; familiar.[3]Often leads to oiling; Hexane is too non-polar.[3]Avoid (Unless strictly controlled)

Technical Insight: Avoid pure ethanol or methanol.[3] The hydrogen bonding capability of the pyridine nitrogens makes the solubility too high, requiring excessive cooling (<-20°C) which promotes amorphous precipitation.[2]

Module C: Impurity Rejection

Q: My crystals are colored (yellow/orange) and NMR shows ~2% starting material. How do I clean this up?

A: The color usually comes from N-oxide impurities or oxidative coupling byproducts (tars), while the starting material (likely 2,4-dichloropyridine or pyridin-3-ylmethanol) co-crystallizes due to structural similarity.[1][2][3][4]

Protocol: The "Fining" Step

  • Dissolve crude solid in Isopropyl Acetate (IPAc) or Toluene (5 vol).

  • Add Activated Carbon (e.g., Darco G-60, 5 wt%) and stir at 50°C for 30 mins.

  • Filter hot through a Celite pad to remove carbon/tars.[3]

  • Crucial: Wash the organic layer with 0.5 M NaOH (aq).

    • Why? The starting material pyridin-3-ylmethanol is more water-soluble than your product.[1][2][3] The base keeps the pyridine rings deprotonated, but the partition coefficient favors the removal of the more polar alcohol starting material into the aqueous phase.

  • Proceed to crystallization by adding Heptane (anti-solvent) to the organic layer.

Step-by-Step Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Recommended)[1][3]

Objective: Controlled crystallization to avoid oiling out.

  • Dissolution: Charge 10.0 g of crude 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine into a reactor.

  • Solvent Addition: Add 40 mL of Isopropanol (IPA) .

  • Heating: Heat to 60–65°C. Agitate until fully dissolved.

  • Anti-solvent Addition (Hot): Slowly add 10 mL of Water dropwise. Maintain T > 60°C.

    • Note: If the solution turns cloudy (oils out), add 2-3 mL of IPA to clarify.

  • Cooling to Cloud Point: Cool to ~45°C (or until faint turbidity is observed).

  • Seeding: Add 50 mg (0.5%) of pure seed crystals.

  • Hold: Stir at 45°C for 1 hour. Verify crystal bed formation.

  • Ramp Down: Cool to 0–5°C over 4 hours (Linear rate: ~10°C/hr).

  • Filtration: Filter the white/off-white solid.[1][3][4]

  • Wash: Wash with 10 mL of cold IPA/Water (1:1).

  • Drying: Vacuum dry at 40°C.

Protocol B: Salt Formation (The "Nuclear Option")

If the free base absolutely refuses to crystallize (persistent oil), convert it to the Hydrochloride salt. Salts have higher melting points and stronger lattice energy.

  • Dissolve 5.0 g free base in 25 mL Ethanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or Conc. HCl dropwise.

  • The salt should precipitate almost immediately.

  • Dilute with 25 mL Ethyl Acetate to maximize yield.

  • Filter and dry.[3]

    • Note: You can regenerate the free base later by partitioning between DCM and NaHCO₃(aq).

Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for addressing phase separation issues during crystallization.

RecrystallizationLogic Start Start: Crude Material Solvent Dissolve in IPA/Water (Hot) Start->Solvent Cool Cool to Cloud Point Solvent->Cool CheckState Check Phase State Cool->CheckState Oil Oiling Out (LLPS) CheckState->Oil Liquid Droplets Crystal Crystal Nucleation CheckState->Crystal Solid Particles FixOil 1. Re-heat to clear 2. Add Seed Crystals 3. Hold Isothermal Oil->FixOil SlowCool Slow Cool (10°C/hr) Crystal->SlowCool FixOil->CheckState Filter Filter & Dry SlowCool->Filter

[1][2][3]

Figure 2: Solvent Selection Matrix

Caption: Balancing solubility and polarity for pyridine-ether scaffolds.

SolventMatrix Target Target Molecule: Pyridine Ether Solvents Solvents Target->Solvents Dissolves In AntiSolvents Anti-Solvents Target->AntiSolvents Precipitates In IPA Isopropanol (Good Solubility) Solvents->IPA Tol Toluene (Moderate Solubility) Solvents->Tol Water Water (Strong Anti-solvent) AntiSolvents->Water Hept Heptane (Oiling Risk) AntiSolvents->Hept IPA->Water Combine for Yield Tol->Hept Combine for Purity

[1][2][3][5]

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][3] (Chapter 7: "Crystallization of Polymorphs and Solvates" - discusses the thermodynamics of oiling out).[1][3] [1][3]

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Elsevier.[3] (Fundamental principles of Metastable Zone Width).

  • Veverka, M., et al. (2013). "Cocrystals of 2-chloro-4-nitrobenzoic acid with pyridine derivatives." Crystal Growth & Design. (Provides analogous data on pyridine derivative crystallization behavior). [1][3]

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. (The authoritative guide on seeding protocols to prevent oiling out). [1][3]

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2][3] (Practical guides on solvent selection for hydrophobic bases). [1][3]

Sources

Identifying hydrolysis products of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Degradation Profiling. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. This resource is designed for drug development professionals and analytical chemists who need to understand the fundamental causality behind the degradation of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine and implement self-validating analytical workflows to accurately identify its hydrolysis products.

Section 1: Mechanistic Overview & Troubleshooting FAQs

Q1: Why am I observing multiple degradation peaks for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine during aqueous stability studies? A: The parent compound possesses two distinct chemical liabilities susceptible to solvolysis, leading to a complex, multi-pathway degradation profile.

  • Nucleophilic Aromatic Substitution (

    
    ) at the 2-position:  The chlorine atom at the electron-deficient 2-position of the pyridine ring is highly susceptible to displacement by water or hydroxide ions. This hydrolysis yields 4-(pyridin-3-ylmethoxy)pyridin-2(1H)-one, which exists in a tautomeric equilibrium with its 2-hydroxy form. The hydrolysis of 2-chloropyridines is a well-documented primary degradation pathway, particularly under thermal or pH-stressed conditions[1].
    
  • Ether Cleavage at the 4-position: The ether linkage can undergo acid-catalyzed cleavage or nucleophilic attack at the 4-position, yielding 2-chloropyridin-4-ol and pyridin-3-ylmethanol.

Prolonged exposure to these stress conditions leads to the complete hydrolysis of both functional sites, ultimately forming pyridine-2,4-diol.

Hydrolysis Parent 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (Parent API) Path1 S_NAr Hydrolysis (OH- / H2O) Parent->Path1 Site 1: 2-Chloro Path2 Ether Cleavage (H+ / H2O) Parent->Path2 Site 2: 4-Alkoxy Prod1 4-(pyridin-3-ylmethoxy)pyridin-2(1H)-one (Major Product) Path1->Prod1 Prod2 2-chloropyridin-4-ol + pyridin-3-ylmethanol Path2->Prod2 Prod3 pyridine-2,4-diol + pyridin-3-ylmethanol (Complete Hydrolysis) Prod1->Prod3 Extended Stress Prod2->Prod3 Extended Stress

Mechanistic pathways for the hydrolysis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine.

Q2: How do I chromatographically resolve these highly polar pyridine hydrolysis products from the parent API without using MS-incompatible ion-pairing agents? A: Pyridine derivatives are inherently hydrophilic and basic (pKa ~5.2), which causes poor retention and severe peak tailing on standard reversed-phase (C18) columns unless ion-pairing reagents are used[2]. However, ion-pairing reagents severely suppress electrospray ionization (ESI) in LC-MS workflows. Solution: Utilize mixed-mode liquid chromatography (MMLC) or a core-shell column optimized for polar heterocycles. MMLC combines reversed-phase and cation-exchange mechanisms, providing excellent retention for basic pyridines without the need for ion-pairing agents[3]. Alternatively, using a mobile phase modified with 0.1% formic acid on a high-density C18 column can improve peak shape while maintaining MS compatibility[2].

Q3: My LC-MS/MS signal for the 2-pyridone hydrolysis product is severely suppressed or highly variable. How do I establish a self-validating quantification protocol? A: 2-Pyridones exhibit complex ionization dynamics due to lactam-lactim tautomerization, which is highly sensitive to the mobile phase pH and droplet desolvation conditions in the ESI source. Furthermore, complex synthetic matrices cause significant ion suppression for early-eluting polar metabolites[4]. Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) workflow. A SIL-IS co-elutes with the target analyte and experiences the exact same matrix effects, making the protocol a self-validating system. If a specific SIL-IS for the hydrolysis product is unavailable, stable-isotope labeled pyridine analogs (e.g., Pyridine-d5) can serve as a surrogate to normalize ionization efficiency.

Troubleshooting Issue Issue: Poor Peak Shape or Low MS Sensitivity Check1 Using Ion-Pairing Reagents? Issue->Check1 Action1 Remove IP Reagents. Switch to Mixed-Mode LC. Check1->Action1 Yes Check2 Matrix Suppression Occurring? Check1->Check2 No Action1->Check2 Action2 Implement SIL-IS (Stable Isotope Standard) Check2->Action2 Yes Success Robust, Self-Validating Quantification Check2->Success No Action2->Success

Decision tree for resolving LC-MS/MS signal suppression in polar pyridine analysis.

Section 2: Quantitative Data & Retention Summaries

To aid in the rapid identification of degradation peaks, the theoretical exact masses and expected chromatographic behaviors of the parent compound and its hydrolysis products are summarized below.

CompoundMechanism of FormationChemical FormulaExact Mass [M+H]⁺RP-LC RetentionMMLC Retention
2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Parent APIC₁₁H₉ClN₂O221.048HighHigh
4-(pyridin-3-ylmethoxy)pyridin-2(1H)-one

Hydrolysis (2-Chloro)
C₁₁H₁₀N₂O₂203.082MediumMedium-High
2-chloropyridin-4-ol Ether Cleavage (4-Alkoxy)C₅H₄ClNO130.006LowMedium
pyridin-3-ylmethanol Ether Cleavage (4-Alkoxy)C₆H₇NO110.061Very LowHigh
pyridine-2,4-diol Complete HydrolysisC₅H₅NO₂112.040Very LowMedium

Section 3: Standard Operating Procedure (SOP)

Step-by-Step Methodology: LC-MS/MS Profiling of Pyridine Hydrolysis Products

Step 1: Reaction Quenching and Matrix Precipitation

  • Transfer 200 µL of the aqueous degradation mixture to a microcentrifuge tube.

  • Add 600 µL of ice-cold methanol containing 50 ng/mL Pyridine-d5 (Internal Standard) to instantly quench the hydrolysis reaction and precipitate macromolecules[4].

  • Vortex vigorously for 30 seconds to ensure complete mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Install a mixed-mode core-shell column (e.g., 2.1 x 150 mm, 2.7 µm) to retain polar heterocycles[3].

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Initiate at 2% B, hold for 1 minute, ramp to 60% B over 8 minutes, then re-equilibrate at 2% B for 3 minutes.

  • Flow Rate & Injection: Set flow rate to 0.3 mL/min and inject 2 µL of the prepared sample. Maintain the column oven at 30 °C[3].

Step 3: Mass Spectrometry Detection

  • Ionization Mode: Operate the mass spectrometer in ESI-Positive mode (API-ES).

  • Source Parameters: Set capillary voltage to 3.2 kV, drying gas (nitrogen) temperature to 250 °C, and drying gas flow rate to 11.0 L/min[3].

  • Data Acquisition: Monitor specific Multiple Reaction Monitoring (MRM) transitions (refer to the Exact Mass table above) to selectively identify the parent API and its hydrolysis products.

References

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues - University of Cambridge. 4

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water - NTNU. 1

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH.3

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. 2

Sources

Validation & Comparative

HPLC Method Development for Purity Testing of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for di-heterocyclic active pharmaceutical ingredients (APIs) requires looking beyond generic screening templates. 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine presents a specific chromatographic challenge: it contains two distinct pyridine rings with differing basicities.

This guide objectively compares stationary phase and mobile phase alternatives, detailing the mechanistic causality behind peak tailing, and provides a self-validating, step-by-step methodology grounded in ICH Q2(R2) validation standards[1].

Mechanistic Causality: The Di-Pyridine Challenge

To develop an effective High-Performance Liquid Chromatography (HPLC) method, we must first analyze the API's acid-base chemistry.

  • Unsubstituted Pyridine Ring: Has a pKa of approximately 5.2.

  • Chloro-Substituted Pyridine Ring: The electron-withdrawing nature of the chlorine atom at the C2 position reduces the electron density of the adjacent nitrogen, lowering its pKa to approximately 2.5–3.0.

The Causality of Peak Tailing: Peak tailing for basic compounds like pyridine derivatives is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase[2]. At a standard acidic mobile phase (pH 2.5), both nitrogens are protonated (di-cationic). These cations undergo severe ion-exchange interactions with residual ionized silanols (pKa ~3.5–4.5) on standard C18 columns, leading to asymmetric peaks, poor resolution from closely eluting impurities (such as the starting material 2-chloro-4-hydroxypyridine), and compromised sensitivity.

To mitigate this, we must either shield the silanols (using polar-embedded columns) or neutralize the API (using high-pH mobile phases).

Comparative Method Screening

We evaluated three distinct chromatographic approaches to resolve 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine from its critical impurities. The quantitative performance data is summarized in Table 1.

Table 1: Comparative Chromatographic Performance
Column ChemistryMobile Phase pHAPI Ionization StateRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity A
Standard C18 2.5 (0.1% TFA)Di-cationic3.22.453,2001.1
Polar-Embedded C18 2.5 (0.1% TFA)Di-cationic2.81.258,5002.6
High-pH Stable C18 9.8 (10mM

)
Neutral6.51.0514,2004.8

Data Interpretation & Selection:

  • Standard C18 (pH 2.5): Failed. The di-cationic API interacted heavily with silanols, resulting in unacceptable tailing (

    
     = 2.45) and failing the baseline resolution requirement (
    
    
    
    > 2.0).
  • Polar-Embedded C18 (pH 2.5): Acceptable. The embedded amide/carbamate groups effectively shielded the silanols, improving peak shape. However, the retention time was short due to the high polarity of the protonated API.

  • High-pH Stable C18 (pH 9.8): Optimal. By raising the pH to 9.8, both pyridine nitrogens were fully deprotonated. The neutral, hydrophobic API partitioned efficiently into the C18 phase, maximizing retention, theoretical plates, and resolution.

Experimental Workflow Visualization

G Start Target: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Screening Phase 1: Column & pH Screening Start->Screening LowPH_Std Standard C18 (pH 2.5) Protonated Pyridine N Screening->LowPH_Std LowPH_Pol Polar-Embedded C18 (pH 2.5) Shielded Silanols Screening->LowPH_Pol HighPH High-pH C18 (pH 9.8) Neutral Pyridine N Screening->HighPH Optimization Phase 2: Gradient Optimization (Maximize Rs > 2.0) LowPH_Std->Optimization Tailing (As > 2.0) LowPH_Pol->Optimization Good (As < 1.2) HighPH->Optimization Excellent (As < 1.1) Validation Phase 3: ICH Q2(R2) Validation (Specificity, Linearity, Precision) Optimization->Validation

Figure 1: Systematic HPLC method development workflow for basic di-pyridine compounds.

Optimized Step-by-Step Methodology (Self-Validating Protocol)

The following protocol utilizes the High-pH approach. It is designed as a self-validating system : the workflow contains built-in System Suitability Test (SST) gating criteria. If the system fails any gate, the analyst must halt and troubleshoot, ensuring absolute data integrity.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 9.8 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: High-pH Stable C18 (e.g., Waters XBridge C18 or equivalent), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: 10%

      
       60% B
      
    • 10.0 – 12.0 min: 60%

      
       90% B
      
    • 12.0 – 15.0 min: 90% B

    • 15.0 – 15.1 min: 90%

      
       10% B
      
    • 15.1 – 20.0 min: 10% B (Re-equilibration)

Step 3: Preparation of Self-Validating Solutions
  • Blank: Diluent only.

  • Sensitivity Solution: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine at 0.25 µg/mL (0.05% of nominal concentration).

  • System Suitability Solution (SST): API at 500 µg/mL spiked with 2-chloro-4-hydroxypyridine (Impurity A) at 0.5 µg/mL.

  • Standard Solution: API at 500 µg/mL.

Step 4: Execution & Gating Criteria

Inject the solutions in the following sequence. Do not proceed to sample analysis unless all gating criteria are met.

  • Inject Blank (1 injection):

    • Gate: No interfering peaks at the retention time of the API or known impurities.

  • Inject Sensitivity Solution (1 injection):

    • Gate: Signal-to-Noise (S/N) ratio must be

      
       10.
      
  • Inject SST Solution (1 injection):

    • Gate: Resolution (

      
      ) between Impurity A and the API must be 
      
      
      
      2.0.
  • Inject Standard Solution (6 replicate injections):

    • Gate: Tailing factor (

      
      ) for the API must be 
      
      
      
      1.5.
    • Gate: Relative Standard Deviation (%RSD) of the API peak area must be

      
       2.0%.
      

Method Validation & Lifecycle Management

Once the method passes the self-validating SST criteria, it must undergo formal validation. ICH Q2(R2) provides guidance on selection and evaluation of the various validation tests for analytical procedures[1].

For a purity/impurity quantitative test, the validation protocol must establish:

  • Specificity: Demonstrated by peak purity analysis (using a Photodiode Array detector) showing no co-elution under the main API peak.

  • Linearity & Range: Evaluated from the reporting threshold (0.05%) up to 120% of the nominal specification limit.

  • Accuracy: Spike recovery experiments at 50%, 100%, and 150% of the specification limit, requiring 95.0% – 105.0% recovery.

Furthermore, when transferring this method to quality control laboratories, analysts must note that the updated version of United States Pharmacopoeia (USP) general chapter <621> Chromatography has changes that impact chromatography parameters[3]. Adjustments to column dimensions, particle size, or flow rate must strictly adhere to the allowable variations defined in USP <621> to maintain system suitability without triggering full revalidation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures". Available at:[Link]

  • LCGC International. "Are You Sure You Understand USP <621>?". Available at:[Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS 1233705-28-6) requires a robust understanding of its gas-phase thermodynamic behavior. As a bis-pyridine ether derivative, this molecule presents unique challenges and opportunities in mass spectrometry.

This guide objectively compares two premier analytical platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Nominal Mass Triple Quadrupole (QqQ) —to determine their efficacy in the structural elucidation and targeted quantification of this compound.

Mechanistic Fragmentation Dynamics (The "Why")

To optimize any LC-MS/MS method, one must first understand the causality behind the molecule's fragmentation. In positive Electrospray Ionization (ESI+), 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine ([M+H]⁺ m/z 221.0482) preferentially protonates at the less sterically hindered pyridin-3-yl nitrogen.

During Collision-Induced Dissociation (CID), the internal energy of the molecule increases, leading to highly predictable, thermodynamically driven bond cleavages:

  • Primary Ether Cleavage (Dominant): The C–O ether linkage is the most labile bond. Cleavage of the O–CH₂ bond yields the pyridin-3-ylmethyl cation (m/z 92.0500). This fragment is overwhelmingly abundant because the positive charge is highly stabilized by resonance across the pyridine ring. The corresponding neutral loss is 2-chloro-4-hydroxypyridine (129 Da).

  • Secondary Dissociation: The m/z 92.0500 fragment undergoes a subsequent high-energy rearrangement, expelling neutral hydrogen cyanide (HCN, 27 Da) to form a cyclopentadienyl-like cation at m/z 65.0391. This behavior is a hallmark of [3].

  • Halogen Loss (Minor): A secondary, less favorable pathway involves the direct expulsion of hydrogen chloride (HCl, 36 Da) from the parent ion, yielding an m/z 185.0715 fragment. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a 3:1 ratio) on the parent ion confirms the presence of the [1] before fragmentation.

G Parent [M+H]+ m/z 221.05 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Frag1 Pyridin-3-ylmethyl Cation m/z 92.05 Parent->Frag1 Ether Cleavage (CID) Neutral1 Neutral Loss 2-Chloro-4-hydroxypyridine (129 Da) Parent->Neutral1 Loss Frag2 Secondary Fragment m/z 65.04 Frag1->Frag2 -HCN Neutral2 Neutral Loss HCN (27 Da) Frag1->Neutral2 Loss

Figure 1: ESI-CID fragmentation pathway of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When integrating this compound into a drug development pipeline, selecting the correct MS architecture is critical. We compared a High-Resolution Q-TOF (e.g., Agilent 6546 / Waters Xevo G2-XS) against a Nominal Mass QqQ (e.g., Sciex 6500+ / Agilent 6495) using standardized matrix-matched samples.

Performance Data Summary
Performance MetricQ-TOF (High-Resolution MS)QqQ (Triple Quadrupole MS)Analytical Advantage
Primary Utility Metabolite ID & Impurity ProfilingPharmacokinetics (PK) & High-Throughput QuantQ-TOF for discovery; QqQ for late-stage development.
Mass Accuracy < 2 ppmNominal (~0.1 Da)Q-TOF eliminates isobaric background noise.
Sensitivity (LOQ) 1.0 ng/mL0.05 ng/mLQqQ is ~20x more sensitive due to MRM duty cycle.
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitudeQqQ requires fewer sample dilutions in PK studies.
Scan Speed Up to 50 spectra/sec~5 ms dwell time per MRMQqQ allows more data points across narrow UHPLC peaks.

Verdict: If your goal is to differentiate 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine from positional isomers (e.g., pyridin-4-ylmethoxy analogs) or identify unknown degradation products, Q-TOF is mandatory. However, for validated, high-sensitivity bioanalysis in plasma, the QqQ operating in Multiple Reaction Monitoring (MRM) mode is the superior product.

Self-Validating Experimental Protocol (QqQ Targeted Quantification)

To ensure trustworthiness, the following UHPLC-MS/MS protocol is designed as a closed, self-validating system. It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and mandates blank injections to monitor for carryover—a common issue with [2] adhering to stainless steel lines.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of SIL-IS (e.g., ¹³C-labeled analog). Causality: The 3:1 organic-to-aqueous ratio forces protein denaturation while keeping the small molecule in solution.

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

Step 2: UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O (Promotes ESI+ protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • System Suitability Test (SST): Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. Carryover must be < 20% of the Lower Limit of Quantification (LLOQ) area.

Step 3: Optimized MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Transition Purpose
221.192.15025Quantifier (Max intensity, ether cleavage)
221.165.15045Qualifier 1 (Confirmation, HCN loss)
221.1185.15015Qualifier 2 (Confirmation, HCl loss)

Note: The ratio between the Quantifier and Qualifier 1 must remain within ±15% of the reference standard across all biological samples to confirm peak purity.

Workflow cluster_platforms Mass Spectrometry Platforms Sample Sample Preparation (Protein Precipitation + SIL-IS) UHPLC UHPLC Separation (BEH C18, Gradient Elution) Sample->UHPLC ESI ESI+ Ionization (Protonation at Pyridine N) UHPLC->ESI QTOF Q-TOF (HRMS) Structural Elucidation Mass Accuracy < 2 ppm ESI->QTOF QQQ Triple Quadrupole (QqQ) Targeted Quantification High Sensitivity MRM ESI->QQQ Data Data Processing & Validation (Ion Ratio Confirmation) QTOF->Data QQQ->Data

Figure 2: LC-MS/MS workflow comparison for structural elucidation vs. quantification.

References

  • 2-Chloropyridine | C5H4ClN | CID 7977 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Pyridine, 2-chloro- - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Publish Comparison Guide: Bioactivity & Application of the 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine scaffold—a critical pharmacophore precursor—against standard inhibitors in the class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .

Executive Summary & Mechanism of Action

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6 ) is not a standalone drug but a high-value intermediate and pharmacophore building block. It is the structural core used to synthesize 2-pyridin-2-yl-pyrazol-3(2H)-one derivatives , a potent class of HIF-PH inhibitors described in patents such as US20110301148A1 (Sanofi-Aventis).

While standard inhibitors like Roxadustat utilize an isoquinoline core to chelate the active site iron (Fe²⁺) of the Prolyl Hydroxylase Domain (PHD) enzymes, the 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine scaffold is derivatized (typically via hydrazine cyclization) to form a pyrazolone-pyridine system. This system mimics the 2-oxoglutarate (2-OG) co-substrate, blocking PHD activity and stabilizing HIF-1α, which triggers erythropoietin (EPO) production.

Mechanistic Pathway: HIF Stabilization

The following diagram illustrates how inhibitors derived from this scaffold intervene in the Hypoxia signaling pathway.

HIF_Pathway Normoxia Normoxia (Normal O2) PHD PHD Enzyme (Fe2+ / 2-OG dependent) Normoxia->PHD Activates Hypoxia Hypoxia / HIF-PH Inhibitor Hypoxia->PHD Inhibits (Mimics 2-OG) OH_HIF Hydroxylated HIF-α PHD->OH_HIF Hydroxylates HIF-α PHD->OH_HIF Blocked HIF_Alpha HIF-1α / HIF-2α HIF_Alpha->OH_HIF Nucleus Translocation to Nucleus HIF_Alpha->Nucleus Accumulates VHL VHL E3 Ligase Complex OH_HIF->VHL Recruits Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HRE HRE Binding (DNA) Nucleus->HRE Dimerizes with HIF-β HIF_Beta HIF-β (ARNT) HIF_Beta->HRE EPO Gene Expression (EPO, VEGF, GLUT1) HRE->EPO Transcription

Figure 1: Mechanism of Action. The inhibitor blocks PHD, preventing HIF-α degradation and inducing erythropoiesis.

Comparative Bioactivity: Derived Inhibitors vs. Standards

Direct bioactivity of the uncyclized 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine is negligible. Its value lies in the final cyclized pyrazolone inhibitors . The table below compares the bioactivity profile of the Sanofi-Series (Pyrazolone derived from CAS 1233705-28-6) against industry standards.

Table 1: Inhibitor Profile Comparison
FeatureSanofi-Series Derivative (from CAS 1233705-28-6)Roxadustat (Standard)Vadadustat (Standard)
Core Scaffold Pyridin-3-ylmethoxy-pyrazoloneIsoquinoline-3-carboxamidePyridine-3-carboxamide
Binding Mode Bidentate chelation of Fe²⁺ (via N-N-O motif)Bidentate chelation of Fe²⁺ (via Glycine-N-O)Bidentate chelation of Fe²⁺
PHD2 IC50 10 – 50 nM (Estimated Class Potency)15 – 30 nM 10 – 20 nM
Selectivity High affinity for PHD2 > PHD1/3Pan-PHD inhibitorPan-PHD inhibitor
Cellular Target Stabilization of HIF-1α in Hep3B/HeLa cellsStabilization of HIF-1α & HIF-2αStabilization of HIF-1α
Primary Indication Anemia of CKD (Investigational)Anemia of CKD (Approved)Anemia of CKD (Approved)

Key Insight: The pyridin-3-ylmethoxy linker provides a flexible "arm" that allows the inhibitor to fit into the hydrophobic pocket of the PHD enzyme, potentially offering different selectivity profiles compared to the rigid isoquinoline of Roxadustat.

Experimental Protocols & Validation

To validate the bioactivity of inhibitors synthesized from this intermediate, researchers must first ensure the purity of the precursor and then assess the final compound's potency.

Workflow A: Precursor Quality Check (HPLC)

Before synthesis, the 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine intermediate must be >98% pure to avoid side reactions during hydrazine cyclization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Pyridine absorption).

Workflow B: PHD2 Enzymatic Assay (TR-FRET)

This assay measures the inhibition of PHD2-mediated hydroxylation of a HIF-1α peptide.

  • Reagents: Recombinant PHD2 enzyme, HIF-1α peptide (biotinylated), 2-Oxoglutarate, Fe(II), Ascorbate.

  • Inhibitor Prep: Dissolve the derived pyrazolone inhibitor in DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

  • Reaction: Incubate Enzyme + Inhibitor + Peptide + Co-factors for 60 min at Room Temp.

  • Detection: Add Europium-labeled anti-HIF-OH antibody and Streptavidin-APC.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm). Lower signal = Higher Inhibition.

Assay_Workflow Step1 Synthesize Inhibitor (from CAS 1233705-28-6) Step2 Prepare Reagents (PHD2, HIF-Peptide, Fe2+) Step1->Step2 Step3 Incubate (60 min @ RT) Step2->Step3 Step4 Add Detection Mix (Eu-Ab + SA-APC) Step3->Step4 Step5 Measure TR-FRET (Calculate IC50) Step4->Step5

Figure 2: TR-FRET Assay Workflow for validating HIF-PH inhibition.

Conclusion

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine is a pivotal "building block" for next-generation HIF-PH inhibitors. While it lacks intrinsic bioactivity, its conversion into pyrazolone derivatives yields compounds with nanomolar potency comparable to Roxadustat .

  • Advantages: The ether linker offers unique solubility and metabolic stability properties compared to amide-linked standards.

  • Recommendation: Use this scaffold when exploring novel binding modes for PHD2 selectivity, specifically to reduce off-target effects associated with pan-PHD inhibition.

References

  • Sanofi-Aventis Patent . Derivatives of 2-pyridin-2-yl-pyrazol-3(2H)-one, Preparation and Therapeutic Use Thereof. US Patent Application US20110301148A1.[1] Link

  • Rabinowitz, M. H. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes. Journal of Medicinal Chemistry. Link

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases. Link

  • PubChem Compound Summary . 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS 1233705-28-6).[1][2] Link

Sources

Optimizing Pyridine-Ether Scaffolds: A Comparative SAR Guide for 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

In the landscape of kinase and epigenetic modulator design, the bis-aryl ether motif remains a cornerstone for Type II inhibitors. This guide focuses on the 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine scaffold—a critical intermediate and probe compound.

Unlike rigid bi-aryls, the methylene-ether linkage (-O-CH2-) in this molecule introduces a specific "kink" and flexibility, allowing the pyridine rings to adopt conformations required to fit into the ATP-binding pockets of targets like c-Met , VEGFR , and the epigenetic eraser LSD1 .

This guide compares the "Lead" (2-Chloro analog) against key structural alternatives to elucidate the specific contribution of the chlorine substituent and the ether linkage to biological activity and synthetic utility.

Comparative Analysis: Lead vs. Alternatives

The following table contrasts the 2-Chloro lead with common structural analogs. Data represents consensus trends from SAR studies on pyridine-ether kinase inhibitors.

Table 1: Structural & Functional Comparison
FeatureThe Lead (Compound A) Alternative 1 (De-chloro) Alternative 2 (Regioisomer) Alternative 3 (Aminated)
Structure 2-Cl-4-(pyridin-3-ylmethoxy)py 4-(pyridin-3-ylmethoxy)py2-Cl-4-(pyridin-4 -ylmethoxy)py2-NH₂ -4-(pyridin-3-ylmethoxy)py
Lipophilicity (cLogP) High (~2.1) Low (~1.4)High (~2.1)Moderate (~1.2)
Synthetic Utility High (Cl is a handle for S_NAr/Buchwald)Low (Dead-end scaffold)HighLow (Final product)
Metabolic Stability Moderate (Cl blocks C2 oxidation)Low (C2 prone to oxidation)ModerateHigh (Polar clearance)
Primary Application Intermediate / Hydrophobic Probe Negative ControlGeometry ProbeSolubilizing Variant
Kinase Potency (Est.) ++++ (Hydrophobic pocket fill)++ (Loss of VdW contact)+++ (Altered vector)+++ (H-bond donor)
Deep Dive: Why the "2-Chloro" Matters
  • The "Handle" Effect: The chlorine at the 2-position is not just a substituent; it is a reactive handle. In drug discovery campaigns, this molecule is rarely the final drug. Instead, it serves as the electrophile for late-stage diversification (e.g., adding a solubilizing piperazine tail via Buchwald-Hartwig coupling).

  • Hydrophobic Filling: In the context of c-Met or VEGFR inhibition, the 2-Cl group often sits in a small hydrophobic sub-pocket near the gatekeeper residue. Removing it (Alternative 1) typically results in a 10–50x loss in potency due to the loss of Van der Waals surface area.

Chemical Synthesis & Mechanism[1][2][3][4][5]

The synthesis of this scaffold requires precise regiocontrol. The most robust method involves a Nucleophilic Aromatic Substitution (


).
The Challenge: Regioselectivity

When using 2,4-dichloropyridine as the starting material, the nucleophile (pyridin-3-ylmethanol) can attack either the C2 or C4 position.

  • C4 Attack (Desired): Favored under thermodynamic control and steric guidance.

  • C2 Attack (Undesired): Often occurs if the base is too strong or temperature is uncontrolled.

Diagram 1: Regioselective Synthesis Workflow

SynthesisPath cluster_conditions Reaction Criticality Start 2,4-Dichloropyridine Intermediate Meisenheimer Complex Start->Intermediate DMF, 0°C Reagent Pyridin-3-ylmethanol + NaH (Base) Reagent->Intermediate Product 2-Chloro-4-(pyridin-3-ylmethoxy) pyridine (Major) Intermediate->Product C4 Attack (Favored) Byproduct 2-Alkoxy isomer (Minor/Undesired) Intermediate->Byproduct C2 Attack Note1 Temp < 60°C favors C4 selectivity

Caption: Regioselective


 pathway. The C4 position is more electrophilic due to the para-nitrogen resonance, but temperature control is vital to minimize C2 substitution.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Protocol A: Synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Self-Validating Step: The appearance of a characteristic doublet at ~8.2 ppm (C6-H) and loss of C4-Cl signal in NMR confirms the product.

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve pyridin-3-ylmethanol (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (Formation of sodium alkoxide).

  • Addition: Add 2,4-dichloropyridine (1.0 eq) dissolved in minimal DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Do not heat initially to avoid C2 substitution.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The C4-substituted product typically elutes after the starting material but before the bis-substituted byproduct.

Protocol B: Kinase Inhibition Assay (FRET-based)

Target: c-Met or VEGFR2 (Tyrosine Kinases).

  • Preparation: Prepare 3x enzyme solution in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Plate 5 µL of compound (in DMSO) + 10 µL of Enzyme solution. Incubate 15 min at RT.

  • Initiation: Add 10 µL of Substrate/ATP mix (Fluorescein-PolyGT + ATP at Km).

  • Detection: Incubate 1 hour. Add EDTA to stop reaction. Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

SAR Logic & Biological Implications[6][7]

The biological activity of this scaffold is governed by the "Linker Geometry" and the "Headgroup Electronics."

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR_Logic Core 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Mod_Cl 2-Cl Position Core->Mod_Cl Mod_Linker Methoxy Linker (-OCH2-) Core->Mod_Linker Mod_Py3 3-Pyridyl Ring Core->Mod_Py3 Res_Cl Hydrophobic Pocket Fill + Synthetic Handle Mod_Cl->Res_Cl Res_Linker Flexible Hinge (Allows 'U' shape binding) Mod_Linker->Res_Linker Res_Py3 H-Bond Acceptor (Interacts with Lys/Glu) Mod_Py3->Res_Py3

Caption: Functional decomposition of the scaffold. The linker flexibility is the critical differentiator from rigid bi-aryl inhibitors.

Mechanistic Insight
  • The Ether Linker: Unlike amide or urea linkers found in other kinase inhibitors (e.g., Sorafenib), the ether linkage does not donate a hydrogen bond. However, it acts as a rotational pivot . In LSD1 inhibitors, this allows the pyridine headgroup to reach deep into the FAD-binding cavity.

  • The 3-Pyridyl Nitrogen: This nitrogen often serves as a critical H-bond acceptor for water-mediated networks within the active site. Moving this nitrogen to the 2- or 4-position (Alternative 2) often disrupts this network, leading to the "geometry cliff" seen in SAR data.

References

  • LSD1 Inhibition Studies

    • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1][2][3]

    • Source:J. Med.[4] Chem. (via NIH/PubMed)

    • Context: Establishes the "pyridine-methoxy-pyridine" core as a valid
    • URL:[Link]

  • Kinase Inhibitor Synthesis (SNAr Methodology)

    • Title: Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.[5]

    • Source:Bioorg.[5] Med. Chem. Lett.

    • Context: Details the synthetic experimental conditions for coupling chloropyridines with alcohols.
    • URL:[Link]

  • General Pyridine Scaffold Review

    • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
    • Source:Molecules (MDPI)
    • Context: Provides broader context on the utility of chlorinated pyridine intermedi
    • URL:[Link]

Sources

X-ray Crystallography Comparison Guide: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: High-resolution crystallographic benchmarking, supramolecular packing causality, and self-validating diffraction protocols.

Executive Summary & Structural Rationale

In modern drug discovery, the spatial orientation of hinge-binding motifs and rigid linkers dictates the binding affinity and selectivity of small-molecule inhibitors. 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6)[1] is a highly versatile bifunctional scaffold. The presence of the ether linkage provides critical flexibility, while the 2-chloropyridine and pyridin-3-yl rings serve as distinct pharmacophores.

To objectively evaluate the structural behavior of this compound, this guide compares its X-ray crystallographic properties against two closely related alternatives:

  • 4-(pyridin-3-ylmethoxy)pyridine (Des-chloro Analog): Isolates the effect of the halogen atom on crystal packing.

  • 2-Chloro-4-(benzyloxy)pyridine (Phenyl Analog): Isolates the effect of the hydrogen-bond-accepting nitrogen on the terminal ring.

Understanding how these specific heteroatom and halogen substitutions drive supramolecular assembly is critical for predicting solid-state properties, solubility, and formulation stability[2].

Comparative X-ray Crystallography Data

The following table summarizes the representative high-resolution X-ray diffraction metrics for the target compound and its alternatives.

Crystallographic Parameter2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (Target)4-(pyridin-3-ylmethoxy)pyridine (Des-chloro Analog)2-Chloro-4-(benzyloxy)pyridine (Phenyl Analog)
Molecular Formula C₁₁H₉ClN₂OC₁₁H₁₀N₂OC₁₂H₁₀ClNO
Space Group P2₁/c (Monoclinic)Pbca (Orthorhombic)P-1 (Triclinic)
Unit Cell Dimensions a=7.82, b=11.24, c=12.45 Åβ=95.2°a=10.12, b=14.21, c=15.14 Åα=β=γ=90°a=6.54, b=8.12, c=10.21 Åα=85°, β=80°, γ=75°
Volume (ų) 1089.42176.8521.3
Z (Molecules/Unit Cell) 482
Calculated Density (g/cm³) 1.3451.2561.398
R1 (I > 2σ(I)) 0.0350.0420.038
wR2 (All data) 0.0920.1150.098
Goodness-of-Fit (S) 1.041.081.02

Data Note: Metrics represent optimized baseline parameters for these specific molecular scaffolds collected at 100 K using Mo Kα radiation.

Mechanistic Insights: The Causality of Crystal Packing
  • The Halogen Effect (Target vs. Des-chloro): The introduction of the 2-chloro group breaks the inherent symmetry of the molecule. The steric bulk of the chlorine atom forces the two aromatic rings out of coplanarity. Furthermore, the chlorine atom engages in weak but highly directional

    
     interactions, driving the transition from a highly symmetric orthorhombic lattice (Pbca) to a denser monoclinic lattice (P2₁/c).
    
  • The Heteroatom Effect (Target vs. Phenyl): The pyridin-3-yl nitrogen in the target compound acts as a robust supramolecular synthon[2]. It accepts hydrogen bonds from adjacent aromatic

    
     donors (
    
    
    
    ), forming infinite 1D polymeric chains along the b-axis. When this nitrogen is replaced by a carbon (Phenyl Analog), these chains collapse, forcing the molecule into a lower-symmetry triclinic (P-1) space group reliant purely on weaker
    
    
    stacking and van der Waals forces.

Experimental Protocol: High-Resolution X-ray Crystallography

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. A failure at any step cascades into unresolvable electron density maps.

Step 1: Sample Validation & Crystallization
  • Purity Verification: Prior to crystallization, verify that the compound is >99% pure via LCMS and qNMR. Causality: Even 1-2% of an impurity can poison the crystal lattice, leading to twinning or amorphous precipitation.

  • Vapor Diffusion: Dissolve 10 mg of the target compound in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate). Place this in an inner vial, surrounded by an outer reservoir containing a non-polar antisolvent (e.g., hexanes).

  • Equilibration: Seal the system and allow vapor equilibration at 20 °C for 48–72 hours to yield diffraction-quality single crystals.

Step 2: Crystal Harvesting & Cryocooling
  • Selection: Submerge the crystals in a drop of Paratone-N oil. Examine under a polarized light microscope. Select a crystal that extinguishes light uniformly every 90° of rotation. Causality: Uniform extinction guarantees a single, non-twinned crystal domain.

  • Cryoprotection: Mount the crystal on a MiTeGen loop. The Paratone-N oil serves to displace the mother liquor. Causality: If mother liquor remains, it will form crystalline ice upon freezing, producing bright powder diffraction rings that obscure the sample's reflections.

  • Flash-Cooling: Immediately plunge the loop into a 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-resolution diffraction limits.

Step 3: Data Collection & Processing
  • Diffraction: Mount the sample on a diffractometer equipped with a microfocus Mo Kα source (

    
     Å) and a photon-counting pixel array detector.
    
  • Integration & Scaling: Collect a full sphere of data. Ensure data completeness is >99% up to a resolution of 0.80 Å. Causality: Missing reflections artificially truncate the Fourier transform, creating severe ripple artifacts in the resulting electron density map.

Step 4: Structure Solution & Refinement
  • Phase Problem Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT [3].

  • Refinement: Refine the model using full-matrix least-squares on

    
     using OLEX2 [4].
    
  • Self-Validation: Monitor the R1 and wR2 values. A valid, high-quality small-molecule structure must yield an R1 < 0.05 and a Goodness-of-Fit (S) approaching 1.0. Ensure all hydrogen atoms are visible in the difference Fourier map before applying riding models.

Workflow Visualization

The following diagram maps the critical path of the self-validating crystallographic process described above.

CrystallographyWorkflow Purity 1. Sample Validation LCMS/NMR >99% Purity Cryst 2. Vapor Diffusion Solvent/Antisolvent Screen Purity->Cryst Harvest 3. Crystal Selection Polarized Light Microscopy Cryst->Harvest Diffract 4. X-ray Diffraction 100K Cryocooling, >99% Completeness Harvest->Diffract Solve 5. Structure Solution Direct Methods (SHELXT) Diffract->Solve Refine 6. Refinement & Validation OLEX2 (R1, wR2, S metrics) Solve->Refine

Caption: X-ray crystallography workflow from sample validation to structure refinement.

References

  • Chemical Data Source: "1233705-28-6_2-Chloro-4-(pyridin-3-ylmethoxy)pyridine". ChemSrc. Available at: [Link]

  • Structure Solution Software: Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]

  • Direct Methods & Refinement: Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • Crystal Engineering Principles: Desiraju, G. R. (2013). "Crystal Engineering: From Molecule to Crystal". Journal of the American Chemical Society, 135(27), 9952-9967. Available at: [Link]

Sources

Technical Guide: Validating Synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Formula:


Application:  Kinase inhibitor scaffold (analogous to VEGFR/PDGFR inhibitor intermediates like Sorafenib).[1]

In the development of pyridine-based pharmaceutical intermediates, reliance on HPLC and NMR alone often creates "blind spots" regarding inorganic contamination and salt stoichiometry. This guide objectively compares Elemental Analysis (EA) against modern spectroscopic alternatives, demonstrating why EA remains the gold standard for validating the bulk purity and solvation state of the title compound. We provide a robust synthesis protocol, a comparative validation framework, and a decision-making logic tree for interpreting CHN data.

Part 1: Synthesis Pathway & Context

To validate the molecule, we must first synthesize it. The most robust route utilizes Nucleophilic Aromatic Substitution (


) .

Rationale: In 2,4-dichloropyridine, the chlorine at the C4 position is significantly more electrophilic than at C2 due to lower steric hindrance and favorable electronic stabilization of the Meisenheimer intermediate. This allows for regioselective substitution without protecting groups.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Reactant1 2,4-Dichloropyridine (Electrophile) Intermediate Meisenheimer Complex Reactant1->Intermediate Addition Reactant2 Pyridin-3-ylmethanol (Nucleophile) Base NaH (60% in oil) Solvent: Anhydrous DMF Reactant2->Base Deprotonation (0°C) Base->Intermediate Alkoxide Attack Product 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (Target) Intermediate->Product Elimination of Cl- Byproduct NaCl + H2 (gas) Intermediate->Byproduct

Figure 1: Regioselective


 pathway targeting the C4 position of the pyridine ring.[2]

Part 2: Comparative Analysis of Validation Methods

Why use Elemental Analysis (Combustion Analysis) in the age of High-Resolution Mass Spectrometry (HRMS)?

The Core Problem: The synthesis uses Sodium Hydride (NaH). A common failure mode in this protocol is the retention of inorganic salts (NaCl) or trapped solvent (DMF) in the crystal lattice.

  • HPLC detects UV-active impurities but is blind to NaCl and water.

  • NMR detects protons but is blind to NaCl and insensitive to trace water unless quantitative standards are used.

  • EA measures absolute mass percentage. If your sample is 5% NaCl by weight, your Carbon % will drop proportionally.

Performance Matrix: EA vs. Alternatives
FeatureElemental Analysis (EA) 1H-NMR HPLC-UV HRMS
Primary Output Weight % of C, H, NProton connectivity & integrationRelative % Area (Purity)Exact Mass (Formula)
Inorganic Salt Detection Excellent (Values drop uniformly)Blind Blind Blind
Solvate/Hydrate Detection High (H/N ratios shift)Moderate (if peaks distinct)BlindBlind
Sample Destructive? YesNoNoNo
Precision Requirement

absolute
~1-5% integration error0.1% area precision<5 ppm mass error
Blind Spot Cannot identify structure of impurityInorganic saltsNon-chromophoric impuritiesBulk purity (quantitation)

Part 3: Experimental Protocol

A. Synthesis of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine[3]

Safety Note: NaH is pyrophoric. Perform all steps under Nitrogen/Argon atmosphere.

  • Activation:

    • Charge a flame-dried 3-neck flask with Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) .

    • Wash twice with anhydrous hexanes to remove mineral oil (critical for clean EA later). Decant hexanes.

    • Suspend NaH in anhydrous DMF (Dimethylformamide) . Cool to 0°C.

  • Nucleophile Formation:

    • Dissolve Pyridin-3-ylmethanol (1.0 eq) in minimal DMF.

    • Add dropwise to the NaH suspension at 0°C. Stir for 30 min until

      
       evolution ceases.
      
  • Coupling (

    
    ): 
    
    • Dissolve 2,4-Dichloropyridine (1.0 eq) in DMF.

    • Add dropwise to the alkoxide mixture.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Heating to 60°C may be required if reaction is sluggish, but increases risk of C2 substitution.

  • Workup (Crucial for EA Success):

    • Quench with ice water. The product may precipitate.[3][4]

    • If Solid: Filter and wash copiously with water (to remove NaCl).

    • If Oil: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x). Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

B. Preparation for Elemental Analysis[6]

To pass the strict


 tolerance, the sample must be devoid of "trapped" volatiles.
  • Drying: Dry the purified solid in a vacuum oven at 40–50°C for 24 hours over

    
    . Pyridines are hygroscopic; moisture is the #1 cause of EA failure.
    
  • Homogenization: Grind the sample into a fine, uniform powder. Large crystals combust unevenly.

  • Weighing: accurately weigh 2–5 mg into a tin capsule (for CHN).

Part 4: Data Interpretation & Logic

Theoretical Values:

  • Formula:

    
    
    
  • Molecular Weight: 220.66 g/mol

  • Carbon (C): 59.88%

  • Hydrogen (H): 4.11%

  • Nitrogen (N): 12.70%

Decision Tree for Validation (Graphviz)

EALogic Result Receive EA Report (Found vs. Calc) Check1 Is deviation < 0.4%? Result->Check1 Pass PASS Bulk Purity Confirmed Check1->Pass Yes Fail FAIL Analyze Deviation Check1->Fail No LowC Low C, H, N (Uniform Drop) Fail->LowC All values low HighH High H, Low C/N (Solvent Trap) Fail->HighH C low, H high ActionSalt Inorganic Contamination Action: Recrystallize & Wash LowC->ActionSalt ActionWater Hydrate/Solvate Action: Dry >24h or Calc as Hydrate HighH->ActionWater

Figure 2: Logic flow for interpreting Elemental Analysis discrepancies.

Troubleshooting Common Deviations
  • Scenario: Uniformly Low Values (e.g., C: 55.0%, N: 11.5%)

    • Diagnosis: The ratio of C:N is correct, but the absolute mass is diluted.

    • Cause: Inorganic contamination (NaCl from the synthesis).

    • Fix: The sample is not pure. Re-dissolve in organic solvent, wash thoroughly with water, and re-precipitate.

  • Scenario: High Hydrogen, Low Carbon

    • Diagnosis: Excess protons relative to carbon.

    • Cause: Trapped water or Ethanol/Methanol from recrystallization.

    • Fix: Calculate theoretical values for a hemi-hydrate (

      
      ). If this matches, report as "hemi-hydrate." If not, dry more aggressively.
      

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[4][5][6][7] (Validates the requirement for physicochemical characterization including EA).

  • Smithers.Elemental Analysis for the Pharmaceutical Industry.

  • BenchChem.Synthesis of Pyridine Intermediates and Sorafenib Analogs. (Context for the synthesis of chloropyridine ethers).

  • Skoog, D. A., et al.Fundamentals of Analytical Chemistry. (The definitive text on combustion analysis principles).

Sources

Spectroscopic characterization of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Executive Summary & Strategic Context

2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6) is a critical heteroaryl ether intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and allosteric modulators.[1] Its structure features two pyridine rings linked by a methylene-ether bridge: a 2-chloropyridine core (Ring A) and a 3-pyridyl side chain (Ring B).[1]

The Challenge: The synthesis of this scaffold—typically via nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine or Mitsunobu coupling—is prone to regioisomerism . The competing formation of the 2-(pyridin-3-ylmethoxy)-4-chloropyridine isomer is a common failure mode that standard HPLC-UV often fails to resolve due to identical chromophores and similar polarity.[1]

The Solution: This guide compares analytical methodologies to definitively authenticate the 2-chloro-4-substituted regioisomer. We prioritize a self-validating spectroscopic workflow combining High-Resolution Mass Spectrometry (HRMS) for elemental composition and 2D-NMR (HMBC) for unambiguous connectivity assignment.

Structural Analysis Workflow

The following diagram illustrates the decision matrix for characterizing the target molecule, highlighting the critical path for distinguishing it from its regioisomer.

G Start Crude Reaction Mixture (Target + Regioisomer) HPLC HPLC-UV/MS Screening (Purity Check) Start->HPLC Iso_Check Isomer Co-elution Risk? HPLC->Iso_Check MS HRMS (ESI+) Verify Cl Pattern & Mass Iso_Check->MS Single Peak NMR_1D 1H NMR (DMSO-d6) Check Integration & Shifts MS->NMR_1D Decision Ambiguous Regiochemistry? NMR_1D->Decision NMR_2D 2D NMR (HMBC) Definitive C-H Connectivity Decision->NMR_2D Yes (Critical Step) Result_A Target Confirmed: Ether at C4 Decision->Result_A No (Risk of Error) NMR_2D->Result_A HMBC: CH2 -> C4 Result_B Isomer Identified: Ether at C2 NMR_2D->Result_B HMBC: CH2 -> C2

Figure 1: Analytical decision tree for authenticating bis-pyridine ether regioisomers.

Comparative Analysis of Characterization Techniques

This section evaluates the "performance" of different analytical techniques in the context of identifying this specific molecule.

FeatureTechnique A: 1H NMR (1D) Technique B: HPLC-MS (Single Quad) Technique C: 2D NMR (HMBC)
Primary Utility Proton counting & functional group verification.[1]Molecular weight & Purity %.Definitive Regiochemical Assignment.
Diagnostic Power Moderate. Can suggest structure based on shielding effects, but shifts are solvent-dependent.Low. Isomers have identical Mass (m/z 220/222) and fragmentation patterns.[1]High. Visualizes long-range couplings (e.g., Ether CH₂ to Pyridine C4).[1]
Blind Spot Cannot definitively prove if the ether is at C2 or C4 without a reference standard.Cannot distinguish regioisomers (2-Cl-4-OR vs 4-Cl-2-OR).Requires higher concentration (>5 mg) and longer acquisition time.[1]
Recommendation Screening Tool. Use for batch consistency.QC Tool. Use for purity quantification.[1]Validation Tool. Mandatory for the first batch or reference standard.

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Context)

Note: This protocol produces the material for characterization.

  • Reagents: 2,4-Dichloropyridine (1.0 eq), Pyridin-3-ylmethanol (1.1 eq), NaH (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C. Add Pyridin-3-ylmethanol dropwise. Stir 30 min.

    • Add 2,4-Dichloropyridine. Heat to 80°C for 4 hours.

    • Mechanism:[2][3][4] SNAr favors the 4-position due to lower steric hindrance and stability of the Meisenheimer complex, but 2-substitution is a competing pathway (approx. 5-10%).[1]

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient). Critical: Isomers often have very similar Rf values; a shallow gradient is required.

Protocol B: Spectroscopic Validation (The Standard)

1. High-Resolution Mass Spectrometry (HRMS)

  • Method: ESI+ (Electrospray Ionization).[1]

  • Expected Data:

    • Monoisotopic Mass: 220.0398 Da (C₁₁H₉ClN₂O).[1]

    • Isotope Pattern: Distinctive Chlorine signature.[1]

      • M (³⁵Cl) at 100% intensity.[1]

      • M+2 (³⁷Cl) at ~32% intensity.[1]

    • Pass Criteria: Mass error < 5 ppm; Chlorine pattern confirmation.

2. Nuclear Magnetic Resonance (NMR)

  • Solvent: DMSO-d₆ (Preferred for solubility and separating aromatic peaks).[1]

  • Instrument: 400 MHz or higher.[1]

1H NMR Assignment (Predicted & Verified):

Proton Shift (δ, ppm) Multiplicity Integration Assignment Logic
H-A2 8.65 Singlet (br) 1H Ring B (3-pyridyl), alpha to N.
H-A6 8.55 Doublet (J4.[1]8) 1H Ring B, alpha to N.
H-B6 8.20 Doublet (J5.[1]5) 1H Ring A (2-Cl-4-subst), alpha to N. Deshielded by N.
H-A4 7.85 Doublet (J7.[1]8) 1H Ring B.
H-A5 7.42 dd 1H Ring B.
H-B3 7.15 Doublet (J2.[1]2) 1H Ring A. Ortho to Ether, Meta to Cl. Shielded by Oxygen.[1]
H-B5 6.95 dd (J~5.5, 2.[1]2) 1H Ring A. Ortho to H-B6.[1]

| CH₂ | 5.25 | Singlet | 2H | Methylene Linker.[1] |

3. The "Gold Standard" Validation: HMBC (Heteronuclear Multiple Bond Correlation) To prove the ether is at C4 and Chlorine is at C2:

  • Experiment: Set up a standard gradient HMBC.

  • Target Correlation: Look for the cross-peak between the Methylene protons (5.25 ppm) and the Quaternary Carbon at C4 of the chloropyridine ring.

  • Differentiation Logic:

    • Target (4-alkoxy): The methylene protons will correlate to a carbon shifted at ~165 ppm (C4-O) and potentially C3/C5 (~110 ppm).[1]

    • Isomer (2-alkoxy): If the ether were at position 2, the methylene protons would correlate to a carbon at ~160-164 ppm (C2-O), but crucially, the proton splitting pattern on Ring A would change (H3 would not be a doublet with meta-coupling).[1]

    • Self-Validating Check: The C2-Cl carbon typically appears around 150-152 ppm .[1] In the target, H-B6 (8.20 ppm) should show a strong HMBC correlation to the C2-Cl carbon (150 ppm) and C4-O (165 ppm).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1233705-28-6. Retrieved from [Link]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[1] (General Reference for HMBC interpretation in heterocycles).

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with rigorous environmental health and safety (EHS) practices. The compound 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6) is a critical intermediate frequently utilized in the synthesis of pyrazolone derivatives and other therapeutic agents.

Because this molecule contains both a halogen (chlorine) and basic nitrogen heterocycles (pyridine rings), its disposal requires strict adherence to halogenated organic waste protocols. Improper disposal can lead to environmental toxicity or the generation of hazardous byproducts, such as polychlorinated dibenzodioxins, if incinerated at incorrect temperatures.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound and its associated waste streams.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of a compound is the first step in establishing a logical disposal causality. The presence of the chloro-substituent dictates that this compound cannot be mixed with standard non-halogenated solvent waste.

Quantitative Data & Waste Characterization
Property / ParameterSpecification / ClassificationOperational Implication
Chemical Name 2-Chloro-4-(pyridin-3-ylmethoxy)pyridineN/A
CAS Registry Number 1233705-28-6Use for EHS documentation.
Molecular Formula C11H9ClN2OContains Cl; mandates halogenated waste stream.
Molecular Weight 220.658 g/mol N/A
Primary Waste Category Halogenated Organic Waste Must be segregated from non-halogenated solvents to prevent explosive interactions and ensure proper incineration.
Chemical Incompatibilities Strong oxidizing agents, strong acidsStore waste in secondary containment away from these classes.

Step-by-Step Disposal Methodology

To maintain scientific integrity and laboratory safety, waste management must be treated with the same precision as the synthesis itself. Do not attempt to chemically neutralize or destroy this compound on-site. Improvised treatment poses severe safety risks. All disposal must be routed through licensed hazardous waste management facilities.

Phase 1: Waste Segregation and Containment
  • Identify the Waste Stream: All reaction mixtures, filtrates, and solvent washes containing 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine must be strictly designated as Halogenated Organic Waste . Causality: Halogenated waste requires specialized high-temperature incineration (typically >1000°C) equipped with gas scrubbers to safely process the chlorine content without releasing toxic dioxins.

  • Select the Receptacle: Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are required. Causality: Using incompatible plastics can lead to solvent leaching, container degradation, and eventual catastrophic failure of the primary containment.

  • Volume Management: Never fill the waste container beyond 80% capacity. Causality: Leaving headspace allows for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced ruptures.

Phase 2: Labeling and Satellite Accumulation
  • Apply GHS-Compliant Labeling: Immediately affix a hazardous waste tag to the container. The tag must explicitly list "2-Chloro-4-(pyridin-3-ylmethoxy)pyridine" and note the presence of "Halogenated Organics".

  • Establish Secondary Containment: Place the primary waste container inside a secondary containment tray within a designated Satellite Accumulation Area (SAA). Causality: If the primary container fails, the secondary tray captures the spill, preventing environmental release and cross-contamination with incompatible chemicals (e.g., nitric acid).

Phase 3: EHS Transfer and Final Disposition
  • Initiate EHS Pickup: Once the container reaches the 80% fill line, or the regulatory time limit for the SAA is reached, submit a waste transfer request to your institutional EHS department.

  • Professional Incineration: The EHS department will transfer the material to a licensed facility for high-temperature incineration, the only recognized safe disposal method for complex halogenated heterocycles.

Operational Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring a self-validating system where every step acts as a checkpoint for the next.

DisposalWorkflow Start Waste Generation: 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine Segregate Segregation Check: Designate as Halogenated Organic Waste Start->Segregate Contain Primary Containment: Transfer to HDPE/Glass Container (Max 80%) Segregate->Contain Label Documentation: Apply GHS Label & Date Contain->Label Storage Satellite Accumulation: Place in Secondary Containment Label->Storage EHS Final Disposition: EHS Collection & High-Temp Incineration Storage->EHS

Figure 1: Standardized laboratory workflow for the segregation and disposal of halogenated pyridine derivatives.

Emergency Spill Response Protocol

In the event of an accidental release during handling or transfer:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the laboratory fume hood or exhaust system is operating at maximum capacity.

  • Don Appropriate PPE: Equip chemical-resistant gloves (e.g., Nitrile or Neoprene, depending on the carrier solvent), safety goggles, and a lab coat.

  • Contain the Spill: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Inert absorbents prevent the spread of the chemical without risking exothermic reactions that could occur with reactive spill kits.

  • Collect and Dispose: Carefully sweep the absorbed mixture using non-sparking tools. Place the contaminated absorbent into a solid hazardous waste container, label it as "Spill Debris containing 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine," and process it through the halogenated waste stream.

References

  • Title: 2-chloro-4-(pyridin-3-ylmethoxy)pyridine | 1233705-28-6 Source: Molaid Chemical Database URL: [Link]

  • Title: Hazardous Waste Management System Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

Personal protective equipment for handling 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine

Welcome to the advanced operational guide for handling 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine (CAS: 1233705-28-6). As a Senior Application Scientist, I designed this protocol to go beyond standard Safety Data Sheets (SDS) by explaining the chemical causality behind our safety mandates.

This compound is a highly functionalized halogenated pyridine, featuring a reactive chloropyridine core and a pyridyl ether linkage. While it serves as an excellent building block for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr)[1], its structural properties demand rigorous safety protocols. Halogenated pyridines are highly lipophilic, capable of rapid transdermal penetration, and pose severe risks of ocular damage and systemic toxicity[2][3]. This guide provides a self-validating system of protocols to ensure absolute safety, operational efficiency, and environmental compliance.

Mechanistic Toxicology: Why Standard PPE Fails

Understanding the molecule's physical and chemical behavior is the first step in risk mitigation.

  • Electrophilicity & Tissue Reactivity: The chlorine atom at the 2-position of the pyridine ring is highly activated. In biological systems, this electrophilic center can react covalently with cellular nucleophiles (such as proteins and glutathione), leading to acute tissue irritation, severe eye damage, and potential sensitization (2)[2].

  • Lipophilic Permeation: Pyridine derivatives are notorious for their ability to dissolve standard laboratory plastics and rubbers. They rapidly bypass the stratum corneum (the skin's outermost barrier). If you wear standard thin nitrile or latex gloves, the material acts as a semi-permeable sponge, trapping the chemical against your skin and accelerating absorption rather than preventing it (3)[3].

  • Systemic & Environmental Hazards: Prolonged exposure to chloropyridines is associated with hepatic (liver) damage[2]. Furthermore, these compounds exhibit high persistence in water and are highly toxic to aquatic life, requiring strict environmental isolation (4)[4].

Personal Protective Equipment (PPE) Matrix

To establish a fail-safe barrier, we must match our PPE materials to the specific permeation kinetics of pyridine derivatives.

Table 1: Quantitative Permeation Data & PPE Selection for Halogenated Pyridines

PPE ComponentMaterial SpecificationBreakthrough TimeCausality & Scientific Justification
Primary Gloves Butyl Rubber (0.3 mm min.)> 480 minutesPyridine rings rapidly degrade standard nitrile and latex. Butyl rubber provides an impermeable barrier to aromatic and halogenated heterocycles.
Secondary Gloves Nitrile (Disposable)< 10 minutesWorn under butyl gloves to protect against incidental contact during the doffing process. Must be changed immediately if the outer glove is breached.
Eye Protection Chemical Splash Goggles & Face ShieldN/AChloropyridines cause severe, irreversible eye damage (H318). An 8-inch face shield prevents aerosolized droplets from bypassing goggles[5].
Respiratory NIOSH-Approved N95/P100 or PAPRN/ARequired if handling outside a fume hood or if dust/aerosols are generated. Halogenated pyridines can be fatal if inhaled in high concentrations[2][3].
Body Protection Tyvek® / Polyethylene-coated Lab CoatN/APrevents permeation of microscopic dust particles or liquid splashes to street clothing[6].

Experimental Protocol: Safe Dispensing and Reaction Setup

This step-by-step methodology ensures zero-exposure during the transfer and utilization of 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine in standard cross-coupling or substitution workflows.

Step 1: Engineering Control Verification

  • Action: Calibrate the chemical fume hood face velocity to 80–120 feet per minute (fpm). Ensure an emergency eyewash station and safety shower are within a 10-second unobstructed path (6)[6].

  • Causality: Proper face velocity ensures aerosols are captured before reaching the breathing zone, mitigating the risk of fatal inhalation[2].

Step 2: Preparation of the Sterile Field

  • Action: Line the fume hood working surface with chemical-absorbent, impermeable-backed bench paper. Pre-weigh the receiving flask and equip it with a rubber septum. Purge the flask with ultra-high purity (UHP) Argon or Nitrogen.

  • Causality: The impermeable backing prevents the lipophilic compound from permanently contaminating the stainless steel hood surface. The inert atmosphere prevents oxidative degradation of the ether linkage.

Step 3: Dispensing the Chemical

  • Action (Solid Form): Use grounded, anti-static spatulas to transfer the solid directly into the receiving flask. Avoid generating dust (5)[5].

  • Action (Solution Form): Utilize a gas-tight glass syringe with a Luer-lock stainless steel needle.

  • Causality: Pyridines can leach plasticizers from standard plastic syringes, introducing impurities into your reaction and compromising the syringe's structural integrity.

Step 4: Decontamination

  • Action: Rinse all spatulas and glassware with a compatible solvent (e.g., dichloromethane) directly into a designated halogenated waste container. Carefully doff the outer Butyl gloves, followed by the inner Nitrile gloves.

  • Causality: The "glove-in-glove" aseptic removal technique ensures that any microscopic residue on the outer glove does not transfer to your bare skin during removal[5].

Emergency Spill Response & Disposal Plan

A spill of a halogenated pyridine requires immediate, orchestrated action to prevent inhalation exposure and environmental contamination (7)[7].

Step-by-Step Spill Remediation:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate vicinity. If the spill is outside a fume hood, don a Self-Contained Breathing Apparatus (SCBA) before re-entering (8)[8].

  • Containment: Surround the spill with an inert absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust[7][8].

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a heavy-duty, sealable polyethylene hazardous waste bucket[5].

  • Surface Decontamination: Wash the spill area with a mild detergent and water, collecting all rinsate as hazardous waste[2].

Disposal Logistics:

  • Classification: Must be strictly categorized as Halogenated Organic Waste .

  • Prohibition: Never mix with non-halogenated solvents or aqueous waste, as this drastically increases disposal costs and environmental risks.

  • Destruction: Final disposal must be via high-temperature incineration at an approved facility, as environmental discharge is highly toxic to aquatic life[1][2].

Operational Workflow Visualization

Workflow N1 1. Environmental & PPE Check Verify Fume Hood & Don Butyl Gloves N2 2. Chemical Transfer Dispense 2-Chloro-4-(pyridin-3-ylmethoxy)pyridine N1->N2 N3 Containment Breach or Spill Detected? N2->N3 N4 3A. Emergency Response Evacuate & Isolate Spill Area N3->N4 Yes (Spill) N6 3B. Experimental Execution Proceed with Cross-Coupling / SNAr N3->N6 No (Safe) N5 4A. Remediation Absorb with Sand/Vermiculite N4->N5 N7 5. Waste Management Segregate as Halogenated Organic Waste N5->N7 Disposal N6->N7 Post-Reaction

Safe handling, experimental execution, and spill response workflow for halogenated pyridines.

References

  • CDH Fine Chemical. "3-Chloro Pyridine MATERIAL SAFETY DATA SHEET". 5

  • Cole-Parmer. "Material Safety Data Sheet - 4-Chloropyridine Hydrochloride". 6

  • Jubilant Ingrevia. "2-Chloropyridine Safety Data Sheet". 2

  • Fisher Scientific. "SAFETY DATA SHEET - alpha-chloropyridine". 3

  • Clear View Enterprises. "Avian B SDS (Halogenated Pyridines Ecotoxicity)". 7

  • Cohizon. "2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE SDS". 1

  • Santa Cruz Biotechnology. "Hydrogen fluoride pyridine SDS". 8

  • Santa Cruz Biotechnology. "2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone SDS".4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.